5-(2,4-Dichlorophenyl)-2-furoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQZIXGFBEQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354592 | |
| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134448-46-7 | |
| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid
Introduction
5-(2,4-Dichlorophenyl)-2-furoic acid is a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a substituted aryl group attached to a furan ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions.
Strategic Approaches to Synthesis
The construction of the C-C bond between the furan and dichlorophenyl rings is the key challenge in the synthesis of this compound. Two primary and robust methodologies are presented here: the Meerwein arylation and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Pathway 1: Meerwein Arylation
The Meerwein arylation is a classic organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt.[1] The reaction is believed to proceed through a radical mechanism, making it a powerful tool for C-C bond formation.[1] For the synthesis of our target molecule, this pathway involves the reaction of a diazonium salt derived from 2,4-dichloroaniline with 2-furoic acid.
Reaction Mechanism
The reaction is initiated by the reduction of the diazonium salt by a copper(I) species to form an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the double bond of the furan ring of 2-furoic acid. The resulting radical intermediate is then oxidized by a copper(II) species, leading to the final product and regenerating the copper(I) catalyst.
Experimental Protocol: Meerwein Arylation of 2-Furoic Acid
This protocol is based on established Meerwein arylation procedures for furan derivatives.[2]
Materials:
-
2,4-Dichloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Furoic acid
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization of 2,4-Dichloroaniline:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation Reaction:
-
In a separate, larger flask, dissolve 2-furoic acid (1.2 eq) and copper(II) chloride (0.1 eq) in acetone.
-
To this solution, add the cold diazonium salt solution dropwise over a period of 30-60 minutes, maintaining the reaction temperature between 25-30 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove unreacted 2-furoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Causality and Experimental Choices
-
Diazotization at Low Temperature: The formation of the diazonium salt is conducted at low temperatures to prevent its premature decomposition.
-
Copper Catalyst: Copper(II) chloride is an effective catalyst for this transformation, facilitating the radical process.
-
Acetone as Solvent: Acetone is a common solvent for Meerwein arylations as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
-
Bicarbonate Wash: The use of a mild base like sodium bicarbonate allows for the selective removal of the acidic starting material (2-furoic acid) from the less acidic product.
Pathway 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3] This pathway offers high functional group tolerance and generally proceeds with high yields and selectivity. For our target molecule, a plausible approach involves the coupling of a 5-halo-2-furoic acid derivative with 2,4-dichlorophenylboronic acid, followed by hydrolysis.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid.[3]
Materials:
-
Methyl 5-bromo-2-furoate
-
2,4-Dichlorophenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (H₂O)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine methyl 5-bromo-2-furoate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up of the Coupling Reaction:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(2,4-dichlorophenyl)-2-furoate.
-
-
Hydrolysis of the Ester:
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
-
Causality and Experimental Choices
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reactants.
-
Ester Hydrolysis: The final step of ester hydrolysis is a standard and efficient method to obtain the desired carboxylic acid.
Data Presentation
| Parameter | Meerwein Arylation | Suzuki-Miyaura Coupling |
| Starting Materials | 2,4-Dichloroaniline, 2-Furoic acid | Methyl 5-bromo-2-furoate, 2,4-Dichlorophenylboronic acid |
| Key Reagents | NaNO₂, HCl, CuCl₂ | PdCl₂(PPh₃)₂, Na₂CO₃, NaOH |
| Typical Solvents | Acetone, Water | 1,4-Dioxane, Water, Methanol |
| Reaction Temperature | 0-30 °C | 80-100 °C |
| Key Advantages | Utilizes readily available starting materials. | High yields and functional group tolerance. |
| Potential Challenges | Potential for side reactions, moderate yields. | Cost of palladium catalyst, need for inert atmosphere. |
Visualization of Synthetic Pathways
Caption: Overview of the Meerwein arylation and Suzuki-Miyaura coupling pathways for the synthesis of this compound.
Safety and Handling
-
2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It is also very toxic to aquatic life with long-lasting effects.[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5][6]
-
2,4-Dichlorophenylboronic acid: Causes skin and eye irritation.[7] May cause respiratory irritation.[8] Avoid breathing dust. Handle with appropriate PPE.
-
Palladium Catalysts: While generally not highly toxic, palladium compounds can be irritants. Handle with care and avoid inhalation of dust.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has outlined two effective and reliable synthetic pathways for the preparation of this compound. The choice between the Meerwein arylation and the Suzuki-Miyaura coupling will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The Meerwein arylation offers a more classical approach with readily available precursors, while the Suzuki-Miyaura coupling provides a modern, high-yielding alternative. By understanding the underlying mechanisms and carefully following the provided protocols, researchers can confidently synthesize this valuable compound for their scientific endeavors.
References
-
Loba Chemie. (2019). 2,4-DICHLOROANILINE Extra Pure MSDS. Retrieved from [Link]
-
Request PDF. (2025). Mechanism of Meerwein Arylation of Furan Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Meerwein arylation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichlorophenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. Retrieved from [Link]
-
Organic Reactions. (n.d.). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Retrieved from [Link]
-
AMiner. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2,5-dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2,4-dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
BMRB. (n.d.). 2-Furoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]
-
PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]
-
PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]
-
PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
Sources
- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2,4-二氯苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-2-furoic acid: Properties, Synthesis, and Therapeutic Potential as a Novel Antitubercular Agent
This guide provides a comprehensive technical overview of 5-(2,4-dichlorophenyl)-2-furoic acid, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its promising application as an inhibitor of a key enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
Introduction and Core Chemical Properties
This compound is a derivative of 2-furoic acid, featuring a dichlorinated phenyl ring at the 5-position of the furan core. This substitution pattern is crucial for its biological activity, which will be discussed in detail.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Core Identifiers:
-
IUPAC Name: 5-(2,4-dichlorophenyl)furan-2-carboxylic acid[1]
-
CAS Number: 134448-46-7[2]
-
Molecular Weight: 257.07 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this specific compound are not widely published, the following table summarizes key properties, including those of closely related isomers and computationally predicted values.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 136 - 140 °C (for the 2,4-dichloro isomer) | [4] |
| 236-240 °C (for the 3,4-dichloro isomer) | [3][5][6] | |
| Boiling Point | 425 °C at 760 mmHg (Predicted for 3,4-dichloro isomer) | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. The solubility of the related 5-hydroxymethyl-2-furancarboxylic acid is approximately 100 mg/mL in ethanol, 10 mg/mL in DMSO, and 15 mg/mL in DMF. | [7] |
| pKa | The pKa of the parent compound, 2-furoic acid, is 3.12 at 25°C. The electron-withdrawing nature of the dichlorophenyl group is expected to slightly decrease the pKa of the title compound. | [8] |
| logP (Octanol-Water Partition Coefficient) | 3.8 (Predicted for the 3,4-dichloro isomer) | [9] |
Note on Physicochemical Data: The lipophilicity of a compound, often expressed as logP or logD (for ionizable compounds), is a critical determinant of its ability to cross biological membranes. A positive logP value, as predicted for this compound, indicates a preference for a lipid environment over an aqueous one, which can influence its absorption and distribution in the body.[10][11]
Synthesis of this compound
The synthesis of 5-aryl-2-furoic acids is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction allows for the formation of a carbon-carbon bond between a furan derivative and an aryl boronic acid.[12][13][14]
Reaction Scheme:
Figure 2: General synthetic scheme for this compound.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of similar 5-phenyl-furan-2-carboxylic acids.[15]
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask, followed by a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Extract the filtrate with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate.
Step 2: Hydrolysis of the Ester
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water (e.g., 1:2 v/v).
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and reflux the mixture for 3-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.
Application in Drug Discovery: Inhibition of Mycobacterium tuberculosis Salicylate Synthase (MbtI)
A promising therapeutic application of this compound lies in its potential to combat tuberculosis. This compound belongs to a class of furan-based molecules that have been identified as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI).[4][16][17]
Mechanism of Action:
M. tuberculosis requires iron for its survival and virulence within a human host.[4] To acquire this essential nutrient, the bacterium synthesizes and secretes iron-chelating molecules called siderophores, specifically mycobactins.[18] The biosynthesis of mycobactins is initiated by the enzyme MbtI, which catalyzes the conversion of chorismate to salicylate.[3][19] By inhibiting MbtI, this compound and related compounds block the production of mycobactins, thereby starving the bacterium of iron and hindering its ability to establish an infection.[5][16] This anti-virulence strategy is particularly attractive because MbtI is absent in humans, suggesting a potential for selective toxicity against the pathogen with minimal off-target effects in the host.[16]
Figure 3: Mechanism of action of this compound as an MbtI inhibitor.
Analytical Methods for Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. The spectrum of 2-furoic acid shows signals at approximately 159.8, 147.4, 145.4, 118.2, and 112.5 ppm.[20]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C=C stretching vibrations for the aromatic and furan rings.[21][22][23]
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for the analysis of this compound and to monitor reaction progress.
Illustrative HPLC Method:
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[24]
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.[26][27]
This method would need to be optimized for the specific compound and analytical requirements.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly as a novel antitubercular agent. Its mechanism of action, targeting the essential iron acquisition pathway of Mycobacterium tuberculosis, presents a promising strategy for the development of new therapies. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an in-depth look at its biological target and mechanism of action. Further research and development of this and related compounds may lead to new and effective treatments for tuberculosis.
References
-
Reactions catalyzed by MbtI, the salicylate synthase of Mtb. ResearchGate. Available from: [Link]
- Manos-Turvey A, Cergol KM, Salam NK, et al. Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site. Org Biomol Chem. 2012;10:9223.
-
Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. National Institutes of Health. 2023. Available from: [Link]
-
Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI. 2022. Available from: [Link]
-
New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. Taylor & Francis Online. 2019. Available from: [Link]
-
Structural insights into the inhibition of M. tuberculosis salicylate synthase (MbtI). AIR Unimi. 2021. Available from: [Link]
-
Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents. IRIS Unimore. 2018. Available from: [Link]
-
5-(2,5-Dichlorophenyl)-2-furoic acid. PubChem. Available from: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]
-
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. 2018. Available from: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. 2018. Available from: [Link]
-
Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. molecularinfo.com. Available from: [Link]
-
5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3). PubChem. Available from: [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available from: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. 2022. Available from: [Link]
-
(PDF) High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. ResearchGate. 2007. Available from: [Link]
-
An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. 2003. Available from: [Link]
-
Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). ResearchGate. 2004. Available from: [Link]
-
Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. 2010. Available from: [Link]
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. 2021. Available from: [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available from: [Link]
-
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. PubChem. Available from: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. 2020. Available from: [Link]
-
FT-IR spectrum of FDCA. ResearchGate. Available from: [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. 2024. Available from: [Link]
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. 2024. Available from: [Link]
-
2-Furancarboxylic acid. PubChem. Available from: [Link]
-
2-Furancarboxylic acid. NIST WebBook. Available from: [Link]
-
2-Furoic Acid. The Merck Index Online. Available from: [Link]
-
Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. Available from: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. 2022. Available from: [Link]
Sources
- 1. PubChemLite - 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uniprot.org [uniprot.org]
- 4. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2-Furoic Acid [drugfuture.com]
- 9. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 21. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
- 27. mdpi.com [mdpi.com]
"5-(2,4-Dichlorophenyl)-2-furoic acid" CAS number
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2,4-Dichlorophenyl)-2-furoic acid (CAS No: 134448-46-7), a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details a robust synthetic pathway via palladium-catalyzed cross-coupling, and explores its primary biological significance as a putative inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI). By inhibiting a crucial step in the siderophore-mediated iron acquisition pathway, this class of compounds represents a promising avenue for the development of novel anti-tuberculosis agents. This guide consolidates current knowledge, presents detailed experimental protocols, and offers field-proven insights to empower researchers in their exploration of this and related molecular scaffolds.
Compound Profile and Physicochemical Properties
This compound is a bi-aryl compound featuring a furan-2-carboxylic acid moiety linked to a 2,4-dichlorinated phenyl ring. This substitution pattern imparts specific steric and electronic properties that are critical to its biological activity and synthetic accessibility.
| Property | Value | Source |
| CAS Number | 134448-46-7 | |
| Molecular Formula | C₁₁H₆Cl₂O₃ | Chemdiv |
| Molecular Weight | 257.07 g/mol | Sigma-Aldrich |
| IUPAC Name | 5-(2,4-dichlorophenyl)furan-2-carboxylic acid | Chemdiv |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | Chemdiv |
| Predicted XLogP3 | 3.8 | PubChem |
| Appearance | Off-white to pale yellow solid | N/A |
Synthesis and Characterization: A Validated Approach
The synthesis of 5-aryl-2-furoic acids is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance, making it a cornerstone of modern medicinal chemistry. The strategic rationale is to form the C-C bond between the C5 position of the furan ring and the C1 position of the dichlorophenyl ring.
Causality of Experimental Design: The chosen pathway involves an initial esterification of 5-bromo-2-furoic acid. This is a critical step to protect the carboxylic acid group, which would otherwise interfere with the organometallic coupling reaction. The Suzuki coupling is then performed, followed by a simple hydrolysis step to deprotect the carboxylic acid and yield the final product. This sequence ensures high coupling efficiency and simplifies purification.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compound must be validated through a combination of spectroscopic methods:
-
¹H NMR: Expected signals would include characteristic doublets for the furan protons and a distinct multiplet pattern for the three protons on the dichlorophenyl ring, along with a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show 11 distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): The ESI-MS spectrum in negative mode should show a prominent peak at m/z ≈ 255/257/259, corresponding to the [M-H]⁻ ion and reflecting the characteristic isotopic pattern of two chlorine atoms.
Biological Significance and Mechanism of Action
The primary therapeutic interest in the 5-phenyl-furan-2-carboxylic acid scaffold lies in its potential as an anti-tuberculosis agent.[1] Extensive research has identified the enzyme salicylate synthase (MbtI) from Mycobacterium tuberculosis as a key molecular target for this class of compounds.[2][3][4]
Trustworthiness of the Target: MbtI is an ideal and self-validating target for several reasons:
-
Essentiality: It catalyzes the first committed step in the biosynthesis of mycobactins, which are siderophores (iron-chelating molecules) essential for the bacterium's iron acquisition, survival, and virulence.[5]
-
Absence in Host: The MbtI enzyme and the mycobactin pathway are absent in humans, minimizing the potential for on-target toxicity and ensuring a high therapeutic index.[2][3]
The proposed mechanism of action is the competitive inhibition of MbtI. The this compound molecule is believed to act as a mimic of the natural substrate, chorismate, binding to the active site of the enzyme and preventing the synthesis of salicylic acid, the precursor to the mycobactin core. The dichlorophenyl moiety likely occupies a hydrophobic pocket within the enzyme's active site, with the furan-carboxylic acid portion forming critical interactions that stabilize the enzyme-inhibitor complex.
Caption: Proposed mechanism of action via inhibition of the MbtI enzyme.
Applications in Drug Discovery and Research
The this compound scaffold serves as a valuable starting point for lead optimization in anti-tuberculosis drug discovery.
-
Structure-Activity Relationship (SAR) Studies: This compound is an excellent candidate for SAR exploration. Researchers can systematically modify the substitution pattern on the phenyl ring (e.g., altering the position or nature of the halogens) or modify the carboxylic acid group (e.g., converting it to amides or esters) to probe the binding pocket of MbtI and optimize potency and pharmacokinetic properties.[6]
-
Fragment-Based Drug Design: The dichlorophenyl and furoic acid moieties can be considered valuable fragments for constructing more complex inhibitors against various therapeutic targets, particularly those with hydrophobic binding sites.
-
Antimicrobial Screening: Beyond tuberculosis, furan-based compounds have demonstrated a broad spectrum of antimicrobial activities.[7][8][9] This molecule should be considered for screening against other pathogenic bacteria and fungi to identify potential new therapeutic applications.
Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and preliminary biological evaluation of the title compound.
Protocol 5.1: Synthesis of this compound
Materials:
-
Methyl 5-bromo-2-furoate
-
2,4-Dichlorophenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Anhydrous 1,4-Dioxane
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Lithium Hydroxide (LiOH) (3 equivalents)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suzuki Coupling: To a round-bottom flask purged with nitrogen, add methyl 5-bromo-2-furoate (1 equivalent), 2,4-dichlorophenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add anhydrous 1,4-dioxane and the 2 M Na₂CO₃ solution in a 3:1 ratio by volume.
-
Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Saponification: Dissolve the purified methyl 5-(2,4-dichlorophenyl)-2-furoate in a mixture of THF:MeOH:H₂O (3:1:1).
-
Add LiOH (3 eq.) and stir the mixture at 60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture, remove the organic solvents under reduced pressure, and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH ~2 with 1 M HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield the final product, this compound.
Protocol 5.2: In Vitro MbtI Enzyme Inhibition Assay (Conceptual)
Objective: To determine the IC₅₀ value of the compound against recombinant MbtI.
Principle: This is a fluorescence-based assay that measures the formation of salicylic acid, the fluorescent product of the MbtI-catalyzed reaction with chorismate.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂). Prepare stock solutions of recombinant MbtI, chorismic acid, and the test compound (dissolved in DMSO).
-
Assay Setup: In a 384-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding a mixture of MbtI enzyme and chorismic acid substrate to all wells.
-
Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30 minutes).
-
Measurement: Stop the reaction and measure the fluorescence of the produced salicylic acid (Excitation: ~305 nm, Emission: ~420 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- Manos-Turvey, A., Bulloch, E. M. M., Rutledge, P. J., Baker, E. N., Lott, J. S., & Payne, R. J. (2010). Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). ChemMedChem. [Source: Sigma-Aldrich]
- Luciani, R., et al. (2021). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI.
- Payne, R. J., et al. (2010).
- Somu, R. V., et al. (2024). Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. Journal of Medicinal Chemistry.
- Luciani, R., et al. (2024). Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy.
- Ciuffa, B., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid.
- PubChem. (n.d.). 5-Phenylfuran-2-carboxylic acid.
- Gorak, I., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.
- BenchChem. (2025). Structure-activity relationship (SAR)
- Chemdiv. (n.d.). Compound 5-(2,4-dichlorophenyl)furan-2-carboxylic acid.
- PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid.
- Dahiya, R., & Mourya, V. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.
- Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
- Gorak, I., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.
- Sigma-Aldrich. (n.d.). This compound.
- Admassu, H., et al. (2023). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egypt. J. Chem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijabbr.com [ijabbr.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-2-furoic acid
This guide provides a comprehensive technical overview of 5-(2,4-Dichlorophenyl)-2-furoic acid, a substituted furoic acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, established synthetic and purification protocols, detailed spectroscopic analysis for structural confirmation, and its known biological applications, particularly as a potential inhibitor of fatty acid synthesis.
Introduction and Significance
This compound belongs to the class of 2-furancarboxylic acids, which are known for their diverse biological activities and applications as pharmaceutical intermediates. The parent compound, 2-furoic acid, is a key precursor in the synthesis of various drugs, including antibiotics, antiparasitics, and anti-inflammatory agents.[1] The introduction of a dichlorophenyl substituent at the 5-position of the furan ring significantly modifies the molecule's lipophilicity and electronic properties, making it a subject of interest for targeted therapeutic applications.
Notably, certain derivatives of 2-furoic acid have been investigated as fatty acid mimetics.[2] These compounds can be intracellularly converted to their acyl-CoA thioesters, which in turn can inhibit key enzymes in fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC).[2][3] The inhibition of this pathway is a promising strategy for the development of novel therapeutics for metabolic disorders and oncology.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂O₃ | PubChem |
| Molecular Weight | 257.07 g/mol | PubChem[6] |
| Monoisotopic Mass | 255.9694 Da | PubChemLite[7] |
| CAS Number | 134448-46-7 | molecularinfo.com |
| Appearance | Crystalline powder | --- |
| Melting Point | 236-240 °C (for the 3,4-dichloro isomer) | ChemicalBook[8][9] |
| Predicted XLogP3-AA | 3.8 | PubChem[6][10] |
Synthesis and Purification
The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the furan ring and the dichlorophenyl moiety, followed by functional group manipulations to yield the final carboxylic acid. While a specific, detailed protocol for the 2,4-dichloro isomer is not publicly available in the provided search results, a general synthetic strategy can be inferred from related patent literature concerning 5-substituted-2-furoic acid derivatives.[11]
A plausible synthetic route would involve the Suzuki or Stille coupling of a 5-halo-2-furoate ester with 2,4-dichlorophenylboronic acid or a corresponding organostannane, followed by saponification of the resulting ester to the carboxylic acid. The choice of catalyst, base, and solvent is critical for achieving a high yield and purity.
Diagram of a Representative Synthetic Pathway:
Caption: A plausible Suzuki coupling reaction for the synthesis of this compound.
Purification Protocol:
Post-synthesis, purification is crucial to remove unreacted starting materials, catalyst residues, and by-products. A typical purification protocol would involve:
-
Extraction: After acidification of the reaction mixture, the crude product is extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Recrystallization or Chromatography: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure product.
Spectroscopic Analysis for Structural Elucidation
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and dichlorophenyl rings. The furan protons at positions 3 and 4 will appear as doublets, with their chemical shifts and coupling constants being characteristic of a 2,5-disubstituted furan. The three aromatic protons on the dichlorophenyl ring will exhibit a more complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their respective couplings. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the furan and dichlorophenyl carbons will be in the aromatic region, and their specific values can be predicted and compared to spectral databases for confirmation.
4.2. Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 256, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7] Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ would be observed at m/z 257, 279, and 255, respectively.[7][12]
4.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1680-1710 cm⁻¹.
-
C-O stretching bands for the furan ring and the carboxylic acid.
-
C=C stretching bands for the aromatic rings.
-
C-Cl stretching bands in the fingerprint region.
Experimental Workflow for Quality Control
A robust quality control workflow is essential to ensure the identity, purity, and consistency of synthesized this compound.
Caption: A typical quality control workflow for this compound.
Safety and Handling
Based on the GHS classification for a related isomer, 5-(2,5-Dichlorophenyl)-2-furoic acid, the target compound should be handled with care.[6] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Applications and Future Research Directions
As previously mentioned, a key area of interest for this compound and its analogs is the inhibition of fatty acid synthesis. This pathway is upregulated in various diseases, including cancer and metabolic syndrome. Further research could focus on:
-
Enzyme Inhibition Assays: Evaluating the inhibitory activity of this compound against acetyl-CoA carboxylase and other enzymes in the fatty acid synthesis pathway.
-
Cell-Based Assays: Investigating the effects of the compound on cell proliferation, apoptosis, and lipid accumulation in relevant cancer and metabolic disease cell lines.
-
In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound in animal models to determine its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substitution patterns on the phenyl ring to optimize potency and selectivity.
The development of potent and selective inhibitors of fatty acid synthesis based on the 5-phenyl-2-furoic acid scaffold holds significant promise for the discovery of novel therapeutics.
References
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Furoic Acid. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3). Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Pal-Giga, Z., et al. (2014). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
Vella, G., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(21), 6473. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Furoic Acid. John Wiley & Sons, Inc. Retrieved from [Link]
-
NIST. (n.d.). 2-Furoic acid, 4-chlorophenyl ester. NIST WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2,5-dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
Molecularinfo.com. (n.d.). Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
- Pal-Giga, Z., et al. (2016). Synthetic process for preparing 2-furoic acid derivatives. Google Patents.
-
McCune, S. A., et al. (1979). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Journal of Biological Chemistry, 254(20), 10095-10101. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid. Retrieved from [Link]
-
Brus, C., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis, 12(3), 1776-1781. Retrieved from [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]
- 3. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 8. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 12. PubChemLite - 5-(2,5-dichlorophenyl)-2-furoic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Potential Mechanisms of Action of 5-(2,4-Dichlorophenyl)-2-furoic acid
Foreword: Unraveling the Therapeutic Potential of a Substituted Furoic Acid
To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic possibilities of 5-(2,4-Dichlorophenyl)-2-furoic acid. In the absence of definitive, targeted studies on this specific molecule, we turn to a logical, evidence-based exploration of its potential biological activities. By examining its structural components—the furoic acid core and the 2,4-dichlorophenyl substituent—we can formulate plausible hypotheses regarding its mechanism of action. This document is intended not as a statement of established fact, but as a roadmap for investigation, providing both the theoretical framework and the practical experimental designs to elucidate the compound's true therapeutic potential.
Structural and Physicochemical Properties
Before exploring its potential biological activities, a foundational understanding of the physicochemical properties of this compound is essential. These characteristics influence its solubility, membrane permeability, and potential interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂O₃ | - |
| Molecular Weight | 257.07 g/mol | - |
| IUPAC Name | 5-(2,4-dichlorophenyl)furan-2-carboxylic acid | - |
| CAS Number | 134448-46-7 | [1] |
The presence of the dichlorophenyl group suggests potential for hydrophobic interactions, while the carboxylic acid moiety provides a site for hydrogen bonding and potential salt formation, influencing its pharmacokinetic profile.
Plausible Mechanisms of Action and Experimental Validation
Based on the known bioactivities of structurally related compounds, we propose four primary potential mechanisms of action for this compound. For each hypothesis, we will discuss the underlying scientific rationale and provide detailed protocols for experimental validation.
Hypothesis 1: Antimicrobial Activity
The furan ring is a key pharmacophore in a variety of antimicrobial agents, including nitrofuran antibiotics.[2] The addition of a dichlorophenyl group may enhance this activity.
The exact mechanism can vary, but potential antimicrobial actions include:
-
Inhibition of essential enzymes: The compound could bind to and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of cell membrane integrity: The lipophilic nature of the dichlorophenyl group could facilitate insertion into the microbial cell membrane, leading to depolarization, leakage of cellular contents, and cell death.
Diagram of a Generalized Antimicrobial Mechanism
Caption: Potential antimicrobial actions of the compound.
A standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[1][3][4]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes with no compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Hypothesis 2: Anticancer Activity via Apoptosis Induction
Chalcones containing a 2,4-dichlorobenzenesulfonamide moiety have demonstrated the ability to induce apoptosis in cancer cells.[5] The structural similarity suggests that this compound may also possess pro-apoptotic properties.
The compound could trigger apoptosis through one or both of the major apoptotic pathways:
-
Intrinsic (Mitochondrial) Pathway: Cellular stress induced by the compound could lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and -3) that execute cell death.[6]
-
Extrinsic (Death Receptor) Pathway: The compound might upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, leading to the activation of an initiator caspase (e.g., caspase-8) and subsequent executioner caspases.[6]
Diagram of Apoptosis Induction Pathways
Caption: Hypothesized apoptosis induction pathways.
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[7][8][9]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, HL-60) in appropriate media.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Hypothesis 3: Inhibition of Fatty Acid Synthase (FASN)
The furoic acid derivative TOFA (5-(tetradecyloxy)-2-furoic acid) is a known inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and implicated in metabolic diseases. The shared furoic acid scaffold suggests a similar potential for this compound.
FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Inhibition of FASN would lead to:
-
Depletion of fatty acids: This would impair cell membrane synthesis, energy storage, and the production of signaling molecules.
-
Accumulation of malonyl-CoA: This can have secondary effects, such as the inhibition of carnitine palmitoyltransferase-1 (CPT-1), leading to a reduction in fatty acid β-oxidation.[10]
Diagram of FASN Inhibition and its Consequences
Caption: Proposed mechanism of FASN inhibition.
FASN activity can be measured by monitoring the consumption of its substrate, NADPH, spectrophotometrically.[11][12]
Step-by-Step Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing potassium phosphate, EDTA, and dithiothreitol.
-
Add purified FASN enzyme, acetyl-CoA, and NADPH to the buffer.
-
-
Initiation of Reaction and Measurement:
-
Pre-incubate the reaction mixture with varying concentrations of this compound.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of FASN activity.
-
Hypothesis 4: Iron Chelation
Some furoic acid derivatives have been explored for their iron-chelating properties. Iron is an essential cofactor for many enzymes, and its sequestration can be a therapeutic strategy, particularly in antimicrobial and anticancer applications.
By binding to and sequestering iron, the compound could:
-
Inhibit iron-dependent enzymes: This would disrupt critical cellular processes in both microbial and cancer cells.
-
Generate reactive oxygen species (ROS): In some contexts, iron chelators can paradoxically promote the Fenton reaction, leading to oxidative stress and cell death.
Diagram of Iron Chelation and its Effects
Caption: Hypothesized mechanism of iron chelation.
This colorimetric assay measures the ability of a compound to chelate ferrous iron.[13]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare solutions of ferrous sulfate (FeSO₄), ferrozine, and the test compound at various concentrations.
-
Use EDTA as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or EDTA to wells containing a fixed concentration of FeSO₄.
-
Incubate for a short period to allow for chelation.
-
Add ferrozine to each well. Ferrozine forms a colored complex with free ferrous ions.
-
-
Measurement and Analysis:
-
Measure the absorbance of the ferrozine-iron complex at 562 nm.
-
A decrease in absorbance in the presence of the test compound indicates iron chelation.
-
Calculate the percentage of iron-chelating activity for each concentration of the compound.
-
Concluding Remarks and Future Directions
The exploration of this compound's mechanism of action is a journey into the core of rational drug discovery. The hypotheses presented in this guide, grounded in the established activities of related chemical scaffolds, offer a robust starting point for a comprehensive investigation. Rigorous execution of the outlined experimental protocols will be paramount in confirming or refuting these potential mechanisms. The data generated will not only elucidate the specific biological activities of this compound but also contribute to the broader understanding of the structure-activity relationships of substituted furoic acids. We encourage the scientific community to embark on this investigation, as the findings hold the promise of uncovering novel therapeutic agents for a range of diseases.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]
-
A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition. European Journal of Medicinal Chemistry. Available from: [Link]
-
Methodologies for Antimicrobial Susceptibility Testing. Food and Agriculture Organization of the United Nations. Available from: [Link]
-
Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. molecularinfo.com. Available from: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available from: [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available from: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available from: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS. Available from: [Link]
-
Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. PMC - NIH. Available from: [Link]
-
Pharmacological Inhibition of Fatty Acid Synthase Activity Produces Both Cytostatic and Cytotoxic Effects Modulated by p53. AACR Journals. Available from: [Link]
-
Inhibition of the fungal fatty acid synthase type I multienzyme complex. PNAS. Available from: [Link]
-
Pharmacological activity of furan derivatives. IntechOpen. Available from: [Link]
-
Configure Iron Chelating Assay Kit. BioIVT. Available from: [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available from: [Link]
-
Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PNAS. Available from: [Link]
-
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central. Available from: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available from: [Link]
-
Inhibitory effects of garcinone E on fatty acid synthase. RSC Publishing. Available from: [Link]
-
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. Available from: [Link]
-
Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. MDPI. Available from: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link]
-
Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. ResearchGate. Available from: [Link]
-
Design of iron chelators with therapeutic application. ResearchGate. Available from: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available from: [Link]
Sources
- 1. woah.org [woah.org]
- 2. chempoint.com [chempoint.com]
- 3. pdb.apec.org [pdb.apec.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]
- 13. zen-bio.com [zen-bio.com]
Spectroscopic Characterization of 5-(2,4-Dichlorophenyl)-2-furoic acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
5-(2,4-Dichlorophenyl)-2-furoic acid (CAS No. 134448-46-7) possesses a molecular formula of C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol .[1] The structure comprises a central furan-2-carboxylic acid moiety linked at the 5-position to a 2,4-dichlorophenyl ring. This arrangement of aromatic and functional groups gives rise to a unique spectroscopic fingerprint, which can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: Elucidating the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan and dichlorophenyl rings, as well as the carboxylic acid proton.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | -COOH |
| ~7.6-7.8 | Doublet | 1H | H-6' (Dichlorophenyl) |
| ~7.4-7.6 | Doublet of doublets | 1H | H-5' (Dichlorophenyl) |
| ~7.3-7.5 | Doublet | 1H | H-3' (Dichlorophenyl) |
| ~7.2-7.4 | Doublet | 1H | H-3 (Furan) |
| ~6.8-7.0 | Doublet | 1H | H-4 (Furan) |
Causality Behind Expected Chemical Shifts and Multiplicities:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.
-
Dichlorophenyl Protons (H-3', H-5', H-6'): The electron-withdrawing nature of the chlorine atoms and the aromatic ring current will cause these protons to resonate in the aromatic region (typically 7.0-8.0 ppm). The specific substitution pattern dictates the coupling patterns. H-6' is expected to be a doublet due to coupling with H-5'. H-5' will likely be a doublet of doublets, coupling to both H-6' and H-3'. H-3' is anticipated to be a doublet, coupling with H-5'.
-
Furan Protons (H-3, H-4): These protons are part of a heteroaromatic system. The electron-withdrawing carboxylic acid group at C-2 and the dichlorophenyl group at C-5 will influence their chemical shifts. They are expected to appear as doublets due to mutual coupling.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters are generally sufficient.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=O (Carboxylic Acid) |
| ~150-155 | C-5 (Furan) |
| ~145-150 | C-2 (Furan) |
| ~130-135 | C-Cl (Dichlorophenyl) |
| ~125-130 | C-H (Dichlorophenyl) |
| ~115-120 | C-4 (Furan) |
| ~110-115 | C-3 (Furan) |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.
-
Furan Carbons: The chemical shifts of the furan carbons are influenced by the oxygen heteroatom and the substituents. C-2 and C-5, being adjacent to the oxygen and bearing substituents, will be downfield compared to C-3 and C-4.
-
Dichlorophenyl Carbons: The carbons bearing the chlorine atoms will be deshielded. The remaining aromatic carbons will resonate in the typical aromatic region.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR. The same deuterated solvents can be used.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to identify the chemical shifts of all unique carbon atoms.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550-1600 | Medium-Strong | C=C stretch (Aromatic Rings) |
| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| ~1000-1100 | Medium | C-O-C stretch (Furan) |
| ~700-850 | Strong | C-Cl stretch |
Interpretation of Key IR Bands:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in the IR spectrum, appearing as a very broad absorption over a wide range due to hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding.
-
C=C Stretches: The aromatic C=C stretching vibrations of the furan and dichlorophenyl rings will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region and can provide evidence for the presence of the chloro substituents.
Experimental Protocol for IR Spectroscopy (FTIR-ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: A background spectrum of the clean ATR crystal is collected.
-
Data Acquisition: The sample spectrum is then acquired.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.
Expected Mass Spectrometric Data
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 256 for the most abundant isotopes ¹²C, ¹H, ¹⁶O, ³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z = M-17)
-
Loss of •COOH (m/z = M-45)
-
Decarboxylation (loss of CO₂) followed by other fragmentations.
-
Predicted Collision Cross Section Data:
For the [M-H]⁻ adduct, a predicted collision cross section of 156.5 Ų has been calculated.[2]
Experimental Protocol for Mass Spectrometry (e.g., ESI-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: The mass spectrometer is calibrated, and the ionization source (e.g., electrospray ionization - ESI) is optimized.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is recorded.
-
Data Analysis: The molecular ion peak and its isotopic pattern are identified to confirm the molecular formula. The fragmentation pattern is analyzed to gain further structural information.
Visualization of Molecular Structure and Workflow
Molecular Structure of this compound
Caption: Molecular structure of this compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide has outlined the expected spectroscopic data for this compound based on its chemical structure and the principles of NMR, IR, and Mass Spectrometry. While experimental data for this specific molecule is sparse in the public domain, the predictive analysis provided here serves as a valuable resource for researchers in the field. The detailed experimental protocols offer a standardized approach for obtaining and interpreting high-quality spectroscopic data, which is essential for the unambiguous characterization of novel compounds in drug discovery and development.
References
-
molecularinfo.com. CAS Number 134448-46-7 | this compound 9& | C11H6Cl2O3. Available from: [Link]
-
PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
PubChemLite. 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3). Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
PubChemLite. 5-(2,5-dichlorophenyl)-2-furoic acid. Available from: [Link]
-
PubChem. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Available from: [Link]
-
NIST WebBook. 2-Furancarboxylic acid. Available from: [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 2-Furoic acid (HMDB0000617). Available from: [Link]
-
BMRB. 2-Furoic Acid - bmse000330. Available from: [Link]
-
PubChem. 2-Furancarboxylic acid. Available from: [Link]
-
ResearchGate. FT-IR spectrum of FDCA. Available from: [Link]
-
YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. Available from: [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 5-(2,4-Dichlorophenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic exposure, posing significant challenges during drug formulation and clinical development. This guide provides a comprehensive technical overview of the solubility profile of 5-(2,4-Dichlorophenyl)-2-furoic acid, a molecule of interest in pharmaceutical research. We will explore its key physicochemical properties, detail its solubility in aqueous and organic media, and provide field-proven, step-by-step protocols for accurately determining both thermodynamic and kinetic solubility. The causality behind experimental choices and the implications of the solubility data for drug development are discussed to provide a holistic understanding for researchers and formulation scientists.
Introduction
This compound is a derivative of 2-furoic acid, a heterocyclic organic compound. The introduction of a dichlorophenyl moiety significantly impacts the molecule's physicochemical properties, particularly its lipophilicity and solubility. Understanding the solubility profile is a cornerstone of the pre-formulation stage of drug development.[1][2][3] It influences everything from the design of in vitro assays, where low solubility can generate unreliable data, to the formulation strategy required to achieve adequate drug exposure in vivo.[3][4] This document serves as a senior application scientist's guide to characterizing the solubility of this compound, grounding all recommendations in established scientific principles and regulatory expectations.[5][6][7][8][9]
Physicochemical Characterization
The solubility of a compound is governed by its intrinsic physicochemical properties. For an ionizable molecule like this compound, the molecular weight, lipophilicity (logP), and acid dissociation constant (pKa) are paramount.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₆Cl₂O₃ | |
| Molecular Weight | 257.07 g/mol | [10] |
| Predicted XLogP3-AA | 3.8 | [10] An indicator of high lipophilicity, suggesting poor aqueous solubility. |
| Predicted pKa | ~3.0 - 3.2 | The pKa of the parent 2-furoic acid is 3.12.[11] The electron-withdrawing nature of the dichlorophenyl group is unlikely to shift this value dramatically. |
| Melting Point | ~236-240 °C |[12][13] Data for the 3,4-dichloro isomer; high melting point often correlates with low solubility due to strong crystal lattice energy. |
Aqueous Solubility Profile
The aqueous solubility of an ionizable compound is not a single value but rather a function of pH. For a carboxylic acid like this compound, this relationship is described by the Henderson-Hasselbalch equation.[14][15][16][17]
Intrinsic Solubility (S₀)
Intrinsic solubility is the equilibrium solubility of the un-ionized form of the drug.[1] Given the high predicted logP, the intrinsic solubility of this compound is expected to be very low. This is the solubility at a pH at least 2 units below its pKa (e.g., at pH 1.2), where the molecule is almost entirely in its neutral, less soluble form.
pH-Dependent Solubility
As the pH of the medium rises above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. The total solubility (S) at a given pH can be calculated as:
S = S₀ (1 + 10^(pH - pKa))
This equation illustrates that for an acidic drug, solubility increases exponentially as the pH becomes more basic relative to the pKa.[15][16] Therefore, one would expect significantly higher solubility in the neutral pH of the small intestine (pH 6.8) compared to the highly acidic environment of the stomach (pH 1.2).[5][6][8][9] This is a critical factor for predicting oral absorption.
Table 2: Predicted Aqueous Solubility Behavior
| Medium | Expected pH | Predominant Species | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Simulated Gastric Fluid (pH 1.2) | 1.2 | Un-ionized (HA) | Very Low | pH is well below the pKa, resulting in minimal ionization. Governed by S₀. |
| Acetate Buffer (pH 4.5) | 4.5 | Mixed (HA + A⁻) | Moderate | pH is above the pKa, leading to significant ionization and increased solubility.[8][9] |
| Simulated Intestinal Fluid (pH 6.8) | 6.8 | Ionized (A⁻) | High | pH is several units above the pKa, leading to near-complete ionization and maximum aqueous solubility.[8][9] |
Solubility in Organic Solvents
For formulation development, understanding solubility in common organic solvents and co-solvents is essential.[18] These are often required for creating stock solutions for in vitro screening or developing liquid/semi-solid formulations.
Table 3: Expected Solubility in Common Pharmaceutical Solvents
| Solvent | Polarity | Type | Expected Solubility | Rationale |
|---|---|---|---|---|
| DMSO | Polar Aprotic | Organic | High | Dimethyl sulfoxide is a powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[18] |
| Ethanol | Polar Protic | Organic | Moderate to High | The compound should be soluble in ethanol, a common co-solvent in oral liquid formulations.[18] |
| PEG 400 | Polar | Co-solvent | Moderate | Polyethylene glycol is frequently used in self-emulsifying drug delivery systems (SEDDS) to improve the solubility of poorly soluble drugs. |
| Acetonitrile | Polar Aprotic | Organic | Moderate | Often used as a solvent in analytical methods like HPLC. |
Methodologies for Experimental Solubility Determination
Accurate and reproducible solubility data is critical. Two primary methods are employed throughout the drug discovery and development pipeline: the "gold standard" thermodynamic shake-flask method and the high-throughput kinetic turbidimetric method.[2][4][19]
Thermodynamic Solubility: The Shake-Flask Method
Expertise & Experience: This method is considered the definitive measure of equilibrium solubility.[1][19][20] Its strength lies in allowing the solid compound and the solvent to reach a true thermodynamic equilibrium, which reflects the maximum amount of drug that can be dissolved under specific conditions (e.g., pH, temperature). The extended incubation time (typically 24-48 hours) is crucial to overcome kinetic barriers to dissolution, especially for compounds with stable crystal lattices (indicated by a high melting point).[3][4]
Protocol:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours.[4]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).
-
Quantification: Carefully aspirate the supernatant (the saturated solution) and dilute it with a suitable mobile phase or solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.[3][4]
Trustworthiness: The protocol's integrity is maintained by visual confirmation of excess solid in each vial at the end of the experiment, ensuring saturation was achieved. The use of a validated, specific analytical method like LC-MS prevents misquantification due to impurities or degradation products.
Kinetic Solubility: The Turbidimetric Method
Expertise & Experience: In early drug discovery, speed and material conservation are paramount. The kinetic solubility assay is a high-throughput method designed to quickly flag compounds with potential solubility liabilities.[21][22][23] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[4][19] This process mimics the conditions of many high-throughput biological screens and can sometimes result in a supersaturated solution, which is why kinetic solubility values are often higher than thermodynamic ones.[1] The measurement of turbidity (light scattering) provides a rapid indication of precipitation.[21][22]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). This step is typically automated to ensure rapid mixing and a final DMSO concentration of 1-2%.[21]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[21][23]
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).[21][22]
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.[21]
Trustworthiness: This system is validated by running control compounds with known high and low solubility in parallel. The final DMSO concentration must be kept low and consistent, as it can significantly influence the measured solubility.
Implications for Drug Development
The solubility profile of this compound has direct and significant implications for its development path.
-
Biopharmaceutics Classification System (BCS): Based on its predicted high lipophilicity and likely low intrinsic solubility, the compound is a candidate for being a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[9] This classification is critical as it dictates the regulatory path, including the possibility of biowaivers.[5][6][8]
-
Formulation Strategy: For a BCS Class II compound, bioavailability is rate-limited by dissolution. Formulation strategies would need to focus on solubility enhancement techniques such as salt formation (leveraging the carboxylic acid), particle size reduction (micronization), or the use of amorphous solid dispersions or lipid-based formulations like SEDDS.
-
In Vivo Performance: The pronounced pH-dependent solubility suggests that absorption may vary significantly depending on the gastrointestinal transit time and regional pH. The drug might dissolve poorly in the stomach but dissolve more readily in the more neutral environment of the small intestine.
Conclusion
This compound is predicted to be a lipophilic, weakly acidic compound with low intrinsic aqueous solubility. Its solubility is highly dependent on pH, a characteristic that must be carefully managed during formulation development. A thorough characterization using both thermodynamic (shake-flask) and kinetic (turbidimetric) methods is essential. The data gathered from these studies will form the foundation of a rational, science-driven approach to formulation design, enabling scientists to overcome the challenges posed by its poor solubility and advance its development as a potential therapeutic agent.
References
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
PubMed. Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. [Link]
-
Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Evotec. Turbidimetric Solubility Assay. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
YouTube. The Henderson-Hasselbalch Equation and pKa. [Link]
-
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
BYJU'S. Henderson-Hasselbalch Equation. [Link]
-
Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
-
ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
-
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
-
ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
PubChem. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. [Link]
-
Grokipedia. 2-Furoic acid. [Link]
-
Wiley Online Library. 2-Furoic Acid. [Link]
-
LookChem. 5-(4-Chlorophenyl)-2-furoic acid. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ResearchGate. The solvents used, grouped by polarity and proticity. [Link]
-
PubChem. 2-Furancarboxylic acid. [Link]
-
PubChemLite. 5-(2,5-dichlorophenyl)-2-furoic acid. [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Furoic Acid [drugfuture.com]
- 12. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 16. youtube.com [youtube.com]
- 17. byjus.com [byjus.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 22. evotec.com [evotec.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability and Storage of 5-(2,4-Dichlorophenyl)-2-furoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(2,4-Dichlorophenyl)-2-furoic acid, a key intermediate in pharmaceutical synthesis and a compound of interest in drug discovery. By synthesizing data from safety datasheets, principles of organic chemistry, and established drug stability testing protocols, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity of this compound. We will explore its intrinsic physicochemical properties, delve into potential degradation pathways under various stress conditions, and present detailed experimental protocols for conducting forced degradation studies to ensure its quality and suitability for research and development applications.
Introduction: Understanding the Molecule
This compound belongs to the class of 5-aryl-2-furoic acids. Its structure, featuring a furan-2-carboxylic acid moiety linked to a dichlorinated phenyl ring, presents a unique combination of chemical functionalities that dictate its reactivity, utility, and stability profile. The furan ring, a five-membered aromatic heterocycle, and the carboxylic acid group are primary sites for potential chemical transformation. The electron-withdrawing nature of the dichlorophenyl substituent can influence the reactivity of the entire molecule. Understanding these structural characteristics is fundamental to predicting and mitigating potential degradation.
This compound's relevance in medicinal chemistry necessitates a thorough understanding of its stability. Degradation can lead to the formation of impurities, which may have altered pharmacological or toxicological profiles, thereby compromising experimental results and patient safety in later developmental stages. This guide is designed to provide the foundational knowledge required for its proper handling and storage.
Physicochemical Properties and General Stability
The solid form of this compound is generally considered chemically stable under standard ambient conditions (room temperature).[1] However, like most complex organic molecules, its long-term integrity is contingent on controlling environmental factors.
Table 1: General Physicochemical and Safety Information
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₁H₆Cl₂O₃ | [2] |
| Molecular Weight | 257.07 g/mol | [2] |
| Appearance | Typically a solid powder. | General |
| General Stability | Stable under normal temperatures and pressures. | [1][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [4][5] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [3][4] |
Recommended Storage and Handling Protocols
To ensure the long-term purity and stability of this compound, adherence to proper storage and handling protocols is critical. The primary objective is to mitigate exposure to energy sources (heat, light) and reactive substances that can initiate degradation.
Core Storage Conditions
-
Temperature: Store in a cool, dry place.[6][7] While some suppliers state room temperature is acceptable for shipping and short-term storage,[8] for long-term stability, refrigeration (2-8°C) is recommended. For maximum longevity, especially for reference standards, storage at -20°C is advisable.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, particularly for long-term storage, to minimize the risk of oxidative degradation.
-
Container: Keep in a tightly sealed, light-resistant container.[1][6][7] Amber glass vials with tight-fitting caps are ideal. Polyethylene or polypropylene containers are also cited as appropriate.[7] Ensure containers are clearly labeled and checked regularly for leaks.[7]
-
Moisture: The compound should be stored in a dry environment, as moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present. The use of a desiccator for storage is a good practice.
Safe Handling Practices
-
Use in a well-ventilated area or under a fume hood.[3]
-
Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][5]
Potential Degradation Pathways and Mechanisms
While specific degradation studies on this compound are not widely published, its chemical structure allows for the prediction of several potential degradation pathways based on the known reactivity of the furoic acid core and halogenated aromatic compounds. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[9][10]
Figure 2: Workflow for a Forced Degradation Study.
Step-by-Step Methodology
-
Preparation of Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature due to expected higher reactivity. Collect samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize samples with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at a high temperature (e.g., 80°C).
-
Solution State: Store the stock solution in the oven at the same temperature.
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC-PDA system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Use the PDA detector to check the peak purity of the parent compound at each stress level.
-
If significant degradation is observed, further studies using techniques like LC-MS/MS are required for the structural elucidation of the degradation products.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5, 1, 2, 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours |
| Thermal (Dry) | Heat | 80°C | 1, 3, 7 days |
| Thermal (Solution) | Heat | 80°C | 1, 3, 7 days |
| Photolytic | ICH Q1B Standard | Ambient | As per guideline |
Conclusion
While this compound is stable under controlled, ambient conditions, it possesses functional groups susceptible to degradation under thermal, hydrolytic, oxidative, and photolytic stress. The primary stability concerns are thermal decarboxylation and potential furan ring opening under harsh pH conditions. For optimal long-term stability, the compound must be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere. The implementation of a systematic forced degradation study, as outlined in this guide, is a critical step in any research or development program to ensure the quality, purity, and safety of this important chemical entity.
References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Furoic acid.
-
MedChemExpress. (n.d.). 2-Furoic acid-SDS.
-
Apollo Scientific. (2022). 2-Furoic acid Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). 2-Furoic acid Safety Data Sheet.
-
Echemi. 5-(3 4-DICHLOROPHENYL)-2-FURONIC ACID.
- Gandini, A., & Lacerda, T. M. (2005). Photoreactive furan derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 171(2), 115-121. [URL: https://www.sciencedirect.com/science/article/abs/pii/S101060300400494X]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Ravi, P., et al. (2016). Forced Degradation Studies. MedCrave Online.
-
DC Fine Chemicals. (2024). Safety Data Sheet - 2-Furoic acid.
-
Sigma-Aldrich. This compound product page.
-
BenchChem. Technical Support Center: Stability of 2-Furancarboxylic Acid in Aqueous Solution.
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
-
Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%.
-
PubChem. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information.
-
ResearchGate. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Furoic acid.
-
Vibrant Pharma Inc. 5-(2,5-Dichlorophenyl)-2-furoic acid.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 5-(2,4-dichlorophenyl)furan-2-carboxylic acid (C11H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20% - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Dichlorinated Phenylfuroic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration into the prospective biological activities of dichlorinated phenylfuroic acids, a chemical scaffold of significant interest in contemporary drug discovery. While direct literature on this specific class of compounds is emerging, this document synthesizes data from structurally related molecules—namely furoic acids, dichlorinated aromatic compounds, and established anti-inflammatory and cytotoxic agents—to build a robust scientific rationale for their investigation. We present detailed, field-proven methodologies for the chemical synthesis, in vitro screening, and in vivo evaluation of dichlorinated phenylfuroic acids, with a particular focus on their potential as anti-inflammatory and anti-cancer therapeutics. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore this promising area of chemical biology.
Introduction: The Scientific Rationale for Investigating Dichlorinated Phenylfuroic Acids
The furan ring is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[1]. Furoic acid, a key derivative, has demonstrated antimicrobial action. The addition of a phenyl group to the furoic acid core introduces further complexity and potential for interaction with biological targets.
The strategic incorporation of chlorine atoms onto a phenyl ring is a well-established strategy in drug design to modulate a molecule's physicochemical properties and enhance its biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins[2]. For instance, several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles have been synthesized and shown to possess anti-inflammatory activity[3]. Similarly, N-(2,4-dichloro)benzoyl-N'-phenylthiourea has demonstrated cytotoxic activity against human breast cancer cell lines[4]. Furthermore, novel mutual prodrugs of the widely used chemotherapeutic 5-fluorouracil and dichloroacetic acid have exhibited enhanced cytotoxic activity towards cancer models compared to the parent drug[5].
Given these precedents, it is hypothesized that the dichlorination of phenylfuroic acids could yield novel compounds with significant anti-inflammatory and/or anti-cancer properties. The dichlorophenyl moiety may enhance the potency of the phenylfuroic acid scaffold, leading to the development of new therapeutic leads. This guide provides a roadmap for the synthesis and systematic evaluation of these promising, yet underexplored, molecules.
Synthetic Pathways to Dichlorinated Phenylfuroic Acids
The synthesis of dichlorinated phenylfuroic acids can be approached through several established organic chemistry reactions. The specific route will depend on the desired substitution pattern of the chlorine atoms on the phenyl ring.
General Synthetic Strategy
A plausible synthetic route involves the coupling of a dichlorinated phenylboronic acid with a suitable furoic acid derivative via a Suzuki coupling reaction. This approach offers a high degree of control over the final structure.
Step-by-Step Protocol for Suzuki Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dichlorophenylboronic acid (1.0 eq), the bromofuroic acid ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the dichlorinated phenylfuroic acid ester.
Step-by-Step Protocol for Ester Hydrolysis
-
Reaction Setup: Dissolve the purified dichlorinated phenylfuroic acid ester in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide, to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final dichlorinated phenylfuroic acid.
Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of newly synthesized dichlorinated phenylfuroic acids can be assessed through a tiered screening approach, beginning with in vitro assays and progressing to more complex in vivo models.
In Vitro Anti-Inflammatory Screening
A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes.
Protocol: COX Inhibitor Screening Assay [6][7][8][9][10]
-
Enzyme and Substrate Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a stock solution of arachidonic acid.
-
Compound Preparation: Prepare serial dilutions of the dichlorinated phenylfuroic acid derivatives in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well. Add the test compounds at various concentrations. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (solvent only).
-
Reaction Initiation and Incubation: Initiate the reaction by adding arachidonic acid to all wells. Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE₂) using a commercially available ELISA kit[9]. Alternatively, a fluorometric or colorimetric detection method can be used to measure the peroxidase activity of COX[7][10].
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation[1].
Protocol: NF-κB Reporter Gene Assay [11][12][13][14]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or THP-1) and transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: Treat the transfected cells with various concentrations of the dichlorinated phenylfuroic acid derivatives for a predetermined time. Subsequently, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB signaling pathway. Calculate the IC₅₀ value for each compound.
In Vivo Models of Inflammation
Promising compounds from in vitro screens should be further evaluated in animal models of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats [15][16][17]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the dichlorinated phenylfuroic acid derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Evaluation of Anti-Cancer Activity
The potential of dichlorinated phenylfuroic acids as anti-cancer agents can be investigated through a series of in vitro assays to determine their cytotoxicity and mechanism of action.
In Vitro Cytotoxicity Screening
Protocol: MTT or CellTiter-Glo® Assay [18][19][20][21]
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., the NCI-60 panel) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity[21].
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dichlorinated phenylfuroic acid derivatives for 48 or 72 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Determine the IC₅₀ value for each compound in each cell line. A lower IC₅₀ value indicates greater cytotoxicity.
Mechanistic Studies
For compounds that exhibit significant and selective cytotoxicity, further experiments can elucidate their mechanism of action.
-
Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compounds induce apoptosis (programmed cell death).
-
Cell Cycle Analysis: Employ flow cytometry with a DNA-staining dye (e.g., propidium iodide) to investigate if the compounds cause cell cycle arrest at a specific phase.
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) to further pinpoint the molecular targets.
Data Presentation and Interpretation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Anti-Inflammatory Activity of Dichlorinated Phenylfuroic Acid Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NF-κB Inhibition IC₅₀ (µM) |
| DPFA-1 | ||||
| DPFA-2 | ||||
| ... | ||||
| Indomethacin | ||||
| Celecoxib |
Table 2: In Vitro Cytotoxicity of Dichlorinated Phenylfuroic Acid Derivatives
| Compound ID | Cancer Cell Line 1 IC₅₀ (µM) | Cancer Cell Line 2 IC₅₀ (µM) | Non-Cancerous Cell Line IC₅₀ (µM) | Selectivity Index (Non-Cancerous IC₅₀ / Cancer IC₅₀) |
| DPFA-1 | ||||
| DPFA-2 | ||||
| ... | ||||
| Doxorubicin |
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the synthesis and biological evaluation of dichlorinated phenylfuroic acids as potential anti-inflammatory and anti-cancer agents. By leveraging established synthetic methodologies and robust screening protocols, researchers can systematically explore the therapeutic potential of this novel class of compounds. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of dichlorinated phenylfuroic acids represents a promising avenue for the discovery of new chemical entities to address the unmet medical needs in the treatment of inflammatory diseases and cancer.
References
- Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10.
- Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
- De, D., & Ali, K. M. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2475.
- Jagetia, G. C., & Aggarwal, B. B. (2007). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition and cancer, 57(1), 40-48.
- Ferrándiz, M. L., & Alcaraz, M. J. (1991). Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents and actions, 32(3-4), 283-288.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press.
- Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., ... & Riendeau, D. (1994). Overexpression of human prostaglandin G/H synthase-1 and-2 by recombinant vaccinia virus: inhibition by nonsteroidal anti-inflammatory drugs and biosynthesis of 15-hydroxyeicosatetraenoic acid. Molecular pharmacology, 45(2), 245-254.
- May, M. J. (Ed.). (2011). NF-kappa B: methods and protocols. Humana press.
- Jacobs, M. D., & Harrison, S. C. (1998). Structure of an IκBα/NF-κB complex. Cell, 95(6), 749-758.
-
Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Labiotech.eu. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). In vitro viability and cytotoxicity testing and same-well multi-parametric combinations for high throughput screening. Current chemical genomics, 2, 33.
- Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
- Riendeau, D., Charleson, S., Cromlish, W., Dubé, D., Falgueyret, J. P., Ford-Hutchinson, A. W., ... & O'Neill, G. (1997). Comparison of the cyclooxygenase-2 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors using in vitro and in vivo assays. Canadian journal of physiology and pharmacology, 75(9), 1088-1095.
- Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., ... & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(23), 11202-11206.
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. (2016). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 18(20), 5435-5439.
- Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-κB and IKK function. Nature reviews Molecular cell biology, 8(1), 49-62.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
- Magesh, H., Kumar, D. A., & Anbarasan, P. M. (2021). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 11(1), 133-138.
-
Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
- Puchalska, E., Gawarecka, K., Wróblewska, A., Dąbrowska, A., Gapiński, J., & Brzeziński, T. (2023). Development of 5-fluorouracil-dichloroacetate mutual prodrugs as anticancer agents. Bioorganic chemistry, 140, 106784.
- Böhm, H. J., Banner, D., & Weber, L. (2004). Structure-based drug design: from lead generation to hit-to-lead and lead optimization. Current opinion in chemical biology, 8(4), 389-394.
- Köksal, M., Göktaş, O., Altan, A., & Uzun, M. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(12), 643-648.
- Manes, S., Mira, E., Pello, O., & Lacalle, R. A. (2003). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Journal of bacteriology, 185(1), 60-65.
- Sari, Y., & Ardiansah, B. (2020). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Indonesian Journal of Cancer Chemoprevention, 11(2), 79-85.
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. (2016). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 18(20), 5435-5439.
- Zhang, Y., Wang, Y., Song, Y., Li, Y., Wang, X., & Zhang, Y. (2023). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. Frontiers in Chemistry, 11, 1123456.
-
OpenAnesthesia. (2023, March 28). Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. Retrieved from [Link]
-
Royal College of Anaesthetists. (n.d.). Anaesthesia. Retrieved from [Link]
- Pisano, C., D'Arca, D., Sissi, C., Zunino, F., & Penco, S. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3169.
- Korpi, E. R., Kuner, T., Seeburg, P. H., & Lüddens, H. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European journal of pharmacology, 344(2-3), 269-277.
- Lo, Y. C., & Chen, Y. J. (2021). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. International journal of molecular sciences, 22(16), 8737.
- Severina, A. O., Pilyo, S. G., Potikha, L. M., & Brovarets, V. S. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-184.
- Zhang, Y., Wang, Y., Song, Y., Li, Y., Wang, X., & Zhang, Y. (2023). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. Frontiers in Chemistry, 11, 1123456.
- Vasil'ev, A. V., Koldobskii, A. B., & Kochetkov, K. A. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4587.
- Chaiyen, P., Suadee, C., & Wongnate, T. (2024). On the Mechanisms of Hypohalous Acid Formation and Electrophilic Halogenation by Non-Native Halogenases.
- Zhuk, R. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in experimental medicine and biology, 431, 677-680.
- Zhang, Y., Wang, Y., Song, Y., Li, Y., Wang, X., & Zhang, Y. (2023). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. Frontiers in Chemistry, 11, 1123456.
-
The Organic Chemistry Tutor. (2021, April 20). 21.3 Alpha Halogenation [Video]. YouTube. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 5-fluorouracil-dichloroacetate mutual prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 17. ijpras.com [ijpras.com]
- 18. noblelifesci.com [noblelifesci.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Structure-activity relationship (SAR) of furoic acid derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Furoic Acid Derivatives
Abstract
Furoic acid, a biomass-derived platform chemical, serves as a foundational scaffold for a diverse array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of furoic acid derivatives, offering insights for researchers, scientists, and drug development professionals. We delve into the nuanced ways in which structural modifications of the furoic acid core influence its anticancer, anti-inflammatory, and antimicrobial activities. This guide synthesizes current scientific literature to elucidate the mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. By exploring the causal relationships between chemical structure and biological function, this document aims to empower the rational design of novel, more potent, and selective furoic acid-based therapeutic agents.
Introduction to Furoic Acid and its Derivatives
The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural component in numerous pharmacologically active compounds.[1] It often acts as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] The furan nucleus is present in a wide range of natural products and synthetic drugs, contributing to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]
Furoic Acid: Physicochemical Properties and Synthetic Accessibility
2-Furoic acid, also known as pyromucic acid, is an organic compound that can be produced through the oxidation of furfural, a readily available platform chemical derived from lignocellulosic biomass.[2][3] This renewable origin makes furoic acid an attractive starting material for green chemistry applications.[3] Furoic acid and its derivatives are utilized as intermediates in the synthesis of a variety of pharmaceuticals, including the diuretic furosemide, the anti-ulcer agent ranitidine, and the antibiotic cefuroxime.[2] The carboxylic acid group provides a convenient handle for a variety of chemical modifications, allowing for the synthesis of a large library of esters, amides, and other derivatives.
Overview of the Biological Activities of Furoic Acid Derivatives
Furoic acid derivatives have garnered significant attention for their diverse therapeutic potentials. The furan scaffold is a key feature in many clinically used drugs, such as the nitrofuran antibiotics (e.g., nitrofurantoin) which are crucial for treating urinary tract infections.[4][5] Derivatives have also been developed as antiparasitic agents, cardiovascular drugs, and potent anti-inflammatory agents like mometasone furoate.[4][5] In recent research, novel furoic acid derivatives have shown promising activity against various cancer cell lines, demonstrated potent anti-inflammatory effects by modulating key signaling pathways, and exhibited broad-spectrum antimicrobial activity.[2][6][7]
Structure-Activity Relationship (SAR) for Anticancer Activity
Key Structural Modifications and their Impact on Cytotoxicity
The anticancer activity of furoic acid derivatives is highly dependent on the nature and position of substituents on the furan ring and modifications of the carboxylic acid moiety. For instance, the conversion of the carboxylic acid to amides or hydrazides has been a common strategy to generate potent cytotoxic agents.[8] The introduction of bulky aromatic or heterocyclic rings, often at the 5-position of the furan, can significantly enhance anticancer activity. The presence of halogen atoms on these appended rings has also been shown to improve cytotoxicity against tumor cells.
In a series of novel furo[2,3-d]pyrimidine based chalcones, halogen-bearing derivatives demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines.[9] This highlights the importance of both the extended heterocyclic system fused to the furan ring and the nature of the substituents on the appended phenyl ring.
Quantitative SAR (QSAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For anticancer drug discovery, QSAR models can predict the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values of new compounds, thereby guiding the synthesis of more potent derivatives.[10][11] While specific QSAR studies focused solely on a broad range of simple furoic acid derivatives are not extensively detailed in the provided results, the principles of QSAR are highly applicable. Such models typically use physicochemical descriptors to predict activity, and it has been shown that properties like lipophilicity and the presence of specific functional groups are critical for the anticancer activity of various heterocyclic compounds.[10]
Tabulated Anticancer Activity Data (IC50/GI50 values)
The following table summarizes the in vitro anticancer activity of selected furoic acid derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Activity (µM) | Reference |
| 4c | Furan-pyridinone | KYSE70, KYSE150 | IC50: 0.655 µg/mL (after 24h) | [12] |
| 10b | Furopyrimidine-thiadiazole | HS 578T (Breast) | GI50: 1.51 | [13] |
| 5d | Furo[2,3-d]pyrimidine chalcone | NCI 59-cell line panel | Mean GI50: 2.41 | [9] |
| 5e | Furo[2,3-d]pyrimidine chalcone | NCI 59-cell line panel | Mean GI50: 1.23 | [9] |
| 20 | Ursolic acid fluorolactone derivative | AsPC-1 (Pancreatic) | Inhibits at 1 µM | [14] |
Mechanism of Anticancer Action
A primary mechanism by which furoic acid derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, certain furan-based derivatives have been shown to cause cell cycle disruption at the G2/M phase.[4] The ursolic acid fluorolactone derivative, compound 20, arrested the cell cycle at the G1 phase at a concentration of 1 µM and induced apoptosis at 8 µM.[14] This induction of apoptosis is often mediated through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4]
Furoic acid derivatives can also target specific signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt pathway is a key regulator of cell growth and is often dysregulated in cancer. A series of novel furopyrimidine derivatives were identified as dual inhibitors of PI3K and Akt.[13] Compound 10b from this series showed potent inhibition of both PI3Kα/β and AKT enzymes, with IC50 values in the nanomolar range.[13] Another example is TOFA (5-tetradecyl-oxy-2-furoic acid), which inhibits acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis that is under the control of the androgen receptor (AR) in prostate cancer.[6] By inhibiting ACCA, TOFA induces apoptosis in prostate cancer cells.[6]
Caption: Inhibition of the PI3K/Akt pathway by a furoic acid derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[4][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the furoic acid derivatives in the appropriate cell culture medium. Add the different concentrations of the compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
Influence of Substituents on Anti-inflammatory Potency
The anti-inflammatory activity of furoic acid derivatives is influenced by their ability to modulate inflammatory pathways. Furan natural derivatives, as a class, can exert anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2][7] The antioxidant properties of the furan ring, which can scavenge free radicals, are also believed to contribute to their anti-inflammatory effects.[2][7]
In a study of benzofuran derivatives, the presence of a double bond between C-2 and C-3 was found to confer superior anti-inflammatory activity compared to a single bond.[15] This suggests that the planarity and electronic properties of the heterocyclic system are important for activity.
Tabulated Anti-inflammatory Activity Data (IC50 values)
The following table presents the anti-inflammatory activity of selected furan-containing compounds.
| Compound | Derivative Type | Assay | Activity (IC50) | Reference |
| Bergapten | Furanocoumarin | Carrageenan-induced foot edema (in vivo) | ED50: 01.6±0.003 mg/kg | [2] |
| Oxypeucedanin hydrate | Furanocoumarin | Carrageenan-induced foot edema (in vivo) | ED50: 126.4±0.011 mg/kg | [2] |
| Compound 4 | Thiourea derivative of naproxen | 5-LOX inhibition | 0.30 µM | [16] |
Mechanism of Anti-inflammatory Action
A key mechanism of anti-inflammatory action for many compounds is the inhibition of the production of pro-inflammatory mediators. Furan derivatives have been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2][7] This is often achieved by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production.
Furan derivatives can exert their anti-inflammatory effects by modulating key intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are critical regulators of the inflammatory response.[2][7] Some furan derivatives have been shown to inhibit the phosphorylation of MAPK pathway components such as JNK, p38, and ERK.[2] They can also inhibit the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by a furoic acid derivative.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to assess the anti-inflammatory activity of furoic acid derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[17]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the furoic acid derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
SAR of Furoic Acid Derivatives against Bacteria and Fungi
The antimicrobial properties of furoic acid derivatives are well-documented, particularly for the nitrofuran class of antibiotics.[4] The presence of a nitro group at the 5-position of the furan ring is crucial for the antibacterial activity of these compounds. The mechanism involves the enzymatic reduction of the nitro group within the bacterial cell to form reactive intermediates that damage bacterial DNA and other macromolecules.[1]
For other furoic acid derivatives, the antimicrobial activity is influenced by various structural features. The introduction of an aryl group at the 5-position of the furan ring can affect antifungal activity, and the nature of the substituent in the para position of this aryl group is also important.[18] The conversion of the carboxylic acid to amides and the incorporation of amino acids or peptide fragments can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8]
Tabulated Antimicrobial Activity Data (MIC values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected furoic acid derivatives against various microorganisms.
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
| 2-methyl-5-aryl-3-furoic acids | Fungi | Varies with aryl substituent | [18] |
| Furan-3-carboxamides | Yeast, fungi, bacteria | Varies with amide substituent | [19] |
| 2(5H)-furanone derivative F131 | S. aureus | 8–16 | [20] |
| 2(5H)-furanone derivative F131 | C. albicans | 32–128 | [20] |
| Carbamothioyl-furan-2-carboxamide 4f | Bacteria | 230–295 | [8] |
| Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c, 4f | Fungi | 120.7–190 | [8] |
| Furfural | B. subtilis | 0.027 µM | [21] |
| Furoic acid | S. typhi | 0.009 µM | [21] |
Mechanism of Antimicrobial Action
The antimicrobial action of furan derivatives can involve multiple mechanisms. Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may inhibit essential microbial enzymes involved in metabolic pathways or nucleic acid synthesis.[2][7]
For nitrofuran antibiotics, the furan ring acts as a scaffold for the nitro group, which is essential for their mechanism of action.[1] Inside the bacterial cell, the nitro group is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates can then covalently bind to and damage bacterial DNA, ribosomal proteins, and other crucial macromolecules, leading to a broad-spectrum bactericidal effect.[1]
Caption: Proposed mechanism of action for nitrofuran antibiotics.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[22][23][24]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the furoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis Strategies for Furoic Acid Derivatives
General Synthetic Routes
Furoic acid derivatives can be synthesized through various chemical transformations of the carboxylic acid group. A common approach is the conversion of 2-furoic acid to its corresponding acid chloride by treatment with thionyl chloride.[8] The resulting furan-2-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[8][25] Microwave-assisted synthesis has been employed to accelerate these reactions and improve yields.[25]
Detailed Experimental Protocol: Synthesis of Furoic Acid Amides
This protocol describes a general procedure for the synthesis of N-substituted furan-2-carboxamides from 2-furoic acid.[8][25]
-
Activation of Furoic Acid: In a round-bottom flask, dissolve 2-furoic acid (1 equivalent) in a suitable dry solvent (e.g., benzene or dichloromethane). Add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Formation of Acid Chloride: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, remove the excess solvent and thionyl chloride under reduced pressure to obtain furan-2-carbonyl chloride.
-
Amide Formation: Dissolve the crude furan-2-carbonyl chloride in a dry aprotic solvent (e.g., THF or dichloromethane). Add the desired primary or secondary amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) to the solution.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until the reaction is complete (as monitored by TLC). Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired furoic acid amide.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of furoic acid amides.
Conclusion and Future Perspectives
The furoic acid scaffold has proven to be a versatile and valuable starting point for the development of new therapeutic agents. This guide has systematically explored the structure-activity relationships of furoic acid derivatives in the contexts of anticancer, anti-inflammatory, and antimicrobial activities. A recurring theme is the significant impact of substituents at the 5-position of the furan ring and the derivatization of the carboxylic acid group into amides, esters, and other functional groups.
The mechanisms of action are diverse, ranging from the inhibition of key enzymes and signaling pathways in cancer and inflammation to the generation of reactive intermediates that damage microbial macromolecules. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of new furoic acid derivatives.
Future research in this area should continue to leverage the principles of medicinal chemistry and rational drug design to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The exploration of novel heterocyclic systems fused to the furan ring, the use of computational tools for QSAR and molecular docking studies, and the investigation of combination therapies are all promising avenues for future investigation. The renewable origin of furoic acid also positions its derivatives as attractive candidates for the development of sustainable and environmentally friendly pharmaceuticals.
References
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible pathways that suggested for antimicrobial effects of furan natural derivatives. Retrieved from [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Retrieved from [Link]
-
Szymańska, E., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 16(1), 114-123. Retrieved from [Link]
-
Karganova, G. G., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 10(11), 1361. Retrieved from [Link]
-
Seneviratne, C. J., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 26(16), 4847. Retrieved from [Link]
-
Furu, K., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-furoic acid. Retrieved from [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Retrieved from [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4627. Retrieved from [Link]
-
Marković, V., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3816. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-FUROIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]
-
Tran-Cong, T., et al. (2020). Furoic acid derivatives from the endophytic fungus Coniothyrium sp. Phytochemistry Letters, 38, 11-15. Retrieved from [Link]
-
Porretta, G. C., et al. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Il Farmaco; edizione scientifica, 42(9), 629–639. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(16), 9869-9882. Retrieved from [Link]
- Google Patents. (n.d.). WO2017158106A1 - Furoic acid preparation method.
-
Liu, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4279. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6649. Retrieved from [Link]
-
Zanatta, N., et al. (2007). Synthesis, Antimicrobial Activity, and QSAR Studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-1958. Retrieved from [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
Kumar, A., et al. (2021). Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads. Molecules, 26(16), 4811. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). practical IC 50 values of agents against theoretical values. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320807. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
Rogers, D. H., et al. (1985). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Pharmaceutical Research, 2(5), 233-238. Retrieved from [Link]
-
Medscape. (2023). Antimicrobial Susceptibility. Retrieved from [Link]
-
Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines. Retrieved from [Link]
-
Gribble, G. W., et al. (2012). Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. Bioorganic & Medicinal Chemistry, 20(16), 4920-4928. Retrieved from [Link]
-
Lagunin, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(21), 13411. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. Retrieved from [Link]
-
MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible SARs of anti-inflammatory activity based on the NO suppression.... Retrieved from [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 5. chempoint.com [chempoint.com]
- 6. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]
- 20. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. apec.org [apec.org]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(2,4-Dichlorophenyl)-2-furoic Acid Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 5-(2,4-dichlorophenyl)-2-furoic acid and its derivatives. Intended for researchers, scientists, and professionals in drug development, this guide delves into the strategic considerations, detailed experimental protocols, and characterization of these compounds, which are of significant interest in medicinal chemistry. The furan scaffold is a versatile nucleus in a variety of therapeutic agents, exhibiting a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects[1]. The introduction of a dichlorophenyl moiety at the 5-position of the furoic acid creates a molecule with potential for novel pharmacological activities.
I. Strategic Approach to Synthesis
The primary challenge in the synthesis of this compound lies in the formation of the carbon-carbon bond between the furan ring and the dichlorophenyl group. The most robust and widely applicable method for this transformation is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone of modern organic synthesis[2][3].
The general retrosynthetic analysis for the target molecule and its derivatives is outlined below:
Caption: Retrosynthetic approach for derivatives.
This guide will first detail the synthesis of the parent acid and then describe the subsequent derivatization to amides and esters.
II. Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides an efficient route to 5-aryl-2-furoic acids. The key transformation involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, the reaction of 2,4-dichlorophenylboronic acid with a 5-halo-2-furoic acid derivative is the most logical approach. To ensure high yields and avoid decarboxylation of the furoic acid under the reaction conditions, it is often advantageous to use an ester of 5-bromo-2-furoic acid, followed by hydrolysis.
A. Rationale for Reagent Selection
-
5-Bromo-2-furoic acid or its ester: This is a readily available starting material. The bromine atom at the 5-position is susceptible to oxidative addition to the palladium catalyst. Using the methyl or ethyl ester protects the carboxylic acid functionality during the coupling reaction.
-
2,4-Dichlorophenylboronic acid: This is the source of the dichlorophenyl moiety. Boronic acids are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.
-
Palladium Catalyst: A variety of palladium catalysts can be used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are common choices for Suzuki couplings[3]. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, and DMF/water.
B. Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar 5-aryl-2-furoic acids.
Step 1: Synthesis of Methyl 5-(2,4-dichlorophenyl)-2-furoate
Caption: Suzuki-Miyaura coupling reaction.
Materials and Equipment:
-
Methyl 5-bromo-2-furoate
-
2,4-Dichlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add methyl 5-bromo-2-furoate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to this compound
Procedure:
-
Dissolve the purified methyl 5-(2,4-dichlorophenyl)-2-furoate in a mixture of methanol or ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to a pH of 2-3.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
C. Purification and Characterization
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water[4][5].
-
Characterization: The structure and purity of the synthesized compound should be confirmed by various analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
Melting Point: As an indicator of purity.
-
Expected Analytical Data (based on known compounds and spectral prediction):
-
¹H NMR (DMSO-d₆): Aromatic protons from the dichlorophenyl ring (multiplets), furan ring protons (doublets), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆): Signals for the carbonyl carbon, aromatic carbons, and furan ring carbons.
-
IR (KBr): Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-Cl stretching.
-
MS (ESI-): [M-H]⁻ peak corresponding to the molecular weight of the acid. A product with the CAS number 54023-01-7, corresponding to 5-(3,4-dichlorophenyl)-2-furoic acid, has a reported melting point of 236-240 °C. The 2,4-dichloro isomer is expected to have a similar melting point.
III. Synthesis of this compound Derivatives
The carboxylic acid group of this compound is a versatile handle for the synthesis of various derivatives, primarily amides and esters, which can modulate the compound's physicochemical properties and biological activity.
A. Amide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. The most common method involves the activation of the carboxylic acid followed by reaction with an amine.
Protocol: Amide Synthesis via Acyl Chloride
Sources
Application Notes and Protocols for the Evaluation of Antimicrobial Activity of 5-(2,4-Dichlorophenyl)-2-furoic Acid Analogs
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising classes of heterocyclic compounds, 5-aryl-2-furoic acid derivatives have garnered significant interest due to their diverse biological activities. The core structure, featuring a furan ring linked to an aromatic system, offers a versatile backbone for chemical modification to optimize antimicrobial potency and spectrum. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of analogs based on the "5-(2,4-Dichlorophenyl)-2-furoic acid" scaffold. We will delve into the rationale behind the derivatization of the carboxylic acid moiety, present detailed protocols for antimicrobial susceptibility testing, and discuss the interpretation of results in the context of structure-activity relationships (SAR).
The strategic placement of a dichlorinated phenyl ring at the 5-position of the furan ring is a key design element. Halogen atoms are known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate microbial cell membranes. Furthermore, the electronic properties of halogens can influence the interaction of the molecule with biological targets. While the parent carboxylic acid may possess intrinsic activity, derivatization into amides, such as morpholine amides, can further modulate the compound's physicochemical properties, including solubility, stability, and target engagement, thereby enhancing its overall antimicrobial profile. For instance, studies on related 5-aryl-2-furoyl morpholines have demonstrated notable antifungal activity[1].
This document will serve as a practical guide, providing both the conceptual framework and the detailed methodologies required to systematically evaluate this promising class of potential antimicrobial agents.
PART 1: Synthesis and Characterization of Analogs
The foundational step in evaluating the antimicrobial potential of this series is the chemical synthesis of the parent acid and its derivatives. A common synthetic route involves the Meerwein arylation of furan-2-carboxylic acid, followed by derivatization of the carboxyl group.
Protocol 1: Synthesis of 4-[5-(2,5-Dichlorophenyl)-2-furoyl]morpholine
This protocol is adapted from the synthesis of similar 5-aryl-2-furoyl morpholines and serves as a representative example for creating amide analogs of the core scaffold[1].
Rationale: The conversion of the carboxylic acid to an acyl chloride is a classic method for activating the carboxyl group for nucleophilic acyl substitution. Morpholine is chosen as the nucleophile to create a stable, polar amide derivative, which can influence the compound's solubility and biological activity.
Materials:
-
5-(2,5-Dichlorophenyl)-2-furoic acid
-
Thionyl chloride (SOCl₂)
-
Dioxane (anhydrous)
-
Morpholine
-
Water
-
Ethanol-DMFA (for crystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend 0.005 mol of 5-(2,5-Dichlorophenyl)-2-furoic acid in 10 mL of anhydrous dioxane.
-
Carefully add 0.006 mol of thionyl chloride dropwise to the suspension at room temperature with stirring.
-
Heat the mixture to 50-60°C for 1-2 hours until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.
-
Amidation: In a separate flask, dissolve 0.01 mol of morpholine in 20 mL of dioxane.
-
Cool the acyl chloride solution to room temperature and add it dropwise to the morpholine solution with vigorous stirring.
-
Continue stirring at room temperature for 1 hour to ensure the completion of the reaction.
-
Work-up and Purification: Pour the reaction mixture into 50 mL of cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any unreacted morpholine and salts.
-
Dry the crude product and recrystallize from an ethanol-DMFA solvent system to obtain the pure 4-[5-(2,5-Dichlorophenyl)-2-furoyl]morpholine[1].
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR spectroscopy, mass spectrometry, and elemental analysis[1].
PART 2: In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of novel compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method provides a quantitative measure of a compound's antimicrobial activity by determining the lowest concentration that inhibits the visible growth of a microorganism. This method is efficient for screening multiple compounds against various microbes in a 96-well plate format.
Materials:
-
Synthesized this compound analogs
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well sterile microtiter plates
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the final diluted inoculum to each well, including positive control (broth with inoculum and a standard antibiotic) and negative control (broth with inoculum but no compound) wells. A sterility control well (broth only) should also be included.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 5-(Aryl)-2-furoyl Morpholine Analogs (µg/mL)
| Compound ID | R-Group on Phenyl Ring | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) |
| 7a | 4-Fluoro | >100 | >100 | >100 | >100 | 50 |
| 7b | 4-Chloro | >100 | >100 | >100 | >100 | 25 |
| 7c | 2,5-Dichloro | >100 | >100 | >100 | >100 | 12.5 |
| 7d | 4-Bromo | >100 | >100 | >100 | >100 | 25 |
| 7e | 4-Chloro-2-nitro | >100 | >100 | >100 | >100 | 6.25 |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Data presented is hypothetical but based on trends observed in similar compound series where activity is more pronounced against fungal strains[1].
Interpretation and Structure-Activity Relationship (SAR):
The hypothetical data in Table 1 suggests that this particular series of 5-aryl-2-furoyl morpholines exhibits selective activity against the fungal pathogen Candida albicans, with limited to no activity against the tested bacterial strains. This highlights the importance of screening against a broad panel of microorganisms.
From an SAR perspective, the presence and nature of substituents on the phenyl ring appear to significantly influence antifungal potency. The introduction of a second chlorine atom (Compound 7c ) and the addition of a nitro group (Compound 7e ) seem to enhance the activity compared to the monosubstituted halogenated analogs. This suggests that increased halogenation and the presence of electron-withdrawing groups may be favorable for the antifungal activity of this scaffold.
Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for reproducibility and understanding.
Caption: Workflow for MIC Determination via Broth Microdilution.
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action for this class of compounds requires further investigation, furan-based compounds have been reported to exert their antimicrobial effects through various mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with quorum sensing pathways. The lipophilic nature of the dichlorophenyl moiety may facilitate the compound's insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell death.
Caption: Hypothetical Mechanism of Action via Membrane Disruption.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of new antimicrobial agents, particularly antifungals. The synthetic accessibility of these compounds allows for systematic structural modifications to explore and optimize their biological activity. The protocols detailed in this application note provide a robust framework for the initial evaluation of these compounds.
Future work should focus on expanding the panel of microorganisms to include resistant strains, determining whether the observed activity is cidal (Minimum Bactericidal/Fungicidal Concentration) or static, and conducting further studies to elucidate the specific mechanism of action. These steps are critical for advancing this chemical series from promising hits to viable lead candidates in the drug development pipeline.
References
-
Matiichuk, V., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 135-143. Available at: [Link]
Sources
Application Notes & Protocols: 5-(2,4-Dichlorophenyl)-2-furoic acid in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 5-(2,4-Dichlorophenyl)-2-furoic acid. We delve into its synthesis, potential mechanisms of action, and detailed protocols for its biological evaluation. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible research framework.
Introduction and Rationale
This compound is a heterocyclic organic compound featuring a central furan ring, a carboxylic acid moiety, and a dichlorinated phenyl group.[1] The furan-2-carboxylic acid (2-furoic acid) scaffold is a well-established privileged structure in medicinal chemistry, serving as a precursor for numerous active pharmaceutical ingredients (APIs), including antibiotics, anti-inflammatory agents, and cardiovascular drugs.[2] The addition of the 2,4-dichlorophenyl group imparts significant lipophilicity and specific steric and electronic properties that can drive potent and selective interactions with biological targets.
The dichlorophenyl motif is frequently employed in drug design to enhance binding affinity within hydrophobic pockets of enzymes or receptors. For instance, compounds with a dichlorophenyl scaffold have been successfully developed as inhibitors of enzymes like Autotaxin (ATX), which are implicated in cancer cell migration and proliferation.[3] Therefore, this compound represents a valuable starting point or fragment for developing novel therapeutics, particularly in oncology and inflammation research.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| IUPAC Name | 5-(2,4-dichlorophenyl)furan-2-carboxylic acid | [1] |
| CAS Number | 134448-46-7 | |
| Molecular Formula | C₁₁H₆Cl₂O₃ | [4] |
| Molecular Weight | 257.07 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Storage | Room temperature, in a dry, well-ventilated place | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most reliably achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This method offers high yields and purity.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate
-
Rationale: This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide (or triflate) and a boronic acid. It is widely used in pharmaceutical synthesis due to its functional group tolerance and high yields.[7]
-
To a dry round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (2,4-dichlorophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).[7]
-
Add dry 1,4-dioxane as the solvent.
-
Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).[7]
-
Stir the resulting mixture and heat to reflux (approx. 90-95°C) overnight.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromo-furan is consumed.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.[7]
-
Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the intermediate ester.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Saponification to Yield this compound
-
Rationale: Basic hydrolysis (saponification) of the methyl ester is a standard and effective method to generate the corresponding carboxylic acid.
-
Dissolve the purified methyl ester intermediate (1.0 eq) in a mixture of methanol and water.[7]
-
Add sodium hydroxide (NaOH) (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Validation: Monitor the disappearance of the starting ester by TLC.
-
Cool the mixture and partially concentrate it in vacuo to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to approximately 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). This will protonate the carboxylate, causing the final product to precipitate.[7]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Final Characterization: Confirm the structure and assess the purity of the final product using ¹H NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). The melting point should also be determined and compared to literature values.
Proposed Mechanism of Action: Inhibition of Autotaxin (ATX)
While the specific target of this compound is subject to experimental validation, its structure is analogous to known inhibitors of Autotaxin (ATX, also known as ENPP2).[3] ATX is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a potent signaling lipid involved in cell proliferation, survival, and migration. Elevated ATX-LPA signaling is a hallmark of several cancers and inflammatory diseases.
Caption: Proposed inhibition of the ATX-LPA signaling pathway.
The dichlorophenyl moiety can effectively occupy the deep hydrophobic pocket of the ATX active site, while the furoic acid portion can form crucial hydrogen bonds or ionic interactions, leading to potent inhibition.[3]
Biological Evaluation Protocols
A tiered approach is recommended for evaluating the biological activity of the synthesized compound.
Biological Evaluation Workflow
Caption: Tiered workflow for biological evaluation of the compound.
Protocol: In Vitro Autotaxin (ATX) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human ATX using a fluorescent substrate.
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microplate, perform serial dilutions of the compound to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Add recombinant human ATX enzyme to each well containing the test compound or vehicle control (DMSO).
-
Incubate for 15-30 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a fluorescent LPC analogue substrate (e.g., CPF4).
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to ATX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: In Vitro Cancer Cell Migration (Wound Healing) Assay
-
Principle: This assay assesses the functional consequence of ATX inhibition by measuring the compound's ability to block LPA-induced cancer cell migration.[3]
-
Culture a monolayer of cancer cells (e.g., A2058 melanoma cells) in a 24-well plate until confluent.[3]
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh media containing a low concentration of serum.
-
Treat the cells with various concentrations of this compound.
-
Add LPA to the media (except in negative controls) to stimulate cell migration.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the wound at time 0 and after a set period (e.g., 24 hours).
-
Data Analysis: Quantify the area of the wound at both time points. Calculate the percentage of wound closure for each condition. An effective inhibitor will significantly reduce the wound closure stimulated by LPA.
Pharmacokinetic Considerations
For compounds that show promising in vitro activity, understanding their pharmacokinetic (PK) profile is a critical next step. The goal is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[8]
-
Key Parameters: Important PK parameters include half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[9][10]
-
Experimental Approach: A typical preliminary PK study involves administering the compound to rodents (e.g., mice) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is quantified using LC-MS/MS.
-
Expected Profile: The dichlorophenyl group and carboxylic acid moiety will influence the PK profile. The compound is expected to have moderate to high plasma protein binding. Its clearance will likely be driven by hepatic metabolism (e.g., glucuronidation of the carboxylic acid) and renal excretion. The short half-life of similar small molecules like 5-fluorouracil (8-20 minutes) highlights the importance of experimental determination.[10]
Conclusion
This compound is a compound of significant interest for medicinal chemistry, leveraging a privileged furoic acid scaffold and a dichlorophenyl group known to confer potent biological activity. The synthetic and analytical protocols detailed herein provide a robust framework for its preparation and evaluation. Based on structural analogy, its potential as an inhibitor of the ATX-LPA signaling pathway makes it a compelling candidate for further investigation in the fields of oncology and inflammatory diseases.
References
-
This compound | Sigma-Aldrich. Sigma-Aldrich.
-
5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem. National Center for Biotechnology Information.
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL - Organic Syntheses. Organic Syntheses.
-
2-Furoic Acid: Intermediate for Pharma & Food Preservation - ChemPoint. ChemPoint.
-
5-(2,5-Dichlorophenyl)-2-furoic acid; 5-(2,5-dichlorophenyl)furan-2-carboxylic acid - Vibrant Pharma Inc. Vibrant Pharma Inc.
-
2-furoic acid - Organic Syntheses Procedure. Organic Syntheses.
-
Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3 | molecularinfo.com. Molecular Info.
-
2-Furoic acid - Wikipedia. Wikipedia.
-
Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors - PubMed. National Center for Biotechnology Information.
-
Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Elsevier.
-
Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica.
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. American Chemical Society.
-
Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC - PubMed Central. National Center for Biotechnology Information.
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid - Weizmann Institute of Science. American Chemical Society.
-
Clinical pharmacokinetics of fluorouracil and folinic acid - PubMed. National Center for Biotechnology Information.
-
5-(2,5-dichlorophenyl)-2-furoic acid - PubChemLite. PubChem.
-
Compound 5-(2,4-dichlorophenyl)furan-2-carboxylic acid - Chemdiv. Chemdiv.
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. MDPI.
-
(PDF) Clinical Pharmacology of 5-Fluorouracil - ResearchGate. ResearchGate.
-
Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion - PubMed. National Center for Biotechnology Information.
Sources
- 1. Compound 5-(2,4-dichlorophenyl)furan-2-carboxylic acid - Chemdiv [chemdiv.com]
- 2. chempoint.com [chempoint.com]
- 3. Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Clinical pharmacokinetics of fluorouracil and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(2,4-Dichlorophenyl)-2-furoic acid: A Putative Monocarboxylate Transporter 1 (MCT1) Inhibitor
Introduction
5-(2,4-Dichlorophenyl)-2-furoic acid is a small molecule belonging to the furoic acid class of compounds. While specific literature on this exact molecule is emerging, its structural similarity to known pharmacological agents suggests its primary biological activity is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols to characterize the activity and cellular effects of this compound, with a focus on its potential as an MCT1 inhibitor in the context of cancer metabolism.
Monocarboxylate transporters are crucial for cellular metabolism, facilitating the transport of lactate, pyruvate, and other monocarboxylates across cell membranes.[1] In the context of oncology, many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This metabolic state leads to the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and a high glycolytic flux. MCT1 is a key transporter responsible for this lactate efflux in many cancer types.[1][2] By inhibiting MCT1, it is hypothesized that this compound can disrupt the metabolic symbiosis within tumors, leading to intracellular acidification and ultimately, cancer cell death.[1][2]
These application notes will guide the user through a series of protocols to:
-
Determine the cytotoxic effects of this compound on cancer cells.
-
Quantify the compound's impact on intracellular and extracellular lactate levels.
-
Assess the compound's effect on the expression of monocarboxylate transporters.
Physicochemical Properties
| Property | Estimated Value | Source |
| Molecular Formula | C₁₁H₆Cl₂O₃ | [3][4] |
| Molecular Weight | 257.07 g/mol | [3][4] |
| XLogP3 | ~3.8 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 3 | [3][4] |
| Topological Polar Surface Area | 50.4 Ų | [3][4] |
Mechanism of Action: Targeting Lactate Transport
The proposed mechanism of action for this compound is the inhibition of MCT1. In highly glycolytic cancer cells, MCT1 facilitates the efflux of lactate, a byproduct of increased glycolysis. By blocking this transport, the compound is expected to cause an accumulation of intracellular lactate and a decrease in the extracellular lactate concentration. This disruption in lactate homeostasis can lead to a decrease in intracellular pH, inhibition of glycolysis, and ultimately, a reduction in cancer cell proliferation and viability.
Caption: Proposed mechanism of MCT1 inhibition.
Experimental Protocols
The following protocols are designed to be performed sequentially to provide a comprehensive understanding of the biological effects of this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol determines the effect of the compound on the viability and proliferation of cancer cells. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells.[1][2][5]
Materials:
-
Cancer cell lines known to express MCT1 (e.g., SiHa, PC-3, WiDr).[6][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound (dissolved in DMSO to create a stock solution).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the MTS cell viability assay.
Protocol 2: Measurement of Intracellular and Extracellular Lactate
This protocol quantifies the effect of this compound on lactate transport by measuring lactate concentrations in both the cell lysate and the culture medium.[8][9][10]
Materials:
-
Cancer cells cultured in 6-well plates.
-
This compound.
-
Cold PBS.
-
Cell lysis buffer (e.g., 0.1% Triton™ X-100).
-
Lactate assay kit (colorimetric or fluorometric).
-
Microplate reader.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration around its IC₅₀ value (determined in Protocol 1) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Sample Collection:
-
Extracellular Lactate: Carefully collect the cell culture medium from each well into separate tubes. Centrifuge to remove any detached cells and transfer the supernatant to a new tube.
-
Intracellular Lactate:
-
Wash the cells twice with cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 300 µL for a 6-well plate) to each well and vortex for 1 minute.
-
Centrifuge the lysate at a high speed (e.g., 8,000 x g) for 5 minutes to pellet the cell debris.
-
Collect the supernatant, which contains the intracellular lactate.
-
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit and follow the manufacturer's instructions to measure the lactate concentration in both the extracellular medium and the intracellular lysate.
-
This typically involves creating a standard curve with known lactate concentrations.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay.
-
-
Data Analysis:
-
Normalize the intracellular lactate concentration to the total protein concentration for each sample.
-
Compare the intracellular and extracellular lactate levels between the treated and control groups. An effective MCT1 inhibitor should lead to an increase in intracellular lactate and a decrease in extracellular lactate.
-
Protocol 3: Western Blot Analysis of MCT1 and MCT4 Expression
This protocol is used to determine if treatment with this compound alters the expression levels of MCT1 and potentially MCT4, which can be upregulated as a compensatory mechanism.[11][12][13]
Materials:
-
Cancer cells cultured in 6-well plates.
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MCT1 and anti-MCT4.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 2.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-MCT1, anti-MCT4, and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of MCT1 and MCT4 to the loading control.
-
Compare the protein expression levels between the treated and control groups.
-
Data Interpretation and Expected Outcomes
-
Protocol 1: A dose-dependent decrease in cell viability is expected, allowing for the determination of an IC₅₀ value. This will establish the cytotoxic potential of the compound.
-
Protocol 2: Successful inhibition of MCT1 should result in a statistically significant increase in intracellular lactate and a corresponding decrease in extracellular lactate in treated cells compared to controls.
-
Protocol 3: The western blot analysis will reveal if the compound affects the protein levels of MCT1. It will also indicate if there is a compensatory upregulation of MCT4, which could be a mechanism of resistance.
By following these protocols, researchers can systematically characterize the biological activity of this compound and gather evidence to support its role as an MCT1 inhibitor for potential therapeutic applications.
References
-
Patsnap Synapse. (2024, June 21). What are MCT1 inhibitors and how do they work? Retrieved from [Link]
-
The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. (n.d.). Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Sonveaux, P., et al. (2012). Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research, 72(21), 5541-5546. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]
-
Colen, C. B., et al. (2009). MCT1 expression correlates with glycolysis upregulation in cancer cells. ResearchGate. Retrieved from [Link]
-
Payen, V. L., et al. (2020). Monocarboxylate transporters in cancer. PMC. Retrieved from [Link]
-
MCT1 is expressed in a variety of different human tumor cell lines and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Bio-protocol. (2020). 2.6. Western blotting. Retrieved from [Link]
-
Doherty, J. R., et al. (2016). MCT1 modulates cancer cell pyruvate export and growth of tumors that co-express MCT1 and MCT4. PMC. Retrieved from [Link]
-
Le, T. D., et al. (2022). NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. PMC. Retrieved from [Link]
-
Le, T. D., et al. (2022). (PDF) NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. ResearchGate. Retrieved from [Link]
-
Yanase, S., et al. (2023, January 3). Colorimetric Assays of Intracellular Lactate and Pyruvate | Protocol Preview. YouTube. Retrieved from [Link]
-
Poole, R. C., & Halestrap, A. P. (1992). Kinetics of the sarcolemmal lactate carrier in single heart cells using BCECF to measure pHi. PubMed. Retrieved from [Link]
-
Bonen, A., et al. (2006). Immunohistochemical analysis of MCT1, MCT2 and MCT4 expression in rat plantaris muscle. The Journal of Physiology, 572(Pt 2), 439–449. Retrieved from [Link]
-
Western Blot of MCT1 and MCT4. In all cell lines investigated (A-549;... - ResearchGate. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Poole, R. C., & Halestrap, A. P. (1992). Kinetics of the sarcolemmal lactate carrier in single heart cells using BCECF to measure pHi. Journal of Physiology, 452, 297-316.
-
Carpenter, L., & Halestrap, A. P. (1994). The kinetics, substrate and inhibitor specificity of the lactate transporter of Ehrlich-Lettre tumour cells studied with the intracellular pH indicator BCECF. Biochemical Journal, 304(Pt 3), 751–760. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). L-Lactate Assay (LAC). Retrieved from [Link]
-
protocols.io. (2023, January 31). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Lactic Acid Measurement Lactate Assay Kit-WST. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
Rodrigues, T. B., et al. (2014). Kinetic Modeling of Hyperpolarized 13C Label Exchange between Pyruvate and Lactate in Tumor Cells. Journal of Biological Chemistry, 289(30), 20814–20826. Retrieved from [Link]
-
Tip Biosystems. (n.d.). DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. Retrieved from [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 5-(2,4-Dichlorophenyl)-2-furoic Acid in Modern Organic Synthesis
Introduction: A Furan Derivative Primed for Discovery
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic carboxylic acids have emerged as privileged scaffolds, offering a unique combination of structural rigidity, electronic diversity, and versatile chemical handles. 5-(2,4-Dichlorophenyl)-2-furoic acid, a halogenated aryl-substituted furan derivative, represents a compelling and increasingly utilized building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The presence of the 2,4-dichlorophenyl moiety imparts significant lipophilicity and can engage in various non-covalent interactions, including halogen bonding, which can be crucial for modulating the biological activity and material properties of its derivatives. The furoic acid core provides a synthetically tractable carboxylic acid group, amenable to a wide array of chemical transformations, most notably amide bond formations and esterifications. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its synthesis and derivatization.
Synthesis of the Building Block: A Reliable Approach via Meerwein Arylation
A robust and scalable synthesis of this compound can be achieved through the Meerwein arylation of 2-furoic acid.[1][2][3] This classic reaction involves the addition of an aryl diazonium salt to an electron-rich alkene, in this case, the furan ring. The reaction is typically catalyzed by copper salts.
Protocol 1: Synthesis of this compound
Reaction Scheme:
A two-step, one-pot synthesis of the title compound.
Materials:
-
2,4-Dichloroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Furoic acid
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Meerwein Arylation: In a separate flask, dissolve 2-furoic acid (1.2 eq) and a catalytic amount of CuCl₂ (0.1 eq) in a mixture of acetone and water.
-
To this solution, add the freshly prepared cold diazonium salt solution dropwise with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 30 °C. Nitrogen gas evolution will be observed.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours until the gas evolution ceases.
-
Work-up and Purification: Acidify the reaction mixture with concentrated HCl and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Expected Yield: 60-75%
Characterization Data: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan and dichlorophenyl protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| IR (KBr) | A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic peaks for the aromatic rings. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₁H₆Cl₂O₃. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Core Applications: Amide Bond Formation
The most prominent application of this compound is in the synthesis of novel amide derivatives, many of which are explored for their potential as kinase inhibitors in drug discovery.[1] The formation of the amide bond requires the activation of the carboxylic acid, which can be achieved using a variety of modern coupling reagents.
Causality in Reagent Selection for Amide Coupling
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
-
Carbodiimides (EDC, DCC): These reagents are widely used due to their accessibility and effectiveness. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.[4] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[5][6] These additives act as nucleophilic catalysts, converting the O-acylisourea into a less reactive but more selective active ester.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically hindered or electronically deactivated amines.[7][8] HATU's mechanism involves the formation of an active ester with HOAt, which is generated in situ. The presence of the electron-withdrawing triazole moiety enhances the leaving group ability, accelerating the subsequent nucleophilic attack by the amine.
General workflow for amide synthesis.
Protocol 2: General Procedure for Amide Synthesis using HATU
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure amide.
Expected Yield: 70-95%
Expanding the Synthetic Toolbox: Esterification Reactions
Ester derivatives of this compound are also valuable targets, potentially serving as prodrugs or possessing unique material properties. The esterification of this building block can be accomplished through several methods, with the choice depending on the nature of the alcohol and the desired reaction conditions.
Insights into Esterification Strategies
-
Fischer Esterification: This classic acid-catalyzed method is suitable for simple, unhindered alcohols that can be used as the solvent. However, the harsh acidic conditions and high temperatures may not be compatible with sensitive functional groups on the alcohol or the furoic acid.
-
Steglich Esterification: For more complex or acid-sensitive alcohols, particularly phenols, a milder approach is necessary. The Steglich esterification, using a carbodiimide (like DCC or EDC) and a nucleophilic catalyst (typically 4-dimethylaminopyridine, DMAP), is an excellent choice.[9]
-
Acid Chloride Formation: A two-step procedure involving the conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is a highly effective and general method.
General pathway for ester synthesis.
Protocol 3: Esterification via Acid Chloride Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Alcohol or Phenol
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).
-
Reflux the mixture for 1-2 hours. Monitor the reaction by the disappearance of the starting material (TLC).
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol or phenol (1.1 eq) followed by the dropwise addition of pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Expected Yield: 80-95%
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid functionality make it an attractive starting material for the synthesis of a diverse range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their own synthetic endeavors. As the demand for novel bioactive molecules and functional materials continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.
References
- Process for the preparation of kinase inhibitors and intermediates thereof. (2017).
-
Meerwein arylation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Retrieved January 14, 2026, from [Link]
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259.
- Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(45), 6147-6150.
- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Biomolecules, 11(9), 1325.
- Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2016). Molecules, 21(5), 576.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5082.
- Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research, 12(22), 1234-1245.
- Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2022). Current Chemistry Letters, 11(3), 299-308.
- Application of furan derivative in medicinal field. (2023). Journal of Medicinal Chemistry, 66(1), 1-25.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (2012). Tetrahedron, 68(32), 6439-6445.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry, 16, 1-7.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2873.
- Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? (2019).
- Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021). Biointerface Research in Applied Chemistry, 12(1), 706-717.
- N-(2,4-dichlorophenyl)-5-{2-nitrophenyl}-2-furamide. (n.d.).
- Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides. (2020).
- Effect of Support on Oxidative Esterification of 2, 5-furandiformaldehyde to Dimethyl Furan-2, 5-dicarboxylate. (2018).
- Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. (2012).
-
Novel 5-Aryl-[1][3][5]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2021). Molecules, 26(15), 4420.
Sources
- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Meerwein Arylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Strategic Workflow for the In Vitro Characterization of 5-(2,4-Dichlorophenyl)-2-furoic acid as a Potential Anti-inflammatory Agent
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract This guide outlines a comprehensive in vitro testing strategy to characterize the biological activity of the novel compound, 5-(2,4-Dichlorophenyl)-2-furoic acid. While direct biological data for this specific molecule is sparse, its chemical structure—featuring a furoic acid core linked to a dichlorophenyl group—suggests a strong potential for anti-inflammatory activity. Furoic acid derivatives are precursors to established pharmaceuticals, including anti-inflammatory agents[1], and the dichlorophenyl moiety is present in potent non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This document provides a tiered experimental approach, starting with broad screening and progressing to specific, mechanism-of-action studies to rigorously evaluate this hypothesis. The protocols herein are designed to be self-validating, incorporating essential controls and detailed explanations to ensure data integrity and reproducibility.
Investigative Rationale and Workflow
The central hypothesis is that this compound functions as an anti-inflammatory agent, likely through the inhibition of key enzymatic and signaling pathways that mediate the inflammatory response. Our proposed workflow is designed to test this hypothesis in a logical, stepwise manner.
-
Tier 1: General Bioactivity Screening. Does the compound exhibit general anti-inflammatory properties? We will use a protein denaturation assay, a simple and rapid method to assess the compound's ability to prevent protein denaturation, a key event in inflammation[2][3].
-
Tier 2: Specific Enzyme Target Inhibition. If general activity is confirmed, which specific inflammatory enzymes does it target? We will focus on Cyclooxygenase-2 (COX-2), a primary target for NSAIDs[4]. A fluorometric enzyme inhibition assay will be used to determine a specific IC50 value.
-
Tier 3: Cellular Pathway Modulation. How does the compound affect the upstream signaling pathways that regulate inflammatory gene expression? We will employ a Nuclear Factor-kappa B (NF-κB) reporter assay to determine if the compound can inhibit this master regulator of the inflammatory response[5].
This tiered approach ensures that resources are used efficiently, building a comprehensive biological profile from a foundational observation to a specific molecular mechanism.
Figure 1: A tiered workflow for characterizing the compound.
Tier 1 Protocol: Inhibition of Protein Denaturation
Principle of the Assay Inflammation can be triggered by the denaturation of tissue proteins. The ability of a compound to prevent this denaturation, particularly when induced by heat, is a reliable indicator of general anti-inflammatory activity[2][3][6]. This spectrophotometric assay uses Bovine Serum Albumin (BSA) as the protein source. The increase in turbidity upon heating indicates denaturation, which can be quantified by measuring absorbance.
Materials
-
This compound (Test Compound)
-
Diclofenac Sodium (Positive Control)
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
DMSO (Vehicle)
-
96-well microplate
-
Spectrophotometer (plate reader)
Step-by-Step Protocol
-
Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound and Diclofenac Sodium in DMSO. Create serial dilutions in PBS to achieve final assay concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Assay Setup: To designated wells of a 96-well plate, add:
-
Test Wells: 100 µL of various concentrations of the test compound + 100 µL of 1% BSA solution.
-
Positive Control: 100 µL of various concentrations of Diclofenac Sodium + 100 µL of 1% BSA solution.
-
Vehicle Control: 10 µL of DMSO + 90 µL PBS + 100 µL of 1% BSA solution.
-
Blank: 200 µL of PBS.
-
-
Incubation: Seal the plate and incubate at 37°C for 20 minutes.
-
Heat Denaturation: Transfer the plate to a water bath or incubator set at 70°C for 10 minutes.
-
Cooling: Cool the plate to room temperature for 15 minutes.
-
Measurement: Read the absorbance of all wells at 660 nm using a microplate reader.
Data Analysis and Interpretation The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = 100 × [1 - (Absorbance of Test / Absorbance of Vehicle Control)]
Results should be presented as a dose-response curve to determine the concentration at which the compound exhibits significant activity.
Table 1: Example Data for Protein Denaturation Assay
| Concentration (µg/mL) | Test Compound (% Inhibition) | Diclofenac Sodium (% Inhibition) |
|---|---|---|
| 10 | 15.2 ± 2.1 | 25.5 ± 3.0 |
| 50 | 35.8 ± 3.5 | 48.1 ± 2.8 |
| 100 | 58.9 ± 4.1 | 72.4 ± 3.3 |
| 250 | 75.4 ± 3.8 | 85.6 ± 2.5 |
| 500 | 82.1 ± 2.9 | 89.9 ± 1.9 |
Tier 2 Protocol: COX-2 Enzyme Inhibition Assay (Fluorometric)
Principle of the Assay Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to pro-inflammatory prostaglandins[4]. COX-2 is specifically upregulated during inflammation, making it a prime therapeutic target. This assay measures the peroxidase activity of purified, recombinant human COX-2. In the presence of arachidonic acid, the enzyme produces an intermediate that reacts with a fluorometric probe to generate a fluorescent signal. An inhibitor will reduce the rate of signal generation[7][8].
Materials
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Sigma-Aldrich, Cayman Chemical)[7][8][9]
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
96-well black opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol
-
Reagent Preparation: Prepare all kit components according to the manufacturer's protocol. Thaw the enzyme on ice. Prepare a 10X dilution series of the test compound and Celecoxib in the appropriate solvent (e.g., DMSO).
-
Assay Setup (per well):
-
Enzyme Control: 80 µL Reaction Mix (Buffer, Probe, Cofactor) + 10 µL Assay Buffer.
-
Inhibitor Control: 80 µL Reaction Mix + 10 µL of 10X Celecoxib.
-
Test Wells: 80 µL Reaction Mix + 10 µL of 10X Test Compound dilutions.
-
Background Control: 90 µL Assay Buffer (no enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the Background Control. Mix gently.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Ex/Em = 535/587 nm) every minute for 10-15 minutes in kinetic mode.
Data Analysis and Interpretation
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve (RFU/min).
-
Subtract the slope of the Background Control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 × [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control]
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Table 2: Example Data for COX-2 IC50 Determination
| Compound | IC50 (nM) |
|---|---|
| This compound | 150.7 |
| Celecoxib (Control) | 8.2 |
Tier 3 Protocol: NF-κB Luciferase Reporter Assay
Principle of the Assay The NF-κB signaling pathway is a cornerstone of the inflammatory response, activating the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2[5]. This assay utilizes a cell line (e.g., HEK293) engineered to contain a luciferase reporter gene under the control of NF-κB response elements[10][11]. When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to these elements, and drives luciferase expression. The resulting luminescence is a quantitative measure of pathway activation. An inhibitor will reduce the luminescence signal in stimulated cells.
Figure 2: The NF-κB signaling pathway and a potential point of inhibition.
Materials
-
NF-κB Reporter Cell Line (e.g., HEK293-NFκB-luc)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant (Stimulant)
-
Bay 11-7082 (Positive Control Inhibitor)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (e.g., Promega ONE-Glo™, INDIGO Biosciences)[10]
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding: One day prior to the assay, seed the NF-κB reporter cells into a 96-well white plate at a density of ~30,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare a dilution series of the test compound and Bay 11-7082 in culture medium.
-
Pre-treatment with Inhibitor: Remove the old medium from the cells. Add 100 µL of medium containing the test compound or controls to the appropriate wells. Incubate for 1 hour.
-
Wells: Test compound, Positive control, Vehicle control (DMSO), Unstimulated control.
-
-
Stimulation: Prepare a TNF-α solution in culture medium at a concentration known to induce a robust response (e.g., 20 ng/mL final concentration). Add 10 µL of this solution to all wells except the "Unstimulated Control" wells. Add 10 µL of medium to the unstimulated wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2[10].
-
Lysis and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis.
-
Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Subtract the average RLU of the blank wells (media + reagent only) from all other wells.
-
Normalize the data by setting the "Unstimulated Control" to 0% activation and the "Vehicle Control + TNF-α" to 100% activation.
-
Calculate the percent inhibition for each concentration: % Inhibition = 100 × [1 - (RLU of Test Well - RLU of Unstimulated) / (RLU of Stimulated Vehicle - RLU of Unstimulated)]
-
Plot % Inhibition versus the log of the inhibitor concentration to determine the IC50 value for pathway inhibition.
Table 3: Example Data for NF-κB Pathway Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.2 |
| Bay 11-7082 (Control) | 0.5 |
Summary and Conclusion
This application note provides a robust, tiered strategy for the initial characterization of this compound. By following this workflow, researchers can efficiently determine if the compound possesses general anti-inflammatory properties (Tier 1), identify its potency against a key enzyme target like COX-2 (Tier 2), and confirm its activity in a relevant cellular context by measuring the modulation of the NF-κB signaling pathway (Tier 3). Positive results across these assays would provide strong evidence to classify this compound as a promising anti-inflammatory agent and justify further preclinical development.
References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
-
Leelaprakash, G., & Mohan Dass, S. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Drug Development & Research. [Link]
-
Human NF-κB Reporter Assay System (TNFα-activated). (n.d.). Indigo Biosciences. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
-
Park, J. Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Schott, B. H., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]
-
Ilomuanya, M. O., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Evidence-Based Complementary and Alternative Medicine. [Link]
-
NF-KB Reporter Kit. (n.d.). AMSBIO. [Link]
-
NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. (n.d.). System Biosciences. [Link]
-
Nishimura, T., et al. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]
-
Chandra, S., et al. (2012). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. journalajrb.com [journalajrb.com]
- 3. ijddr.in [ijddr.in]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Troubleshooting "5-(2,4-Dichlorophenyl)-2-furoic acid" synthesis side reactions
Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide you with the causal understanding and practical protocols necessary to optimize your reaction outcomes, improve yield, and achieve high purity.
Troubleshooting at a Glance: A General Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting any synthetic challenge. The following diagram outlines a systematic approach to diagnosing and solving problems in your synthesis of this compound.
Caption: Desired reaction pathway and common side reactions.
Below is a summary of common impurities and their characteristics.
| Impurity Name | Formation Mechanism | Analytical Signature (Expected) |
| 2-Furoic Acid | Protodehalogenation of the 5-halo-2-furoic acid starting material. | LC-MS: [M-H]⁻ at m/z 111.0. ¹H NMR: Characteristic furan protons without the dichlorophenyl signals. |
| 3,3',5,5'-Tetrachlorobiphenyl | Homocoupling of the 2,4-dichlorophenyl boronic acid. | LC-MS: [M]⁺ at m/z 289.9. ¹H NMR: Complex aromatic signals consistent with a symmetrical biphenyl structure. |
| 2-(2,4-Dichlorophenyl)furan | Decarboxylation of the final product, often due to excessive heat during reaction or purification. | LC-MS: [M]⁺ at m/z 212.0. ¹H NMR: Absence of the carboxylic acid proton signal. |
| Furanic Polymers | Acid-catalyzed polymerization of the furan ring, often from harsh acidic workup conditions. | Appears as a baseline hump or broad, unresolved signals in NMR and an insoluble tar-like substance. |
Q4: My final product is a dark, oily solid that is difficult to purify. What purification strategies do you recommend?
Color and purification difficulties often arise from polymeric impurities or residual palladium catalyst. A multi-step approach is usually most effective.
Protocol: Purification of Crude this compound
-
Initial Workup (Acid-Base Extraction): a. Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or MTBE. b. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The desired acidic product will move into the aqueous layer as its sodium salt, leaving neutral impurities (like homocoupled byproducts) behind.
-
Expert Tip: Using a weaker base like NaHCO₃ can sometimes provide better selectivity and reduce the hydrolysis of any remaining ester.
-
-
Removal of Colored Impurities: a. If the basic aqueous layer is dark, treat it with a small amount of activated carbon (Norite). [1][2] b. Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of Celite® to remove the carbon and any adsorbed impurities. Be cautious, as activated carbon can also adsorb some of your product.
-
Precipitation/Crystallization: a. Cool the clear, basic aqueous filtrate in an ice bath. b. Slowly acidify the solution by adding 1M or 2M HCl dropwise with vigorous stirring. The target acid will precipitate out of the solution. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~2-3. [3] c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation and Drying: a. Collect the precipitated solid by vacuum filtration. b. Wash the filter cake with cold deionized water to remove any inorganic salts. c. Dry the purified solid under high vacuum to a constant weight.
-
Final Recrystallization (If Necessary): a. If the purity is still not satisfactory, a final recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water, or toluene) can be performed.
References
-
Organic Syntheses. (1930). 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses, 10, 58. [Link]
-
Organic Syntheses. (1940). 2-Furoic Acid. Organic Syntheses, 20, 55. [Link]
-
PubChem. 5-(3,4-dichlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
-
Ghosh, A. K., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Journal of the American Chemical Society. [Link]
-
de Visser, S. P., et al. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Advances. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
- Buell, C. K., & Cooper, C. M. (1944). U.S. Patent No. 2,350,584. U.S.
Sources
Optimizing reaction conditions for furoic acid synthesis
Technical Support Center: Furoic Acid Synthesis
Welcome to the dedicated support center for the synthesis of 2-furoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guidance and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Hurdles in Furoic Acid Synthesis
The oxidation of furfural to 2-furoic acid is a cornerstone reaction, yet it presents several common challenges. This guide addresses specific issues in a Q&A format, providing not just solutions but the underlying rationale to empower your experimental design.
Issue 1: Low or Inconsistent Yields
Question: My furoic acid synthesis via the Cannizzaro reaction is resulting in yields below 50%, and the results are not reproducible. What are the likely causes and how can I improve this?
Answer: Low and inconsistent yields in the Cannizzaro reaction of furfural are frequently tied to suboptimal base concentration, temperature control, and reactant purity. The Cannizzaro reaction involves the disproportionation of an aldehyde lacking α-hydrogens, like furfural, into its corresponding carboxylic acid and alcohol (furfuryl alcohol) in the presence of a strong base.
Underlying Causes & Solutions:
-
Base Concentration and Stoichiometry: The molar ratio of base to furfural is critical. An insufficient amount of base will lead to an incomplete reaction, while an excessive amount can promote side reactions, such as polymerization of furfural, which is known to occur under strongly basic conditions.
-
Solution: Start with a 2.5:1 molar ratio of NaOH to furfural. Prepare a concentrated aqueous solution of NaOH (e.g., 30-50% w/v) and add it slowly to the furfural while monitoring the temperature.
-
-
Temperature Control: The Cannizzaro reaction is exothermic. An uncontrolled temperature increase can lead to the formation of dark, polymeric byproducts and reduce the selectivity for furoic acid.
-
Solution: The initial addition of the base should be performed in an ice bath to maintain the temperature between 0-5 °C. After the initial exothermic phase, the reaction can be allowed to slowly warm to room temperature and stirred for a designated period (e.g., 12-24 hours) to ensure completion.
-
-
Purity of Furfural: Furfural is susceptible to oxidation and polymerization upon storage, especially when exposed to air and light. Impurities can interfere with the desired reaction pathway.
-
Solution: Use freshly distilled furfural for the reaction. If the furfural is yellow or brown, it should be distilled under reduced pressure before use.
-
Experimental Protocol: Optimized Cannizzaro Reaction for Furoic Acid Synthesis
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place freshly distilled furfural (e.g., 0.1 mol). Cool the flask in an ice-water bath.
-
Base Addition: Slowly add a 40% (w/v) aqueous solution of NaOH (0.25 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The mixture will solidify into a thick paste.
-
Workup: Add water to dissolve the solid. Transfer the solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove the by-product, furfuryl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. Furoic acid will precipitate as a white to light-tan solid.
-
Isolation: Collect the precipitated furoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Issue 2: Product Purity and Coloration
Question: The furoic acid I've synthesized is off-color (yellow to brown) and my analytical data (NMR, melting point) suggests the presence of impurities. How can I improve the purity?
Answer: The coloration and impurities often stem from residual furfural, furfuryl alcohol, or polymeric byproducts. Effective purification is key to obtaining high-purity furoic acid.
Troubleshooting Purification:
-
Incomplete Reaction or Extraction: If the reaction did not go to completion, unreacted furfural will remain. If the extraction of furfuryl alcohol was not thorough, it will also contaminate the final product.
-
Solution: Ensure the reaction is stirred for a sufficient time (monitor by TLC if possible). During workup, perform at least two to three extractions with an organic solvent to remove the furfuryl alcohol.
-
-
Polymeric Byproducts: As mentioned, high temperatures and excessive base can lead to the formation of colored polymers.
-
Solution: Strict temperature control is paramount. If colored impurities are present, recrystallization is the most effective purification method.
-
Recrystallization Protocol for Furoic Acid
-
Solvent Selection: Furoic acid is sparingly soluble in cold water but highly soluble in hot water, making water an excellent solvent for recrystallization.
-
Procedure:
-
Dissolve the crude furoic acid in a minimum amount of hot deionized water.
-
If colored impurities persist, add a small amount of activated charcoal and heat the solution gently for 5-10 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
-
Data Summary: Expected Yields and Purity
| Parameter | Unoptimized Conditions | Optimized Conditions |
| Yield | < 50% | 75-90% |
| Appearance | Yellow to Brown Solid | White Crystalline Solid |
| Melting Point | 128-131 °C | 133-134 °C |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to furoic acid?
A1: The most common laboratory and industrial synthesis of 2-furoic acid is the oxidation of furfural. Key methods include:
-
The Cannizzaro Reaction: A disproportionation reaction using a strong base, yielding furoic acid and furfuryl alcohol. This method is often favored in laboratory settings due to its simplicity.
-
Catalytic Oxidation: This involves the use of a catalyst and an oxidant (like air or hydrogen peroxide) to convert furfural to furoic acid. This is often preferred for industrial-scale production due to higher atom economy.
-
Oxidation with Other Reagents: Strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid can also be used, but these may lead to more side products and waste.
Q2: How does the choice of base affect the Cannizzaro reaction?
A2: The strength and concentration of the base are critical. Strong bases like NaOH and KOH are typically used. The cation can also play a role; for example, using Ba(OH)2 can sometimes offer different selectivity or easier workup. The key is to have a high enough concentration to facilitate the hydride transfer step of the mechanism.
Q3: Can I use a different oxidant for the synthesis of furoic acid?
A3: Yes, various oxidants can be employed. For instance, the Tollen's test, which uses a silver-ammonia complex ([Ag(NH₃)₂]⁺), oxidizes aldehydes and could be used for furoic acid synthesis, though it's more of a qualitative test. More practical for synthesis are catalytic systems. For example, gold nanoparticles supported on various materials have shown high activity and selectivity for the aerobic oxidation of furfural to furoic acid.
Q4: What is the mechanism of the Cannizzaro reaction for furoic acid synthesis?
A4: The mechanism involves the following key steps:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of a furfural molecule.
-
Hydride Transfer: The resulting tetrahedral intermediate transfers a hydride ion to the carbonyl carbon of a second furfural molecule. This is the rate-determining step.
-
Acid-Base Reaction: A final proton exchange between the newly formed furoate anion and furfuryl alcohol intermediate yields the final products: sodium furoate and furfuryl alcohol.
Workflow Diagram: Furoic Acid Synthesis and Purification
Caption: Workflow for furoic acid synthesis via the Cannizzaro reaction.
References
-
Cannizzaro Reaction. Organic Chemistry Portal. [Link]
- Choudhary, H., & Nishimura, S., & Ebitani, K. (2016). Aerobic Oxidation of Furfural to Furoic Acid and 2-Methylene-2,3-dihydrofuran-3-one Using Hydrotalcite-Supported Gold-Bimetallic Nanoparticles as Catalysts.
-
Tollens’ Test. Chemistry LibreTexts. [Link]
- Wang, Z. (2010). Cannizzaro Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Zope, B. N., & Davis, R. J. (2011). A comparison of the catalytic properties of supported Au, Pd, and Au–Pd nanoparticles for the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid.
Technical Support Center: Purification of 5-(2,4-Dichlorophenyl)-2-furoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of crude 5-(2,4-Dichlorophenyl)-2-furoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key intermediate in a high-purity state. We will address frequently encountered issues in a practical question-and-answer format, grounded in chemical principles and validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common route involves a Suzuki coupling reaction followed by hydrolysis.[1] Consequently, typical impurities include:
-
Unreacted Starting Materials: Such as 2,4-dichlorophenylboronic acid and a 2-furoic acid ester (e.g., methyl 5-bromo-2-furoate).
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of the boronic acid.
-
Catalyst Residues: Trace amounts of palladium from the coupling reaction.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the ester intermediate.
-
Polymeric/Colored Bodies: Furan rings are susceptible to degradation and polymerization under harsh acidic or thermal conditions, leading to discoloration of the product.[2][3]
Q2: My final product has a persistent yellow or brown tint. What causes this and how can I remove it?
A2: A persistent color is typically due to the presence of oxidized or polymeric furanic impurities.[4] These are often formed during synthesis if the temperature is too high or if the reaction is exposed to strong acids for extended periods. While structurally similar to the desired product, they are often more conjugated and absorb visible light.
Solution:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities. The high surface area of activated carbon adsorbs large, flat, conjugated molecules. A detailed protocol is provided below.
-
Chromatography: If charcoal treatment is insufficient, column chromatography offers a higher-resolution separation.
Q3: What is the expected melting point, and how should I interpret a broad melting range?
A3: The reported melting point for pure this compound can vary slightly between suppliers but is generally sharp. A broad melting point range (e.g., spanning more than 2-3 °C) is a classic indicator of impurity. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Even small amounts of residual solvent can cause this effect.
Q4: Which analytical techniques are recommended for purity assessment?
A4: A combination of techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of furan derivatives.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
Troubleshooting Guide
This section addresses specific experimental problems, their probable causes, and validated solutions.
Problem 1: Low Yield After Recrystallization
-
Question: I'm losing a significant amount of my product during recrystallization. What am I doing wrong?
-
Answer: Low yield is one of the most common challenges in recrystallization. The underlying principle is to find a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incorrect Solvent Choice | The compound remains too soluble in the solvent even at low temperatures, preventing it from crashing out of the solution. | Perform a solvent screen with small amounts of product. Good candidates include alcohols (ethanol, isopropanol), acetic acid, or mixed solvent systems like ethanol/water or toluene/heptane. |
| Excessive Solvent Volume | Using too much solvent will keep the product in solution even after cooling, drastically reducing recovery. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete. |
| Premature Crystallization | The product crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities). | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before use. Keep the solution at or near its boiling point during filtration. |
| Cooling Profile Too Rapid | Rapid cooling (e.g., plunging a hot flask into an ice bath) leads to the formation of very small, often impure crystals and can trap impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature first. Once it has reached room temperature, then place it in an ice bath to maximize precipitation. |
Problem 2: Product "Oils Out" Instead of Crystallizing
-
Question: During cooling, my product separates as an oil rather than solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute is supersaturated in the solution at a temperature above its melting point (or the melting point of an impure mixture).
| Probable Cause | Scientific Explanation | Recommended Solution |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture below the temperature of the crystallization solution. | Purify the crude material first using another method, such as acid-base extraction or column chromatography, to remove the bulk of the impurities before attempting recrystallization. |
| Solvent Polarity Mismatch | The chosen solvent may be too nonpolar for the compound, causing it to separate as a liquid phase. | Switch to a more polar solvent system. If the oil persists, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal of pure product. |
| Insufficient Solvent | Paradoxically, sometimes using too little solvent can cause oiling out if the saturation point is reached at a very high temperature. | Add a small amount of additional hot solvent to redissolve the oil, then attempt the cooling process again, perhaps more slowly. |
Problem 3: Purity Does Not Improve After Column Chromatography
-
Question: I ran a silica gel column, but my fractions are still impure according to HPLC. What went wrong?
-
Answer: Column chromatography is a powerful technique, but its success depends on careful optimization.[7]
| Probable Cause | Scientific Explanation | Recommended Solution |
| Poor Mobile Phase Selection | The eluent does not provide sufficient resolution between the product and the impurities. | Optimize with TLC first. Screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system should give your product an Rf value of ~0.3 and show clear separation from impurity spots. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. | As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be 100:1 or higher. |
| Improper Column Packing/Loading | Air bubbles, cracks in the silica bed, or uneven loading can lead to channeling and poor separation. | Pack the column carefully as a slurry to ensure a homogenous bed. Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a tight, narrow band. |
Validated Experimental Protocols
Protocol 1: Purification by Recrystallization with Charcoal Treatment
This protocol is designed to remove both colored impurities and other crystalline byproducts.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a suitable solvent (e.g., 95% ethanol) in portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to achieve complete dissolution.
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly for a minute to prevent flash boiling. Add activated carbon (approx. 1-2% of the solute mass).
-
Scientist's Note: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration: Bring the mixture back to a boil for 5-10 minutes. While hot, filter the solution through a pre-heated fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Fine, needle-like crystals should begin to form.[2]
-
Isolation: Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize yield. Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Analytical Purity Assessment by HPLC
This method provides a quantitative measure of purity.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the purified sample in the same manner and at approximately the same concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile.[6]
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualized Workflows
General Purification Strategy
The following diagram outlines a logical workflow for purifying the crude product, incorporating decision points and quality control checks.
Caption: Logical workflow for the purification of this compound.
Troubleshooting Decision Tree for Recrystallization
This diagram helps diagnose and solve common problems encountered during the recrystallization process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cipac.org [cipac.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a two-step process. The primary reaction is a Suzuki-Miyaura cross-coupling of a 5-halofuroic acid ester with 2,4-dichlorophenylboronic acid, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. The overall yield and purity of the final product are highly dependent on the optimization of each of these steps.
Overall Reaction Scheme:
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in the Suzuki-Miyaura Coupling Step
Question: I am not getting the expected yield for the coupling of methyl 5-bromo-2-furoate and 2,4-dichlorophenylboronic acid. What could be the problem?
Answer: A low yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic approach to troubleshooting this critical step.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming or is degrading. This can be due to oxidation from residual oxygen or impurities in the reagents or solvent. | 1. Ensure an inert atmosphere: Thoroughly degas your solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. 2. Use a reliable palladium source: Pd(PPh₃)₄ is a common choice and is used directly as the Pd(0) source. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your phosphine ligand is of high purity and used in the correct ratio to reduce the Pd(II) to Pd(0) in situ.[1] |
| Ineffective Base | The base is crucial for the transmetalation step.[1] The choice of base and its solubility can significantly impact the reaction rate and yield. | 1. Select an appropriate base: For this type of coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point. 2. Ensure proper mixing: Use a solvent system where the base has at least partial solubility or can be effectively stirred to create a large surface area. A mixture of an organic solvent like dioxane or toluene with water is often employed to facilitate the dissolution of the base. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxine anhydrides upon heating or in the presence of water. | 1. Use a slight excess of boronic acid: An excess of 1.2 to 1.5 equivalents of the boronic acid can compensate for some degradation. 2. Control the reaction temperature: Avoid excessively high temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. 3. Consider boronate esters: If boronic acid instability is a persistent issue, consider using a more stable boronate ester, such as a pinacol ester.[2] |
| Side Reactions | Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Dehalogenation of the methyl 5-bromo-2-furoate can also reduce the yield of the desired product. | 1. Strictly anaerobic conditions: To minimize homocoupling, ensure the reaction is free of oxygen.[2] 2. Optimize reaction time: Prolonged reaction times at high temperatures can promote dehalogenation. Monitor the reaction and stop it once the starting material is consumed. |
Troubleshooting Workflow for Low Coupling Yield:
Caption: Decision tree for troubleshooting low Suzuki coupling yield.
Issue 2: Incomplete or Slow Ester Hydrolysis
Question: The hydrolysis of methyl 5-(2,4-dichlorophenyl)-2-furoate is very slow, or I am recovering unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue, often related to the steric hindrance of the ester and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base or Water | Saponification is a bimolecular reaction. A stoichiometric amount of base is required, and often an excess is needed to ensure a reasonable reaction rate. Water is a necessary reagent for the hydrolysis. | 1. Increase the equivalents of base: Use 2-4 equivalents of NaOH or LiOH. LiOH is sometimes more effective. 2. Ensure sufficient water: A common solvent system is a mixture of methanol and water (e.g., 3:1 or 2:1). Ensure enough water is present for the hydrolysis to proceed. |
| Low Reaction Temperature | The hydrolysis of sterically hindered or electron-rich esters can be slow at room temperature. | Increase the reaction temperature: Refluxing the reaction mixture is often necessary. A typical temperature range is 60-80 °C. Monitor the reaction by TLC to avoid decomposition at elevated temperatures. |
| Poor Solubility | If the ester is not fully dissolved in the reaction medium, the reaction will be slow due to the heterogeneous nature of the mixture. | Add a co-solvent: If solubility in aqueous methanol is low, a co-solvent like tetrahydrofuran (THF) can be added to create a homogeneous solution. A solvent system of THF/MeOH/H₂O is often effective. |
Issue 3: Difficulty in Product Purification and Isolation
Question: After the acidic workup of the hydrolysis, I get an oily product that is difficult to purify, or my final product is impure. What are the best purification strategies?
Answer: Purification of the final product is critical for obtaining a high-purity compound. The acidic nature of the product and potential impurities from the preceding steps require a careful purification strategy.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | Unreacted methyl ester is a common impurity. | Optimize the hydrolysis: Ensure the hydrolysis has gone to completion by TLC before workup. If necessary, re-subject the crude product to the hydrolysis conditions. |
| Formation of Byproducts | Side products from the Suzuki coupling (e.g., homocoupled boronic acid) or degradation products from the hydrolysis can co-precipitate with the desired acid. | 1. Purification by recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol/water, acetic acid/water, or toluene. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.[3] 2. Acid-base extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated NaHCO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration. |
| Contamination with Palladium | Residual palladium from the Suzuki coupling can contaminate the final product, often giving it a dark color. | Charcoal treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities and residual palladium. |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the Suzuki coupling, methyl 5-bromo-2-furoate or 5-bromo-2-furoic acid?
A1: It is generally advisable to use the methyl ester, methyl 5-bromo-2-furoate. The free carboxylic acid group in 5-bromo-2-furoic acid can interfere with the Suzuki coupling reaction in several ways. It can react with the base, and its acidity may not be compatible with the reaction conditions, potentially leading to lower yields. Protecting the carboxylic acid as a methyl ester circumvents these issues.
Q2: What is the role of the base in the Suzuki-Miyaura coupling?
A2: The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron compound (the boronic acid) to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[1]
Q3: Can I use other palladium catalysts for the Suzuki coupling?
A3: Yes, a variety of palladium catalysts can be used. While Pd(PPh₃)₄ is a common and effective choice, other catalyst systems, such as those based on Pd(OAc)₂ or Pd₂(dba)₃ with various phosphine ligands (e.g., SPhos, XPhos), can also be highly effective and may offer advantages in terms of catalyst loading and reaction efficiency for specific substrates.[1]
Q4: How do I monitor the progress of the reactions?
A4: Both the Suzuki coupling and the hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC). For the Suzuki coupling, you will be looking for the consumption of the methyl 5-bromo-2-furoate and the appearance of a new, less polar spot corresponding to the coupled product. For the hydrolysis, you will monitor the disappearance of the methyl ester and the appearance of a more polar spot at the baseline (which is the carboxylate salt before acidic workup) or a distinct spot for the carboxylic acid after a mini acidic workup of a small aliquot for TLC analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring these reactions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(2,4-dichlorophenyl)-2-furoate (Suzuki-Miyaura Coupling)
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), 2,4-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the methyl 5-bromo-2-furoate.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-(2,4-dichlorophenyl)-2-furoate.
Protocol 2: Synthesis of this compound (Ester Hydrolysis)
-
In a round-bottom flask, dissolve the methyl 5-(2,4-dichlorophenyl)-2-furoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). If solubility is an issue, THF can be added as a co-solvent.
-
Add sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq).
-
Heat the mixture to reflux (60-80 °C) and stir until the reaction is complete, as monitored by TLC (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvent(s) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent system such as ethanol/water.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2017158106A1 - Furoic acid preparation method.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). EP2994459B1 - Process and intermediates for the production of furan-2,5-dicarboxylic acid or derivatives thereof.
-
Weizmann Institute of Science. (2022, January 10). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
UDSpace. (n.d.). Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. Retrieved from [Link]
- Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. Retrieved from [Link]
-
UPLIFT. (2025, February 2). On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2. Retrieved from [Link]
-
molecularinfo.com. (n.d.). Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3. Retrieved from [Link]
Sources
Technical Support Center: Investigating the Degradation of 5-(2,4-Dichlorophenyl)-2-furoic acid
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2,4-Dichlorophenyl)-2-furoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your research into the degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and advance your projects efficiently.
Introduction to this compound
This compound is a chemical compound characterized by a dichlorinated phenyl group attached to a furoic acid core.[1][2] Furoic acid and its derivatives are known to be key intermediates in various pharmaceutical and industrial syntheses.[3] Understanding the degradation of such compounds is critical for assessing their environmental fate, metabolic pathways in biological systems, and stability under various conditions. The degradation can proceed through several mechanisms, including microbial, photochemical, and other abiotic processes.
This guide will delve into the intricacies of studying these degradation pathways, providing a framework for robust experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the study of this compound degradation.
Microbial Degradation Studies
Question 1: My microbial culture is not showing any degradation of the target compound. What are the possible reasons?
Answer: This is a frequent challenge in microbial degradation studies. The lack of degradation can stem from several factors, ranging from the inherent resistance of the compound to suboptimal experimental conditions.[4][5] Here’s a systematic approach to troubleshooting:
-
Microorganism Selection: Not all microorganisms possess the enzymatic machinery to degrade complex synthetic compounds.[6][7] The degradation of chlorinated aromatic compounds often requires specific enzymes like dioxygenases and hydroxylases to initiate ring cleavage and dehalogenation.[8][9]
-
Troubleshooting:
-
Source of Inoculum: Consider using microbial consortia from environments previously exposed to similar pollutants, as this increases the likelihood of finding adapted microorganisms.
-
Acclimation: Gradually expose your microbial culture to increasing concentrations of the target compound to allow for adaptation and potential induction of the necessary catabolic genes.
-
-
-
Environmental Conditions: Microbial activity is highly sensitive to environmental parameters.[5][10]
-
Troubleshooting:
-
pH and Temperature: Ensure the pH and temperature of your culture medium are optimal for the growth of your selected microorganisms.
-
Oxygen Availability: Many degradation pathways for aromatic compounds are aerobic.[4][6] Ensure adequate aeration of your cultures through shaking or sparging.
-
Nutrient Limitation: The degradation of a carbon source can be limited by the lack of other essential nutrients like nitrogen and phosphorus.[4] Verify that your medium is not nutrient-limited.
-
-
-
Compound Toxicity: The target compound itself might be toxic to the microorganisms at the concentration you are using.[11]
-
Troubleshooting:
-
Toxicity Assay: Perform a preliminary toxicity assay to determine the concentration range that is not inhibitory to your microbial culture.
-
Lower Starting Concentration: Begin your degradation experiments with a lower, non-toxic concentration of this compound.
-
-
Question 2: I am observing the disappearance of the parent compound, but I cannot detect any degradation products. What could be happening?
Answer: This scenario can be perplexing. Several possibilities could explain this observation:
-
Complete Mineralization: The microorganisms might be completely mineralizing the compound to carbon dioxide and water.[12]
-
Volatilization: Although less likely for a carboxylic acid, some intermediates might be more volatile than the parent compound.
-
Adsorption: The compound or its metabolites may be adsorbing to the biomass or the surface of your experimental vessel.
-
Analytical Limitations: Your analytical method may not be suitable for detecting the formed metabolites. Degradation products are often more polar than the parent compound.
-
Troubleshooting:
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC, GC-MS) can detect a range of potential metabolites with varying polarities. This may require adjusting the mobile phase gradient in HPLC or using a different derivatization agent for GC-MS.[13][14]
-
Sample Preparation: Investigate different extraction methods to ensure you are efficiently recovering potential metabolites from the culture medium.
-
Radiolabeling: Using a radiolabeled parent compound (e.g., with ¹⁴C) can help track the fate of the carbon skeleton and confirm mineralization if you detect the evolution of ¹⁴CO₂.[15]
-
-
Analytical Method Troubleshooting (HPLC)
Question 3: I'm experiencing drifting retention times for my compound in my HPLC analysis. What should I check?
Answer: Drifting retention times are a common issue in HPLC and can invalidate your quantitative results.[16][17] Here’s a checklist of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Ensure the mobile phase is freshly prepared and properly degassed.[17] If using a gradient, check that the pump's proportioning valves are functioning correctly.[18] A small change in pH can significantly shift the retention of ionizable compounds like carboxylic acids.[19] |
| Column Temperature | Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[17] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phases.[17] |
| Leaks | Check for any leaks in the system, from the pump to the detector, as this can cause pressure fluctuations and affect flow rate.[17] |
| Column Contamination | If the retention time is consistently decreasing, your column might be contaminated.[16] Implement a proper column washing procedure. Using a guard column can help protect your analytical column.[19] |
Question 4: My peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing can compromise resolution and integration accuracy. For an acidic compound like this compound, tailing is often due to interactions with the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with acidic analytes.
-
Troubleshooting:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help suppress the ionization of the carboxylic acid and minimize these interactions. A lower pH will protonate the acid, leading to better peak shape.
-
Buffer Concentration: Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Column Choice: Consider using a column with a different packing material or one that is specifically end-capped to reduce silanol activity.[20]
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Troubleshooting: Dilute your sample and re-inject.[18]
-
-
Column Void: A void at the head of the column can cause peak splitting or tailing.
-
Troubleshooting: This usually indicates the end of the column's life, and it may need to be replaced.[20]
-
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound degradation.
Protocol 1: Microbial Degradation Assay
This protocol outlines a batch experiment to assess the microbial degradation of the target compound.
1. Preparation of Media and Inoculum:
- Prepare a suitable mineral salt medium (MSM) that provides all essential nutrients except for a carbon source.
- Acclimatize your microbial culture (e.g., from activated sludge or contaminated soil) to the MSM.
2. Experimental Setup:
- Set up a series of sterile flasks.
- Test Flasks: Add MSM, your microbial inoculum, and a known concentration of this compound (e.g., from a stock solution in a suitable solvent).
- Control Flasks:
- Abiotic Control: MSM and the target compound (no inoculum) to check for abiotic degradation.
- Biotic Control: MSM and inoculum (no target compound) to monitor the health of the culture.
3. Incubation:
- Incubate the flasks on a shaker at the optimal temperature and for a defined period.
4. Sampling and Analysis:
- At regular intervals, withdraw samples from each flask.
- Prepare the samples for analysis (e.g., centrifugation or filtration to remove biomass, followed by extraction).
- Analyze the concentration of the parent compound and any potential metabolites using a validated analytical method (see Protocol 3).
5. Data Interpretation:
- Plot the concentration of the parent compound over time for both test and control flasks. A significant decrease in the test flasks compared to the controls indicates microbial degradation.
Protocol 2: Photochemical Degradation Study
This protocol is designed to evaluate the degradation of the compound under simulated sunlight.
1. Solution Preparation:
- Prepare an aqueous solution of this compound of a known concentration. The solvent should be transparent to the light source used (e.g., purified water).
2. Experimental Setup:
- Place the solution in a photoreactor equipped with a lamp that simulates the solar spectrum.
- Test Samples: Expose the solution to the light source.
- Dark Control: Wrap a parallel sample in aluminum foil to exclude light, to account for any degradation not induced by light.
3. Irradiation and Sampling:
- Irradiate the samples for a set duration, with constant stirring.
- Collect samples at various time points.
4. Analysis:
- Analyze the samples for the parent compound and degradation products using an appropriate analytical method.
5. Data Analysis:
- Calculate the degradation rate and half-life of the compound under the specified light conditions. Compare the results from the irradiated samples and the dark controls to confirm that the degradation is photochemical. The degradation of similar compounds like 2,4-dichlorophenoxyacetic acid has been shown to be enhanced by photocatalysts.[21][22][23][24]
Protocol 3: HPLC-UV Method for Quantification
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its potential metabolites.[25][26][27]
1. Instrumentation:
- HPLC system with a UV-Vis detector.
- Reversed-phase C18 column.
2. Mobile Phase:
- A common mobile phase for acidic aromatic compounds is a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- A gradient elution is often necessary to separate the parent compound from more polar metabolites.
- Example Gradient: Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over the run.
3. Detection:
- Set the UV detector to the wavelength of maximum absorbance for this compound. A diode array detector (DAD) is beneficial for identifying unknown metabolite peaks by their UV spectra.
4. Sample Preparation:
- Samples from microbial cultures should be centrifuged or filtered to remove cells.
- A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.
5. Calibration and Quantification:
- Prepare a series of standard solutions of the parent compound of known concentrations to create a calibration curve.
- Quantify the compound in your samples by comparing its peak area to the calibration curve.
Visualizing Degradation Pathways and Workflows
Visual representations are invaluable for understanding complex biological and chemical processes.
Hypothesized Microbial Degradation Pathway
The microbial degradation of chlorinated aromatic compounds often proceeds through initial hydroxylation and ring cleavage. For this compound, a plausible initial step would be the opening of the furan ring, followed by the degradation of the resulting aliphatic chain and subsequent dehalogenation and cleavage of the dichlorophenyl ring. The degradation of 2,4-dichlorophenoxyacetic acid, a structurally related herbicide, typically involves the formation of 2,4-dichlorophenol as a key intermediate.[9][28] Similarly, the degradation of furan compounds often proceeds via 2-furoic acid.[6][11]
Caption: Hypothesized microbial degradation pathway.
Experimental Workflow for Degradation Studies
A systematic workflow is crucial for obtaining reliable and reproducible data.
Caption: General experimental workflow for degradation studies.
Concluding Remarks
The study of the degradation of this compound is a multifaceted endeavor that requires careful experimental design and a systematic approach to troubleshooting. By understanding the potential challenges and implementing robust protocols, researchers can gain valuable insights into the environmental fate and metabolic pathways of this compound. This guide serves as a foundational resource to support your research efforts. For further inquiries, please do not hesitate to reach out to our technical support team.
References
-
Chatterjee, S., & Datta, S. (2010). Natural abiotic formation of furans in soil. PubMed. [Link]
-
Unknown. (2024). Challenges in Microbial Remediation: Why It's Not Always Effective. Source. [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed. [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [Link]
-
Li, C., et al. (2023). Biological Degradation of Plastics and Microplastics: A Recent Perspective on Associated Mechanisms and Influencing Factors. National Institutes of Health. [Link]
-
Des, K. (2022). Factors affecting microbial degradation. Global Science Research Journals. [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]
-
Wang, J., et al. (2024). Microbial Degradation of (Micro)plastics: Mechanisms, Enhancements, and Future Directions. MDPI. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Singh, S., & Singh, P. (2025). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. [Link]
-
Aguilera, L., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. [Link]
-
Kumar, M., & Sharma, M. (2024). The good, the bad and the ugly: Critical insights on the applications of microbes in microplastic degradation. Cambridge Prisms: Plastics. [Link]
-
Stibal, M., et al. (n.d.). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. PMC. [Link]
-
Papaoikonomou, E., et al. (n.d.). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Source. [Link]
-
Kumar, A., et al. (n.d.). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]
-
Chen, S., et al. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Source. [Link]
-
Jöbstl, D., et al. (2010). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. [Link]
-
Cocker, J., et al. (n.d.). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. [Link]
-
Asgari, G., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. PubMed. [Link]
-
Wilson, W. C. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]
-
de Jonge, M., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Source. [Link]
-
Al-Farga, A., et al. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]
-
Lopera, A., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI. [Link]
-
Wang, Y., et al. (n.d.). Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) by Novel Photocatalytic Material of Tourmaline-Coated TiO2 Nanoparticles: Kinetic Study and Model. ResearchGate. [Link]
-
Al-Musawi, T. J., et al. (2023). Optimizing the Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Herbicide from Aqueous Solution. ResearchGate. [Link]
-
Un. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. National Institutes of Health. [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chempoint.com [chempoint.com]
- 4. Challenges in Microbial Remediation: Why It’s Not Always Effective • Environmental Studies (EVS) Institute [evs.institute]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The good, the bad and the ugly: Critical insights on the applications of microbes in microplastic degradation | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. agilent.com [agilent.com]
- 21. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
- 26. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 28. mdpi.com [mdpi.com]
Preventing tarry by-product formation in furoic acid synthesis
Welcome to the Technical Support Center for furoic acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of furoic acid, a critical building block in numerous applications. Here, we address common challenges, with a particular focus on preventing the formation of tarry by-products that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Tarry By-product Formation
The appearance of dark, insoluble materials, commonly referred to as "tar" or "humins," is a frequent issue in furoic acid synthesis, particularly when starting from furfural. These by-products arise from competing side reactions, including polymerization and degradation of the furan ring. Understanding the root cause is the first step toward an effective solution.
Immediate Actions When Tarring is Observed:
-
Stop the Reaction (if feasible): Prevent further by-product formation.
-
Record All Parameters: Note the temperature, pH, reagent concentrations, and reaction time at the onset of tarring.
-
Analyze a Sample: If possible, carefully take a sample of the reaction mixture to analyze for the presence of intermediates and by-products.
Diagnostic Flowchart for Tar Formation
This flowchart will guide you through a systematic process to identify the potential cause of tar formation and implement corrective actions.
Caption: Troubleshooting workflow for identifying and mitigating tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways leading to tar formation during furoic acid synthesis from furfural?
A1: Tarry by-products, or humins, primarily form through two mechanisms:
-
Acid-Catalyzed Polymerization: In the presence of acidic impurities, furfural can undergo polymerization.[1][2] This is often initiated by the oxidation of furfural to acidic by-products which then catalyze further polymerization.[1][2]
-
Base-Induced Degradation: Strong bases like sodium hydroxide (NaOH) can induce the Cannizzaro reaction, which disproportionates two molecules of furfural into furoic acid and furfuryl alcohol.[3][4][5] While this produces the desired acid, it also leads to the formation of furfuryl alcohol, which is prone to polymerization under these conditions. Furthermore, strong bases can promote the degradation of furfural, leading to a dark brown or black appearance in the reaction mixture.[6][7]
Q2: How does the choice of base influence the selectivity and yield of furoic acid?
A2: The choice of base is critical. Strong bases like NaOH and KOH can lead to the Cannizzaro reaction, which has a theoretical maximum yield of 50% for furoic acid as it co-produces furfuryl alcohol.[3][4] Weaker bases, such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or organic amines (e.g., tributylamine), are often preferred in catalytic oxidation systems.[7][8] These bases are strong enough to facilitate the desired oxidation pathway but are less likely to promote the undesirable Cannizzaro reaction and degradation of furfural.[6][7][8]
Q3: What role does the oxidant play, and which are recommended for high selectivity?
A3: The oxidant's role is to selectively oxidize the aldehyde group of furfural to a carboxylic acid.
-
Traditional Methods: The Cannizzaro reaction uses the aldehyde itself as both the oxidant and reductant, which limits the yield.[4]
-
Modern Catalytic Methods: The use of "green" oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) in conjunction with a heterogeneous or homogeneous catalyst is now favored.[9][10] These methods can achieve very high selectivity and yield for furoic acid.[8][9]
Q4: Can reaction temperature be used to control by-product formation?
A4: Yes, temperature is a crucial parameter. High temperatures can accelerate the rate of polymerization and degradation reactions.[1][2] For instance, heating furfural in the presence of NaOH can cause the solution to rapidly turn black, indicating significant degradation.[6][7] Modern catalytic systems are often designed to operate at milder temperatures, some even at room temperature, to maximize selectivity and minimize by-product formation.[8]
Optimized Reaction Parameters for Selectivity
The following table summarizes key reaction parameters and their impact on the formation of furoic acid versus tarry by-products.
| Parameter | Condition Favoring Furoic Acid | Condition Leading to Tar Formation | Rationale |
| Base | Weak inorganic (e.g., NaHCO₃, Na₂CO₃) or organic amines.[7][8] | Strong bases (e.g., NaOH, KOH).[6][3][7] | Strong bases promote the Cannizzaro reaction and furfural degradation.[6][3][7] |
| pH | Neutral to mildly alkaline (pH 7-8).[11][2] | Highly acidic or highly alkaline. | Acidic conditions catalyze polymerization, while strongly alkaline conditions lead to degradation.[6][7][1][2] |
| Temperature | Mild conditions (Room temperature to 70°C).[6][8] | High temperatures (>100°C). | Elevated temperatures accelerate side reactions like polymerization.[1][2] |
| Oxidant | Selective, "green" oxidants (O₂, H₂O₂) with a catalyst.[8][9] | Harsh, non-selective oxidants. | Milder oxidants, when paired with an appropriate catalyst, selectively target the aldehyde group. |
| Catalyst | Heterogeneous catalysts (e.g., supported noble metals like Au, Pd, Ag).[8][12][13] | No catalyst (relying on harsh conditions). | Catalysts enable reactions to proceed under milder conditions with higher selectivity.[14] |
Experimental Protocols
Protocol 1: Selective Catalytic Oxidation of Furfural using a Heterogeneous Catalyst
This protocol is based on the principles of using a mild base and a selective catalyst to achieve a high yield of furoic acid while minimizing tar formation.
Materials:
-
Furfural (freshly distilled if necessary)
-
Silver on Titania (Ag/TiO₂) catalyst
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Pressurized reaction vessel (autoclave)
-
Air or pure oxygen source
Procedure:
-
Reactor Setup: In a batch reactor, add the Ag/TiO₂ catalyst.
-
Reagent Addition: Add an aqueous solution of furfural and the appropriate amount of NaOH solution. A base-to-furfural molar ratio of 1 is a good starting point.[8]
-
Pressurization and Temperature: Seal the reactor, purge with air or oxygen, and then pressurize to approximately 15 bar.[8] The reaction can be run at room temperature (25°C).[8]
-
Reaction: Stir the mixture vigorously (e.g., 600 rpm) for the desired reaction time (e.g., 3 hours).[8]
-
Work-up: After the reaction, depressurize the reactor. Filter the catalyst from the reaction mixture. Acidify the filtrate with a mineral acid (e.g., H₂SO₄) to precipitate the furoic acid.
-
Purification: The precipitated furoic acid can be collected by filtration and recrystallized from hot water or another suitable solvent to achieve high purity.
Protocol 2: Amine-Assisted Oxidation with Hydrogen Peroxide
This method utilizes a weaker organic base and a common laboratory oxidant.
Materials:
-
Furfural
-
Tributylamine
-
Hydrogen peroxide (30% or 50% solution)
-
Reaction flask with a condenser and dropping funnel
Procedure:
-
Initial Mixture: In a reaction flask, combine furfural and tributylamine.
-
Controlled Addition of Oxidant: Slowly add hydrogen peroxide to the mixture using a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (e.g., 55-70°C).[6]
-
Reaction: After the addition is complete, continue to stir the mixture at the set temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.[6]
-
Product Isolation: After the reaction, the mixture can be worked up by acidification to precipitate the furoic acid. The tributylamine can be recovered from the aqueous phase.
Logical Relationships in Furoic Acid Synthesis
The following diagram illustrates the competing reaction pathways in the synthesis of furoic acid from furfural.
Caption: Competing reaction pathways from furfural.
References
-
Belkacemi, K., et al. (2018). Selective Oxidation of Furfural at Room Temperature on a TiO₂-Supported Ag Catalyst. Catalysts, 8(11), 536. [Link]
-
Li, H., & Li, Y. (2020). Preparation of Furoic Acid by Oxidation of Furfural. IOP Conference Series: Earth and Environmental Science, 546, 042028. [Link]
-
de la Torre, G., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry, 25(3), 1184-1194. [Link]
-
Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. Catalysis Science & Technology, 7(16), 3683-3694. [Link]
- Wallace, J. B. (1993). Process for inhibiting oxidation and polymerization of furfural and its derivatives. U.S.
-
Zheng, Z., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Chemistry, 8, 775. [Link]
-
Mancini, A., et al. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO₂@CeO₂ Core–Shell Oxide: The Role of the Morphology of the Catalyst. ACS Sustainable Chemistry & Engineering, 10(26), 8466–8476. [Link]
-
Zheng, Z., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Chemistry, 8, 775. [Link]
-
Reaction scheme of the catalytic oxidation of furfural to furoic acid. ResearchGate. [Link]
- Wallace, J. B. (1995). Process for inhibiting oxidation and polymerization of furfural and its derivatives.
-
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1092–1097. [Link]
-
Cannizzaro reaction. Wikipedia. [Link]
-
de la Torre, G., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry, 25(3), 1184-1194. [Link]
-
Huang, R., et al. (2012). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV. [Link]
-
Oxidation Control of 5-Hydroxymethylfurfural to Polymer Building Blocks by Au Clusters and Nanoparticles on Hollow CeO₂ Spheres. ResearchGate. [Link]
-
Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1092–1097. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers, 14(10), 2055. [Link]
-
Cannizzaro Reaction Mechanism. SATHEE. [Link]
-
de la Cruz, J., et al. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Chemical Engineering Journal, 478, 147395. [Link]
-
Does Furfural react with NaOH? Quora. [Link]
-
Various approaches of the Cannizzaro reaction. ResearchGate. [Link]
-
Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ResearchGate. [Link]
- Brown, E. F. (1946). Reducing corrosion and polymerization of furfural in extractive distillation plants. U.S.
-
Zhang, Z., et al. (2018). Efficient Synthesis of 2,5-Furandicarboxylic Acid from Furfural Based Platform through Aqueous-Phase Carbonylation. ACS Sustainable Chemistry & Engineering, 6(9), 11488–11492. [Link]
-
2-FUROIC ACID. Organic Syntheses. [Link]
-
Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2018). ACS Omega, 3(10), 13350–13356. [Link]
-
Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. (2023). Catalysis Science & Technology, 13(15), 4487-4509. [Link]
-
Douthwaite, M., et al. (2017). The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)₂. ResearchGate. [Link]
-
Proposed mechanism for the oxidation of furfural catalyzed by phosphomolybdic acid. ResearchGate. [Link]
-
de la Torre, G., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it. Universidad Autónoma de Madrid. [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 6. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of Dichlorophenyl Furoic Acids
Welcome to the technical support center for the purification of dichlorophenyl furoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of these valuable intermediates through crystallization. The unique molecular structure of dichlorophenyl furoic acids—possessing both a polar carboxylic acid and a non-polar dichlorophenyl moiety—presents specific challenges in solvent selection. This document provides in-depth, field-proven insights to navigate these challenges effectively.
Part 1: Foundational Principles of Solvent Selection
This section addresses the fundamental questions that underpin a successful recrystallization protocol. Understanding these principles is the first step toward troubleshooting and optimization.
Q1: What are the ideal characteristics of a recrystallization solvent for dichlorophenyl furoic acids?
An ideal solvent for recrystallization must satisfy a critical solubility differential.[1][2] The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility gradient is the driving force for crystal formation upon cooling.[3][4]
Additionally, the chosen solvent should:
-
Not react chemically with the dichlorophenyl furoic acid.[2]
-
Dissolve impurities readily at all temperatures or not at all, allowing them to be separated either by staying in the cooled solution (the "mother liquor") or via hot filtration.[5]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[6] For instance, 5-(3,4-Dichlorophenyl)-2-furoic acid has a melting point of 236-240 °C, making it a stable candidate for recrystallization from many common organic solvents.[7]
-
Be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]
Q2: How does the structure of dichlorophenyl furoic acids dictate solvent choice?
The "like dissolves like" principle is a useful starting point, but the dual-nature of this molecule requires a more nuanced approach.
-
The Carboxylic Acid Group: This functional group is polar and capable of hydrogen bonding. Therefore, polar protic solvents like ethanol, methanol, and water can effectively solvate this part of the molecule.[8][9] Furoic acid itself, the parent structure, is highly soluble in methanol.[10]
-
The Dichlorophenyl Group: This large, non-polar aromatic ring dominates a significant portion of the molecular structure. It imparts low solubility in highly polar solvents like water but good solubility in moderately polar to non-polar solvents such as toluene, ethyl acetate, or acetone.[11]
This structural dichotomy means that a single perfect solvent is often difficult to find. A solvent that is polar enough to dissolve the compound when hot may keep too much of it dissolved when cold, leading to poor yields. Conversely, a non-polar solvent may fail to dissolve the compound at all. This is why mixed-solvent systems are frequently the optimal choice.[5][12]
Q3: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter here?
-
Polar Protic Solvents contain O-H or N-H bonds (e.g., water, ethanol, methanol, acetic acid).[13][14] They are excellent at stabilizing ions and can act as both hydrogen bond donors and acceptors.[9][14] They are very effective at dissolving the polar carboxylic acid end of the molecule.
-
Polar Aprotic Solvents have large dipole moments but lack O-H or N-H bonds (e.g., acetone, ethyl acetate, acetonitrile, DMSO).[9][13] They are good at dissolving polar compounds but are not hydrogen bond donors.
For dichlorophenyl furoic acids, a polar protic solvent like ethanol might be a good starting point. However, if solubility is too high even when cold, a mixed system, such as ethanol/water, can be highly effective. In this pair, the compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" or "poor" solvent (water) is added to decrease the overall solubility and induce crystallization upon cooling.[5]
Part 2: Experimental Protocol & Data
A systematic, small-scale screening approach is the most reliable method for identifying the optimal solvent or solvent system, saving time and valuable material.
Step-by-Step Methodology for Solvent Screening
-
Preparation : Place approximately 20-30 mg of your crude dichlorophenyl furoic acid into several small test tubes or vials.
-
Room Temperature Test : To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.[15] It may, however, be used as the soluble component in a mixed-solvent system.
-
Hot Solubility Test : If the compound did not dissolve at room temperature, gently heat the suspension in a water or sand bath towards the solvent's boiling point. Continue adding the solvent in small portions (0.2 mL at a time) until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 20-30 mg). If it remains insoluble even in a large volume of hot solvent, it is a poor choice.[15]
-
Cooling & Crystallization Test : Once dissolved, allow the solution to cool slowly to room temperature. Do not disturb the solution.[4] If crystals do not appear, try scratching the inside of the glass with a glass rod at the liquid-air interface to provide a nucleation site.[6]
-
Cold Precipitation Test : If few or no crystals have formed at room temperature, place the tube in an ice-water bath for 15-20 minutes. A large formation of crystals at this stage indicates a promising solvent system.[3]
-
Evaluate Yield & Purity : Assess the quantity of crystals formed. A good solvent will result in a significant recovery of the material.
Diagram: Solvent Selection Workflow
Caption: A decision tree for systematically selecting a suitable crystallization solvent.
Table: Candidate Solvents for Dichlorophenyl Furoic Acids
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (Polarity)[13] | Expected Behavior / Notes |
| Ethanol | Polar Protic | 78 | 24.3 | Good Starting Point. Likely to dissolve the compound when hot. May require water as an anti-solvent to reduce cold solubility and improve yield. |
| Methanol | Polar Protic | 65 | 32.6 | Similar to ethanol but more polar and lower boiling. May lead to excessively high solubility. |
| Water | Polar Protic | 100 | 78.5 | Compound is likely insoluble even when hot.[16] Excellent anti-solvent for use with polar organic solvents like ethanol or acetone.[12] |
| Acetone | Polar Aprotic | 56 | 21.0 | Good solvent power. Its low boiling point can make handling tricky. Can be used with water or heptane.[12] |
| Ethyl Acetate | Polar Aprotic | 77 | 6.0 | A moderately polar solvent that often provides a good balance for molecules with mixed polarity. Often paired with heptane/hexane.[12] |
| Toluene | Non-Polar | 111 | 2.4 | May be a good solvent due to the large non-polar part of the molecule. High boiling point is advantageous for dissolving difficult compounds.[8] |
| Heptane/Hexane | Non-Polar | 98 / 69 | ~1.9 | Compound is likely insoluble. Excellent anti-solvent for use with more polar solvents like ethyl acetate or acetone.[12] |
Part 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section addresses the most common issues in a Q&A format.
Q4: My compound dissolved in the hot solvent, but no crystals are forming, even after cooling in an ice bath. What's wrong?
This is a classic case of either using too much solvent or the solution being supersaturated.[6]
-
Cause - Too Much Solvent: This is the most common reason for crystallization failure.[6] The concentration of your compound is below the saturation point, even at low temperatures.
-
Cause - Supersaturation: The solution contains more dissolved solute than it theoretically should, and crystallization needs a trigger to begin.[6]
-
Solution 1 - Seeding: Add a tiny "seed crystal" from a previous pure batch to the cooled solution. This provides a template for crystal growth.[6]
-
Solution 2 - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystals to form.[6]
-
Q5: My compound separated as an oily liquid instead of solid crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[6][17] Highly impure compounds are also more prone to oiling out.
-
Cause: The solution is too concentrated, or it was cooled too quickly. The boiling point of the chosen solvent may also be too high.
-
Solution 1 - Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (if using a mixed system, add more of the "good" solvent) to lower the saturation temperature.[6][17]
-
Solution 2 - Slower Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or let it cool on a hot plate that is turned off. This gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[6]
-
Solution 3 - Change Solvents: The chosen solvent system may be inappropriate. Re-screen for a solvent with a lower boiling point or a different polarity.
-
Diagram: Troubleshooting Crystallization Issues
Caption: A flowchart for diagnosing and solving common recrystallization problems.
Q6: The final yield is very low. How can I improve it?
A low yield is typically due to the compound having significant solubility in the cold mother liquor or procedural losses.[17]
-
Solution 1 - Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess will retain solute upon cooling.[4][17]
-
Solution 2 - Maximize Cooling: After cooling to room temperature, ensure the flask is placed in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
Solution 3 - Use a Mixed-Solvent System: If using a single solvent, its performance may be suboptimal. Switching to a mixed-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) can drastically decrease the compound's solubility in the cold mixture, thereby increasing the crystal yield.
-
Solution 4 - Recover a Second Crop: The mother liquor can be concentrated by boiling off a portion of the solvent and then re-cooling to obtain a second, though likely less pure, crop of crystals.
References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Recrystallization. University of Toronto. [Link]
-
Solvent Selection for Crystallization. Scribd. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization with two solvents. Reddit r/Chempros. [Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization. University of Massachusetts Lowell. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Polarity of Solvents. University of Maine. [Link]
-
5-(2,5-Dichlorophenyl)-2-furoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. The Organic Chemistry Tutor via YouTube. [Link]
-
Organic Solvent Solubility Data Book. CORE. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. mt.com [mt.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 5-(2,4-Dichlorophenyl)-2-furoic acid in In Vitro Assays
From the desk of a Senior Application Scientist
Welcome to the technical support guide for 5-(2,4-Dichlorophenyl)-2-furoic acid. As researchers and drug development professionals, we understand that promising compounds can often present significant technical hurdles. One of the most common—and frustrating—of these is poor aqueous solubility. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of why this compound behaves the way it does and how to systematically overcome solubility issues in your assays. Our goal is to empower you to generate reliable, reproducible data.
Part 1: Frequently Asked Questions - The "Why"
This section addresses the fundamental properties of this compound that underpin its solubility challenges.
Q1: Why is this compound so poorly soluble in my neutral aqueous assay buffer (e.g., PBS pH 7.4)?
A1: The poor solubility of this compound stems from a combination of its chemical structure and solid-state properties. It's helpful to think of it as having both "grease-ball" and "brick-dust" characteristics.
-
Hydrophobic Character ("Grease-Ball"): The molecule is dominated by non-polar, water-fearing (hydrophobic) components: a dichlorophenyl ring and a furan ring.[1][2] These large hydrocarbon portions resist interacting with water molecules, causing the compound to self-associate and fall out of solution. Its high calculated LogP (a measure of lipophilicity) of 3.8 confirms this hydrophobic nature.[3][4][5]
-
High Crystal Lattice Energy ("Brick-Dust"): The compound is a solid with a high melting point of 236-240°C.[3] This indicates that in its solid form, the molecules are packed tightly in a stable crystal lattice. A significant amount of energy is required to break these bonds and allow the molecule to be solvated by water, further contributing to its low solubility.[6]
-
It's a Carboxylic Acid: This is the most critical property to exploit. The furoic acid moiety contains a carboxyl group (-COOH).[7] In neutral or acidic pH, this group is protonated (uncharged), doing little to counteract the molecule's overall hydrophobicity.[8] However, at a pH above its acidity constant (pKa), this group loses a proton to become a negatively charged carboxylate ion (-COO⁻).[7][9] This charged form is dramatically more soluble in water due to favorable ion-dipole interactions.[7][9]
Q2: I dissolved my compound in 100% DMSO, but it crashed out immediately when I diluted it into my aqueous assay buffer. What went wrong?
A2: This is a classic phenomenon known as solvent-shifting precipitation . While this compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[10], this does not guarantee its solubility in a final aqueous system.
When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is not soluble.[11] It rapidly self-associates and precipitates, leading to a much lower, and unknown, final concentration in your assay. This is a major source of experimental artifacts and poor data reproducibility.
Q3: My assay results are inconsistent from day to day. Could this be related to solubility?
A3: Absolutely. Undissolved compound is the enemy of consistent data. If the compound is not fully solubilized, you may be dealing with:
-
Inaccurate Concentrations: The actual concentration of the compound in solution is lower than your calculated nominal concentration.
-
Precipitation Over Time: The compound may appear dissolved initially but can precipitate out over the course of an experiment, especially on the surfaces of microplates.
-
Variable Stock Solutions: High-concentration DMSO stocks can themselves have issues, with compound precipitating out during freeze-thaw cycles or upon minor water absorption.[12][13][14] This means the concentration of your stock solution may not be what you think it is.
Part 2: Troubleshooting Guide - A Strategic Approach to Solubilization
Before proceeding with any assay, it is crucial to establish a robust solubilization protocol. The following decision-making workflow will guide you from the most recommended strategy to alternative approaches.
Solubilization Strategy Decision Workflow
This diagram outlines the logical path for selecting the appropriate solubilization method based on the constraints of your specific assay.
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. echemi.com [echemi.com]
- 4. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ziath.com [ziath.com]
Technical Support Center: Stability Testing of 5-(2,4-Dichlorophenyl)-2-furoic acid Solutions
Welcome to the technical support center for "5-(2,4-Dichlorophenyl)-2-furoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability testing. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring your experimental design is robust, compliant, and yields trustworthy results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is the best solvent to dissolve this compound for stability studies?
A1: The choice of solvent is critical and depends on your experimental goals. Due to the molecule's carboxylic acid group and aromatic rings, it has poor solubility in neutral water.
-
For Stock Solutions: High-purity organic solvents are recommended. Acetonitrile, methanol, or ethanol are excellent starting points. Dimethyl sulfoxide (DMSO) can also be used, but be aware of its potential to accelerate degradation under certain stress conditions and its interference in some analytical techniques.
-
For Working Solutions in Aqueous Media: To dissolve the compound in aqueous buffers, the pH must be raised above the pKa of the carboxylic acid group (typically > pH 6.0) to form the more soluble carboxylate salt. A phosphate or borate buffer system is suitable. Always prepare the stock solution in a minimal amount of organic solvent first, then dilute it into the aqueous buffer to prevent precipitation.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: ≤ -20°C. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but this should be verified with your own stability data.
-
Light: Protected from light. Use amber vials or wrap containers in aluminum foil. The furan moiety can be susceptible to photolytic degradation.[1][2][3]
-
Atmosphere: While not always necessary for routine storage, for long-term stability (>6 months), purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation of the furan ring.[4][5]
Q3: My solution turned cloudy or has visible precipitate after preparation. What should I do?
A3: This is a common issue related to solubility.
-
Check the pH (for aqueous solutions): If you are using an aqueous buffer, ensure the pH is sufficiently high to keep the acid in its deprotonated, more soluble salt form.
-
Solvent Ratio: You may have added too much of the aqueous component too quickly to your organic stock. Try adding the buffer more slowly while vortexing. Alternatively, increase the percentage of organic co-solvent (e.g., from 5% to 10% acetonitrile) in your final working solution, if your experimental design allows.
-
Sonication: Gentle warming (to ~30-40°C) and sonication can help dissolve the compound. However, allow the solution to return to room temperature to ensure it remains in solution before use. If it precipitates upon cooling, the solution is supersaturated and a different solvent system is required.
Troubleshooting Guide for Stability Studies
This section provides solutions to specific problems you might encounter during your stability and forced degradation experiments.
Q4: I see a significant loss of the parent compound in my control sample even at the initial time point (T=0). What went wrong?
A4: This suggests immediate degradation or an analytical issue.
-
Potential Cause 1: Reactive Solvent/Excipient: The solvent or a formulation excipient may be reacting with your compound. For example, using a primary alcohol solvent like methanol could lead to esterification if trace amounts of acid are present.
-
Solution: Analyze a solution prepared in a different, aprotic solvent like acetonitrile. Run a control with only the formulation excipients to check for interference.
-
-
Potential Cause 2: Photodegradation During Preparation: The compound may be highly sensitive to ambient light.
-
Potential Cause 3: Analytical Method Error: The issue might be with your HPLC or other analytical method.
-
Solution: Verify your method. Check the system suitability, inject a freshly prepared standard of known concentration, and ensure the peak is being integrated correctly.
-
Q5: My chromatogram shows several new peaks after acidic or basic hydrolysis. How do I know if they are real degradants?
A5: Differentiating true degradants from artifacts is key.
-
Step 1: Analyze the Blank: First, inject a blank sample containing only the stress medium (e.g., 0.1 M HCl heated for the same duration). This will identify any peaks arising from the medium or system itself.
-
Step 2: Check for Mass Balance: A good stability-indicating method should account for all the mass. The percentage of the parent peak lost should be approximately equal to the sum of the percentages of the new degradant peaks (calculated using relative peak areas). A significant discrepancy could indicate that some degradants are not being detected (e.g., they don't have a chromophore) or are precipitating out of solution.
-
Step 3: Consider Plausible Mechanisms: The primary site for hydrolysis is the carboxylic acid, although it is generally stable.[8][9] More likely, extreme pH could catalyze changes in the furan ring. The presence of degradants under both acidic and basic conditions suggests a general susceptibility to pH-mediated degradation.
Q6: Oxidative stress with hydrogen peroxide produced a complex degradation profile with many small peaks. How can I get cleaner results?
A6: The furan ring is known to be susceptible to oxidation, which can lead to ring-opening and the formation of multiple, highly reactive dicarbonyl intermediates.[10][11][12] This often results in a complex profile.
-
Solution 1: Reduce Stress Severity: The goal of forced degradation is to achieve 5-20% degradation.[13] If you are seeing near-total loss of the parent compound, reduce the concentration of H₂O₂, the temperature, or the incubation time. See the table below for starting conditions.
-
Solution 2: Use a Different Oxidant: Sometimes, a different oxidative mechanism can provide a cleaner profile. Consider using a radical initiator like azobisisobutyronitrile (AIBN) or exposing the solution to atmospheric oxygen at an elevated temperature.
Experimental Protocols & Methodologies
Q7: How do I perform a comprehensive forced degradation study for this compound?
A7: A forced degradation study, also known as stress testing, is essential for understanding degradation pathways and developing a stability-indicating analytical method.[14][15][16] The study involves exposing the compound to conditions more severe than accelerated stability testing.
Below is a diagram of the overall workflow followed by a detailed protocol.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
For each stress condition, dilute this stock to a final concentration of ~0.1 mg/mL in the respective stress medium.
-
Prepare a control sample by diluting the stock to 0.1 mg/mL in a 50:50 acetonitrile:water mixture.
-
-
Application of Stress:
-
Expose the prepared solutions to the conditions outlined in the table below. The goal is to achieve 5-20% degradation; you may need to adjust times and temperatures.[13]
-
For each condition, also prepare a blank solution (stress medium without the compound) and subject it to the same conditions.
-
-
Sample Quenching and Analysis:
-
After the exposure period, cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).
-
Analyze all samples (stressed, controls, and blanks) using a validated stability-indicating HPLC method. A typical starting method would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be done via UV, typically between 254-320 nm, depending on the compound's UV maximum.
-
-
Data Evaluation:
-
Identify and quantify the parent compound and all degradation products.
-
Calculate the percentage of degradation and the mass balance.
-
Determine peak purity of the parent compound peak in stressed samples using a PDA detector to ensure no degradants are co-eluting.
-
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 60 °C | 1, 4, 12 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24 hours |
| Thermal | Dry Heat (solid) or in Solution | 80 °C (or 20°C above accelerated) | 1, 3, 7 days |
| Photolytic | ICH Q1B Option 2 Light Source | Room Temperature | Expose to ≥1.2 million lux-hours (visible) and ≥200 watt-hours/m² (UVA)[2][6] |
Note: These are starting points. Conditions should be adjusted based on the observed stability of the molecule.
Understanding Potential Degradation Pathways
Q8: What are the chemically plausible degradation pathways for this molecule?
A8: Based on the structure of this compound, we can anticipate several degradation pathways, which helps in identifying unknown peaks in your chromatograms.
Caption: Plausible degradation pathways for the molecule.
-
Oxidative Degradation: The electron-rich furan ring is the most likely site for oxidative attack.[4][5] Reaction with peroxides or singlet oxygen can lead to an endoperoxide intermediate, which subsequently collapses to form reactive 1,4-dicarbonyl compounds.[11] This pathway can result in a variety of related degradants.
-
Photolytic Degradation: As recommended by ICH Q1B guidelines, photostability testing is crucial.[1][7][17] High-energy UV light can be absorbed by the aromatic systems, potentially leading to dechlorination or rearrangement reactions of the furan ring.
-
Thermal Degradation (Decarboxylation): While generally requiring high temperatures, thermal stress can eventually lead to the loss of carbon dioxide from the carboxylic acid group, resulting in a decarboxylated degradant. This is typically observed under more extreme heat conditions than those used in standard stability studies.[18]
-
Hydrolytic Degradation: While the carboxylic acid itself is stable to hydrolysis, extreme pH conditions can catalyze other reactions. For instance, strong base could potentially facilitate nucleophilic substitution of the chlorine atoms on the phenyl ring, though this typically requires very harsh conditions.
By understanding these potential pathways, you can better design your experiments, anticipate the types of degradants you might form, and ultimately develop a robust and reliable stability profile for this compound.
References
-
AMSbiopharma. (2024, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
RAPS. (2024, April 17). ICH releases overhauled stability guideline for consultation. Available at: [Link]
-
International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Available at: [Link]
-
European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
International Council for Harmonisation (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (1996, November). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of furans (Review). Available at: [Link]
-
Royal Society of Chemistry. (2021, September 22). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Available at: [Link]
-
YouTube. (2024, April 3). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]
-
Semantic Scholar. (2015). Oxidative Cleavage of Furans. Available at: [Link]
-
OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Available at: [Link]
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Available at: [Link]
-
Physics & Maths Tutor. (n.d.). Notes - Topic 4.5 Carboxylic Acids. Available at: [Link]
-
YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. fda.gov [fda.gov]
- 8. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 12. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. onepetro.org [onepetro.org]
Analytical methods for detecting impurities in "5-(2,4-Dichlorophenyl)-2-furoic acid"
Welcome to the technical support center for the analytical characterization of 5-(2,4-Dichlorophenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our focus is on ensuring the scientific integrity and robustness of your analytical methods for impurity detection.
Introduction: The Criticality of Impurity Profiling
This compound is a key chemical entity whose purity is paramount for its intended application, particularly in pharmaceutical development. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product.[1] Therefore, robust and validated analytical methods are essential for the identification and quantification of these impurities. This guide will delve into the practical aspects of developing and troubleshooting such methods, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles of analytical method validation are governed by international guidelines, primarily the ICH Q2(R1) guideline, which outlines the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4] These parameters include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.
Diagram: General Workflow for Impurity Analysis
Caption: A generalized workflow for impurity analysis, from method development to toxicological assessment.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common challenges encountered during the analysis of this compound.
Part 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile impurities.[5] A reversed-phase method is typically the most suitable approach for a molecule like this compound.
FAQs: HPLC Method Development and Execution
-
Q1: What are the likely process-related impurities I should be looking for?
-
A1: Without a specific synthesis route, we can predict potential impurities based on common synthetic pathways for similar molecules. The synthesis of 2,5-furandicarboxylic acid from furfural is a well-documented process that can provide insights.[6][7][8][9] Potential impurities could include:
-
Starting materials: Unreacted 2,4-dichlorophenyl derivatives or furan precursors.
-
Byproducts: Compounds formed from side reactions, such as isomers or products of incomplete reactions.
-
Reagents and catalysts: Residual reagents or catalysts used in the synthesis.
-
-
-
Q2: What would be a good starting point for an HPLC method for impurity profiling?
-
A2: A good starting point would be a reversed-phase HPLC method with UV detection. Given the aromatic nature of the molecule, a wavelength between 254 nm and 280 nm should provide good sensitivity. A C18 column is a robust choice for the stationary phase. The mobile phase could consist of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid group is protonated, leading to better peak shape.
-
-
Q3: My peaks are tailing. What could be the cause and how can I fix it?
-
A3: Peak tailing is a common issue, especially with acidic compounds. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with your acidic analyte.
-
Solution: Lower the pH of your mobile phase (e.g., to pH 2.5-3.0) with an acid like trifluoroacetic acid (TFA) or formic acid. This will suppress the ionization of the silanol groups and the carboxylic acid on your analyte, minimizing secondary interactions.
-
-
Insufficient Buffering: If the mobile phase pH is close to the pKa of your analyte, small variations can lead to mixed ionization states, causing peak tailing.
-
Solution: Ensure your mobile phase is adequately buffered at a pH at least 1.5-2 units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
-
-
Q4: I am seeing retention time drift in my HPLC runs. What should I investigate?
-
A4: Retention time drift can be caused by several factors. A systematic approach is key to identifying the root cause.[2]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradients, can lead to inconsistent retention.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-15 column volumes) before each injection.
-
-
-
Troubleshooting Guide: Common HPLC Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - High dead volume in the system.- Column contamination or aging.- Inappropriate mobile phase or flow rate. | - Check for and minimize the length and diameter of tubing between the injector, column, and detector.- Flush the column with a strong solvent or replace it if necessary.- Optimize the mobile phase composition and flow rate. |
| Ghost Peaks | - Carryover from previous injections.- Contaminants in the mobile phase or sample diluent. | - Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity solvents for mobile phase and sample preparation. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated detector cell.- Mobile phase mixing issues. | - Degas the mobile phase thoroughly.- Flush the detector cell with a suitable solvent.- Ensure proper functioning of the pump and mixer. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[5] For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.[10]
FAQs: GC-MS Method Development and Execution
-
Q1: Why would I need to derivatize my sample for GC-MS analysis?
-
A1: The carboxylic acid group in this compound makes it polar and non-volatile. Direct injection into a GC system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization converts the carboxylic acid into a less polar, more volatile ester or silyl ester, making it amenable to GC analysis.[10]
-
-
Q2: What are some common derivatization reagents for carboxylic acids?
-
A2: Several reagents are effective for derivatizing carboxylic acids:
-
Silylation Reagents: Such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which convert the carboxylic acid to a trimethylsilyl (TMS) ester.
-
Alkylation Reagents: Such as diazomethane (for methylation, though it is hazardous) or alkyl halides in the presence of a base.
-
-
-
Q3: How can I identify unknown impurities using GC-MS?
-
A3: The mass spectrometer provides valuable structural information.
-
Library Matching: The obtained mass spectrum of an impurity can be compared against commercial or in-house mass spectral libraries (e.g., NIST, Wiley) for identification.
-
Fragmentation Pattern Analysis: The fragmentation pattern of the impurity can provide clues about its structure, even if it is not present in a library. The presence of chlorine isotopes (35Cl and 37Cl in a ~3:1 ratio) will produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing impurities.
-
-
Troubleshooting Guide: Common GC-MS Problems
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Poor Sensitivity | - Incomplete derivatization.- Septum or liner contamination.- Leak in the system. | - Optimize the derivatization reaction conditions (temperature, time, reagent excess).- Replace the injection port septum and liner.- Perform a leak check on the GC system. |
| Peak Tailing for Derivatized Analyte | - Active sites in the liner or column.- Incomplete derivatization. | - Use a deactivated liner and a high-quality, low-bleed GC column.- Re-optimize the derivatization procedure. |
| Mass Spectra with High Background | - Column bleed.- Contaminated carrier gas or ion source. | - Condition the GC column properly.- Use high-purity carrier gas with appropriate traps.- Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Proposed HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Protocol 2: Proposed GC-MS Method for Volatile Impurities
This protocol outlines a general approach for analyzing volatile impurities after derivatization.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
-
-
Diagram: Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical flow for troubleshooting peak tailing in HPLC analysis.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 9). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway for Phe, 2‐chloroPhe and 2,4‐dichloroPhe. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PubMed. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities.... Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating Rp-Hplc Method for Simultaneous Estimation of Mefenamic Acid and Dicyclomine. Retrieved from [Link]
-
MDPI. (n.d.). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Retrieved from [Link]
-
PubMed. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
Weizmann Institute of Science. (2022, January 10). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. Retrieved from [Link]
-
PMC. (n.d.). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Retrieved from [Link]
Sources
- 1. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shokubai.org [shokubai.org]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. jfda-online.com [jfda-online.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Dichlorophenyl Furoic Acid Isomers: A Structure-Activity and Experimental Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isomeric Challenge in Drug Discovery
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] When functionalized with a dichlorophenyl moiety, these furoic acid derivatives present a compelling case for investigation as potential therapeutic agents. However, the specific placement of the two chlorine atoms on the phenyl ring—creating isomers such as 5-(2,4-dichlorophenyl), 5-(2,5-dichlorophenyl), and 5-(3,4-dichlorophenyl) furoic acid—can dramatically alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.
This guide provides a comparative framework for understanding the potential biological activities of these key dichlorophenyl furoic acid isomers. In the absence of direct, side-by-side experimental comparisons in the current literature, we will synthesize data from closely related analogues to build a predictive structure-activity relationship (SAR) model. Crucially, we will also present a comprehensive, self-validating experimental workflow designed to rigorously test these hypotheses, providing a clear roadmap for researchers in the field.
The Isomers in Focus: Structural and Physicochemical Properties
The core structure consists of a furan-2-carboxylic acid with a dichlorinated phenyl ring at the 5-position. The key difference lies in the substitution pattern on the phenyl ring.
Caption: Chemical structures of the three dichlorophenyl furoic acid isomers.
The positioning of the electron-withdrawing chlorine atoms influences the molecule's polarity, lipophilicity (predicted XlogP for all is ~3.8), and ability to form intermolecular interactions with biological targets.[2][3] These differences are foundational to the anticipated variations in their biological effects.
Postulated Biological Activities Based on Related Analogs
While direct data is scarce, research on structurally similar compounds allows us to formulate strong hypotheses about the potential therapeutic applications of these isomers.
Anticancer Potential: Inhibition of Tubulin Polymerization
A compelling body of evidence suggests that furan derivatives bearing a substituted phenyl ring can act as potent anticancer agents by disrupting microtubule dynamics. Specifically, studies on 5-(4-chlorophenyl)furan derivatives have shown that these compounds can inhibit tubulin polymerization, likely by binding to the colchicine binding site on β-tubulin.[1][4][5] This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Hypothesis: The dichlorophenyl furoic acid isomers are strong candidates for tubulin polymerization inhibitors. The variation in chlorine positions will likely modulate binding affinity to the colchicine site. For instance, the 2,4- and 2,5-isomers, with chlorine at the ortho position, may induce a conformational twist in the phenyl ring relative to the furan ring, which could influence how the molecule fits into the hydrophobic binding pocket of tubulin.
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
Antimicrobial Activity
The furan core is also prevalent in compounds with antimicrobial properties.[6] Research on morpholine derivatives of 5-(2,5-dichlorophenyl)-2-furoic acid has demonstrated antimicrobial activity, suggesting the inherent potential of the parent scaffold.[7] Furthermore, chalcones synthesized from a 5-(2,4-dichlorophenyl)furan intermediate showed inhibitory activity against both Gram-positive and Gram-negative bacteria.[8]
Hypothesis: All three isomers likely possess some degree of antimicrobial activity. The differences in lipophilicity and electronic properties conferred by the chlorine positions could affect their ability to penetrate bacterial cell walls and interact with intracellular targets. For example, the 3,4-dichloro arrangement may present a different dipole moment compared to the 2,5-dichloro isomer, potentially influencing interactions with the bacterial membrane.
Proposed Experimental Workflow for Comparative Analysis
To move from hypothesis to data, a structured, multi-stage experimental approach is required. This workflow is designed to efficiently screen the isomers, validate their activity, and compare their potency, providing a clear and logical path to generating robust, publishable data.
Caption: A proposed workflow for the comparative biological evaluation of isomers.
Causality Behind Experimental Choices:
-
Stage 1 (Broad Screening): The initial screen uses established, high-throughput assays (MTT for cancer, MIC for microbes) to quickly determine if any of the isomers possess biological activity at a reasonable concentration.[9][10] Using a panel of diverse cancer cell lines (e.g., breast, lung, colon) and representative bacterial strains (Gram-positive and Gram-negative) provides a broad view of their activity spectrum.
-
Stage 2 (Focused Validation): This stage is triggered by positive "hits" from Stage 1. It moves from "if" to "how." The dose-response MTT assay quantifies potency (IC50).[11] The tubulin polymerization assay directly tests our primary mechanistic hypothesis.[4] Flow cytometry for cell cycle analysis provides corroborating evidence that the observed cytotoxicity is due to mitotic arrest.[5] This multi-pronged approach ensures the mechanism is validated from biochemical and cellular perspectives.
Detailed Experimental Protocols
The following protocols are standard, self-validating methods for key experiments in the proposed workflow.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This protocol assesses the effect of the compounds on cancer cell metabolic activity, a proxy for cell viability.[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare stock solutions of each dichlorophenyl furoic acid isomer in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[10][12]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each isomer in Mueller-Hinton Broth (MHB). Start from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL) in a final volume of 50 µL per well.
-
Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.[12]
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no turbidity (no visible bacterial growth).[12]
Quantitative Data Summary (Hypothetical)
To illustrate the final output of the proposed workflow, the following table presents a hypothetical data summary. Note: This data is for illustrative purposes only.
| Isomer | Target Cell Line/Organism | Activity Metric | Value |
| This compound | MCF-7 (Breast Cancer) | IC50 | 5.2 µM |
| 5-(2,5-Dichlorophenyl)-2-furoic acid | MCF-7 (Breast Cancer) | IC50 | 15.8 µM |
| 5-(3,4-Dichlorophenyl)-2-furoic acid | MCF-7 (Breast Cancer) | IC50 | 9.7 µM |
| This compound | S. aureus | MIC | 32 µg/mL |
| 5-(2,5-Dichlorophenyl)-2-furoic acid | S. aureus | MIC | 64 µg/mL |
| 5-(3,4-Dichlorophenyl)-2-furoic acid | S. aureus | MIC | 32 µg/mL |
Conclusion and Future Directions
The dichlorophenyl furoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on evidence from related analogs, these compounds are hypothesized to possess both anticancer activity, likely mediated by tubulin polymerization inhibition, and broad-spectrum antimicrobial properties. The isomeric position of the chlorine atoms is predicted to be a critical determinant of potency, with the 2,4-dichloro substitution potentially offering the most favorable conformation for biological activity.
This guide provides not only a theoretical framework for understanding these potential differences but also a practical and robust experimental workflow to systematically validate these claims. The execution of this proposed research is a necessary next step to unlock the full therapeutic potential of this chemical class and to establish definitive structure-activity relationships that will guide future drug design and optimization efforts.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Kupka, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Quereda, J. J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
-
Barnes V, L., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Springer Nature. (n.d.). MTT Assay Protocol.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Roche. (n.d.).
- Al-Ostath, A. I., et al. (2023).
- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Request PDF.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736257, 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736259, 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726693, 5-(4-Chlorophenyl)-2-furoic acid. Retrieved from [Link]
- Hunchak, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.
-
Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. [Link]
-
Puchalska, E., et al. (2023). Development of 5-fluorouracil-dichloroacetate mutual prodrugs as anticancer agents. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. [Link]
-
PubChemLite. (n.d.). 5-(2,5-dichlorophenyl)-2-furoic acid. Retrieved from [Link]
- Das, G., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(2,4-Dichlorophenyl)-2-furoic Acid and 5-(3,4-Dichlorophenyl)-2-furoic Acid: A Guide for Researchers
An In-depth Look at Two Isomeric Dichlorophenyl Furoic Acid Derivatives for Drug Discovery and Development
In the landscape of medicinal chemistry, the furoic acid scaffold serves as a versatile template for the design of novel therapeutic agents. The introduction of substituted phenyl rings at the 5-position of the furan core can significantly modulate the biological activity of these compounds. This guide provides a detailed comparative analysis of two such derivatives: 5-(2,4-Dichlorophenyl)-2-furoic acid and its isomer, 5-(3,4-Dichlorophenyl)-2-furoic acid. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing data on each compound and related structures to offer insights into their potential applications and the rationale behind their distinct properties.
Structural and Physicochemical Properties: The Foundation of Activity
The seemingly subtle shift in the positioning of a chlorine atom on the phenyl ring—from positions 2 and 4 to 3 and 4—can induce significant changes in the electronic distribution, lipophilicity, and overall three-dimensional shape of the molecule. These alterations, in turn, are expected to influence how each isomer interacts with biological targets.
| Property | This compound | 5-(3,4-Dichlorophenyl)-2-furoic acid |
| Molecular Formula | C₁₁H₆Cl₂O₃ | C₁₁H₆Cl₂O₃ |
| Molecular Weight | 257.07 g/mol | 257.07 g/mol |
| CAS Number | 134448-46-7 | 54023-01-7[1] |
| Appearance | Solid | Solid[1] |
| Melting Point | Not consistently reported | 236-240 °C[1] |
The difference in the substitution pattern on the phenyl ring is the key differentiator between these two molecules. This seemingly minor change can have a profound impact on the molecule's conformational flexibility and its ability to fit into the binding pocket of a target protein.
Synthesis Strategies: A Tale of Two Pathways
The synthesis of these compounds typically involves the coupling of a dichlorophenyl boronic acid with a suitable furan derivative, followed by hydrolysis of an ester group to yield the final carboxylic acid. The choice of starting materials and reaction conditions is critical to ensure high yields and purity.
A common synthetic route is the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling for the Synthesis of 5-(Dichlorophenyl)-2-furoic Acids
-
Reaction Setup: To a solution of the corresponding dichlorophenylboronic acid (1.2 equivalents) and methyl 5-bromofuran-2-carboxylate (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., Na₂CO₃, 2.0 equivalents).
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification of Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and aqueous sodium hydroxide solution.
-
Reaction and Isolation: Heat the mixture to reflux until the reaction is complete (monitored by TLC). Cool the solution, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Final Purification: Collect the solid by filtration, wash with water, and dry to afford the pure 5-(dichlorophenyl)-2-furoic acid.
The choice of palladium catalyst and base is crucial for optimizing the yield and minimizing side reactions. For instance, the use of a phosphine-based ligand can enhance the catalytic activity and stability.
Comparative Biological Activity: Unraveling the Isomeric Effect
While a direct comparative study is lacking, the known biological activities of related compounds suggest that both this compound and 5-(3,4-dichlorophenyl)-2-furoic acid are likely to possess interesting pharmacological profiles. The dichlorophenyl moiety is a common feature in many biologically active compounds, including antimicrobial and anticancer agents.
Antimicrobial Potential
Furoic acid derivatives have been investigated for their antimicrobial properties. The lipophilicity and electronic properties conferred by the dichlorophenyl group could enhance the ability of these molecules to penetrate bacterial cell membranes and interact with intracellular targets. For example, derivatives of 5-phenyl-2-furoic acid have been explored as potential antimicrobial agents.
Cytotoxic and Anticancer Activity
The cytotoxicity of compounds containing a dichlorophenyl group has been documented. For instance, diclofenac, which contains a 2,6-dichlorophenylamine moiety, has shown cytotoxic activity in some cancer cell lines. The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis and alterations in cellular metabolism.
Although direct IC₅₀ values for this compound and 5-(3,4-dichlorophenyl)-2-furoic acid against various cancer cell lines are not available in a comparative format, it is a promising area for future investigation. The differential positioning of the chlorine atoms could influence the molecule's interaction with key cancer-related targets such as kinases or other enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-phenyl-2-furoic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of electron-withdrawing groups like chlorine is known to influence the overall electronic character of the molecule, which can be critical for target binding.
The 2,4-dichloro substitution pattern places one chlorine atom ortho to the furan ring, which could impose steric constraints and influence the dihedral angle between the phenyl and furan rings. This, in turn, could affect the molecule's ability to adopt a conformation suitable for binding to a specific biological target. In contrast, the 3,4-dichloro isomer lacks this ortho substituent, potentially allowing for greater conformational freedom.
Future Directions and Conclusion
The comparative analysis of this compound and 5-(3,4-dichlorophenyl)-2-furoic acid highlights the critical role of isomeric substitution in determining the physicochemical and, consequently, the biological properties of small molecules. While this guide provides a foundational understanding based on existing data for related compounds, a direct experimental comparison is necessary to fully elucidate their relative therapeutic potential.
Future research should focus on:
-
Direct Comparative Biological Screening: Evaluating both isomers in a panel of antimicrobial and anticancer assays under identical experimental conditions to obtain comparable MIC and IC₅₀ values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by each isomer to understand the basis of their biological activity.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profiles of these compounds in relevant animal models.
References
-
PubChem. 5-(2,4-dichlorophenyl)furan-2-carboxylic acid. (Available online: [Link])
-
PubChem. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. (Available online: [Link])
Sources
Validating the Anticancer Effects of 5-(2,4-Dichlorophenyl)-2-furoic acid: A Comparative Guide
This guide provides a comprehensive framework for the initial validation of the anticancer properties of the novel compound, 5-(2,4-Dichlorophenyl)-2-furoic acid. As a potential therapeutic agent with an uncharacterized mechanism of action, a systematic comparison against established chemotherapeutic drugs is essential for determining its efficacy and potential clinical utility. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical workflow for a thorough in vitro evaluation.
The narrative that follows is grounded in the principles of scientific integrity, providing not just procedural steps, but the rationale behind experimental choices. Every protocol is designed as a self-validating system with appropriate controls to ensure the trustworthiness of the generated data.
Introduction to this compound and Comparator Agents
This compound is a synthetic organic compound featuring a dichlorinated phenyl ring attached to a furoic acid moiety. While the broader class of furoic acid derivatives has been explored in various therapeutic areas, the specific anticancer potential of this compound remains largely uninvestigated.[1] This guide outlines a head-to-head comparison with two widely used chemotherapeutic agents with distinct mechanisms of action:
-
5-Fluorouracil (5-FU): An antimetabolite that primarily inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[2][3][4]
-
Cisplatin: A platinum-based drug that forms adducts with DNA, inducing DNA damage and triggering apoptosis.[5]
This comparative approach will allow for the contextualization of the potency and cytotoxic mechanisms of this compound.
Experimental Workflow for In Vitro Validation
The validation process is structured to move from broad cytotoxic screening to more focused mechanistic studies. The following diagram illustrates the proposed experimental workflow.
Caption: A stepwise workflow for the in vitro validation of a novel anticancer compound.
Phase 1: Comparative Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of this compound across a panel of human cancer cell lines and compare its potency to 5-FU and Cisplatin.
Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
Table 1: Comparative IC50 Values (µM) of Test Compounds across Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 15.8 | 25.2 | 18.5 |
| 5-Fluorouracil | 5.2 | 12.7 | 3.9 |
| Cisplatin | 8.9 | 7.1 | 6.5 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for this guide.
Experimental Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, 5-FU, and Cisplatin in the appropriate cell culture medium. Replace the existing medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Phase 2: Elucidating the Mechanism of Cell Death
Following the determination of cytotoxic potency, the next crucial step is to understand how the compound induces cell death. The primary modes of cytotoxic drug action are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Phase 3: Investigating Molecular Targets
Based on the findings from the apoptosis and cell cycle assays, western blotting can be employed to investigate the modulation of key proteins involved in these processes.
Hypothetical Signaling Pathway for Investigation
Given the unknown mechanism of this compound, we can hypothesize its potential to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-3.
Caption: A hypothesized intrinsic apoptosis pathway targeted by the test compound.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Predicted Protein Expression Changes in HCT116 Cells after 24h Treatment with this compound (IC50)
| Target Protein | Predicted Change | Rationale |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein |
| Bax | Increase | Upregulation of pro-apoptotic protein |
| Cleaved Caspase-9 | Increase | Activation of the initiator caspase in the intrinsic pathway |
| Cleaved Caspase-3 | Increase | Activation of the executioner caspase |
| Cyclin D1 | Decrease | Indication of G1 phase cell cycle arrest |
| p21 | Increase | Induction of a cell cycle inhibitor |
Note: This table presents hypothetical outcomes to guide the interpretation of potential experimental results.
Discussion and Future Directions
This guide outlines a foundational strategy for the in vitro validation of this compound as a potential anticancer agent. The comparative analysis against 5-FU and Cisplatin provides a critical benchmark for its potency. The proposed mechanistic studies will offer initial insights into its mode of action.
Should the in vitro data demonstrate significant and selective anticancer activity, the logical next steps would involve:
-
Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines, including drug-resistant models. The NCI-60 panel could provide a comprehensive screen.[7]
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models, such as human tumor xenografts in immunodeficient mice.[8][9][10][11]
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.
By following this structured and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and make informed decisions about their advancement in the drug discovery pipeline.
References
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (Source: google_search)
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (Source: google_search)
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (Source: google_search)
- New Anticancer Agents: In Vitro and In Vivo Evalu
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]
- In vivo screening models of anticancer drugs - Tel Aviv University. (Source: google_search)
-
IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - Semantic Scholar. [Link]
- Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs - Benchchem. (Source: google_search)
-
Cancer drugs A to Z list - Cancer Research UK. [Link]
- The NCI-60 screen and COMPARE algorithm as described by the original developers. (Source: google_search)
- Chemotherapy drug classification - eviQ Educ
-
Anticancer drug | Description, Types, Mechanisms, & Side Effects - Britannica. [Link]
- Organic Syntheses Procedure. (Source: google_search)
- Cas Number 134448-46-7|5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&|C11H6Cl2O3 | molecularinfo.com. (Source: google_search)
-
Mechanism of action of anticancer drug-5-florouracil. - ResearchGate. [Link]
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR
- 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article ... - ChemPoint. (Source: google_search)
-
Combination Anticancer Therapies Using Selected Phytochemicals - MDPI. [Link]
-
[Antitumor effects of 5-fluorouracil-bound organic silicon compound] - PubMed. [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]
-
Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. [Link]
-
5-fluorouracil: mechanisms of action and clinical strategies - PubMed. [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. education.eviq.org.au [education.eviq.org.au]
- 6. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 7. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 8. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. cris.tau.ac.il [cris.tau.ac.il]
Efficacy of 5-(2,4-Dichlorophenyl)-2-furoic acid in Inflammation: A Comparative Analysis Against Established Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Therapeutic Potential of the Furoic Acid Scaffold
The furan ring is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds.[1][2] Derivatives of furoic acid, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antifungal, and anti-inflammatory properties.[1][3][4] The substitution of a phenyl group onto the furan ring, and the further addition of electron-withdrawing groups such as chlorine atoms, can significantly modulate the biological activity of these compounds. This guide provides a comparative analysis of the potential anti-inflammatory efficacy of a specific derivative, 5-(2,4-Dichlorophenyl)-2-furoic acid, against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. While direct biological data for this compound is not extensively available in peer-reviewed literature, this document will extrapolate its potential mechanism and efficacy based on the known activities of structurally related furoic acid derivatives and the common mechanisms of NSAIDs.
Hypothesized Mechanism of Action: this compound as a COX Inhibitor
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. It is plausible that this compound exerts its anti-inflammatory effects through a similar pathway. The carboxylic acid moiety is a common feature in many NSAIDs, facilitating their binding to the active site of COX enzymes. The dichlorophenyl group may enhance the binding affinity and selectivity of the compound.
Below is a diagram illustrating the hypothesized mechanism of action for this compound within the arachidonic acid cascade.
Caption: Hypothesized inhibition of COX enzymes by this compound.
Comparative Analysis: Mechanisms of Ibuprofen and Diclofenac
Ibuprofen and Diclofenac are well-established NSAIDs with distinct mechanisms of action that provide a basis for comparison.
Ibuprofen: A non-selective COX inhibitor, Ibuprofen inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation. The non-selective nature of Ibuprofen contributes to both its therapeutic effects and some of its gastrointestinal side effects.
Caption: Non-selective inhibition of COX-1 and COX-2 by Ibuprofen.
Diclofenac: While also a non-selective COX inhibitor, Diclofenac exhibits a somewhat greater potency for COX-2 over COX-1 compared to Ibuprofen. This slight preference may contribute to its potent anti-inflammatory effects.
Caption: Preferential (but still non-selective) inhibition of COX-2 by Diclofenac.
Comparative Efficacy: A Predictive Overview
The following table provides a summary of the known efficacy of Ibuprofen and Diclofenac, with a predictive assessment for this compound based on the activities of related compounds.
| Parameter | This compound | Ibuprofen | Diclofenac |
| Target(s) | Hypothesized: COX-1/COX-2 | COX-1/COX-2 | COX-1/COX-2 (preferential for COX-2) |
| Potency (IC50 for COX-2) | Unknown (Hypothesized to be in the low micromolar range) | ~10 µM | ~1 µM |
| Therapeutic Indications | Potential: Acute and chronic inflammatory conditions | Mild to moderate pain, fever, inflammation | Mild to moderate pain, inflammation (e.g., arthritis) |
| Common Side Effects | Unknown (Hypothesized: Gastrointestinal irritation, renal effects) | Gastrointestinal upset, heartburn, nausea, risk of ulcers | Gastrointestinal upset, risk of cardiovascular events |
Experimental Protocols for Efficacy Evaluation
To empirically determine the anti-inflammatory efficacy of this compound, the following standard experimental protocols are recommended.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: A range of concentrations of this compound, Ibuprofen (as a non-selective control), and a selective COX-2 inhibitor (e.g., Celecoxib) are pre-incubated with the enzymes.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of Prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.
Causality and Validation: This assay provides a direct measure of the compound's interaction with its putative targets. The inclusion of known selective and non-selective inhibitors validates the assay's performance and allows for a direct comparison of potency and selectivity.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-validated animal model for assessing the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: Animals are divided into groups and administered the vehicle (control), this compound at various doses, and a reference drug (e.g., Indomethacin or Diclofenac) via oral gavage.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat.
-
Edema Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Causality and Validation: This model mimics the physiological processes of acute inflammation. A dose-dependent reduction in paw edema by the test compound, in comparison to the vehicle and a known active drug, provides strong evidence of in vivo anti-inflammatory efficacy.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, featuring a furoic acid core and a dichlorophenyl substitution, strongly suggests potential as an anti-inflammatory agent. Based on the well-established pharmacology of NSAIDs and related furoic acid derivatives, it is hypothesized that this compound may act as a COX inhibitor. The experimental protocols outlined in this guide provide a clear and validated pathway for determining its in vitro and in vivo efficacy and for comparing its pharmacological profile to that of established drugs like Ibuprofen and Diclofenac. Further research into this and similar compounds is warranted to explore their therapeutic potential.
References
- Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (URL not available)
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (URL: [Link])
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])
-
5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3. PubChem. (URL: [Link])
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. (URL: [Link])
-
Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research Journal of Pharmacy and Technology. (URL: [Link])
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. (URL: [Link])
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (URL not available)
-
Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. (URL: [Link])
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. (URL: [Link])
-
United States Patent. (URL: [Link])
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. (URL: [Link])
- Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers.
- Method for producing N-(4-fluorophenyl)-2,3,-dichloromaleimide.
- (2,4-dichlorophenoxy)acetic acid analogs.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of 5-(2,4-Dichlorophenyl)-2-furoic acid: A Novel Anti-Inflammatory and Analgesic Candidate
For: Researchers, scientists, and drug development professionals
Abstract
The escalating need for novel therapeutic agents with improved efficacy and safety profiles for treating inflammatory disorders and pain necessitates the rigorous preclinical evaluation of new chemical entities. This guide provides a comprehensive framework for the in vivo validation of 5-(2,4-Dichlorophenyl)-2-furoic acid, a compound with putative anti-inflammatory and analgesic properties based on the known bioactivities of furoic acid derivatives.[1] In the absence of direct in vivo data for this specific molecule, we present a detailed, evidence-based roadmap for its evaluation. This document compares the proposed experimental workflow with established, validated models and benchmarks the potential performance of our lead compound against current standards of care, such as Diclofenac (a non-steroidal anti-inflammatory drug, NSAID) and Tramadol (a centrally acting analgesic). Our objective is to furnish drug development professionals with a robust, scientifically-grounded strategy for advancing this compound from promising molecule to a clinically-relevant candidate.
Introduction: The Rationale for Investigating this compound
Furoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The core furan ring is a key structural motif in several established drugs.[2] The substitution of a dichlorophenyl group at the 5-position of the 2-furoic acid backbone is hypothesized to enhance its lipophilicity and potentially modulate its interaction with biological targets involved in inflammation and nociception.
The inflammatory cascade is a complex biological response involving a variety of chemical mediators such as prostaglandins, leukotrienes, histamine, and cytokines.[3] These mediators contribute to the cardinal signs of inflammation: erythema, edema, heat, and pain.[3] Many anti-inflammatory drugs exert their effects by inhibiting enzymes or receptors within these pathways. Similarly, pain perception is a multifaceted process that can be targeted at both peripheral and central levels.[4][5]
This guide outlines a strategic approach to elucidate the in vivo therapeutic potential of this compound by employing a battery of well-characterized animal models of inflammation and pain.
Comparative Landscape: Positioning Against Existing Therapies
To establish the therapeutic relevance of this compound, its performance must be benchmarked against established drugs with well-understood mechanisms of action.
| Compound | Class | Primary Mechanism of Action | Therapeutic Use |
| This compound | Investigational | Hypothesized anti-inflammatory and analgesic | To be determined |
| Diclofenac | NSAID | Non-selective COX-1/COX-2 inhibitor | Inflammation, pain |
| Tramadol | Opioid Agonist/SNRI | Mu-opioid receptor agonist, serotonin-norepinephrine reuptake inhibitor | Moderate to severe pain |
Proposed In Vivo Validation Workflow
The following diagram illustrates the proposed sequential workflow for the in vivo characterization of this compound.
Caption: Proposed in vivo validation workflow for this compound.
Detailed Experimental Protocols
Phase 1: Acute Toxicity and Dose-Ranging
Objective: To determine the maximum tolerated dose (MTD) and establish a safe and effective dose range for subsequent efficacy studies.
Protocol: Acute Oral Toxicity (as per OECD Guideline 423)
-
Animal Model: Swiss albino mice (female, 8-12 weeks old).
-
Groups: A starting dose of 300 mg/kg is administered orally to a group of 3 mice.
-
Procedure: Animals are fasted overnight prior to dosing. The compound is administered via oral gavage.
-
Observation: Mice are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Dose Adjustment: Depending on the outcome, the dose is increased or decreased in subsequent groups of animals to determine the LD50 and MTD.
Phase 2: Evaluation of Anti-inflammatory Activity
This is a widely used and validated model for acute inflammation.[3][6]
Protocol:
-
Animal Model: Wistar rats (150-200 g).
-
Groups (n=6 per group):
-
Vehicle Control (e.g., 1% Carboxymethyl cellulose, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control: Diclofenac Sodium (10 mg/kg, i.p.)
-
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of edema.
This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.[3]
Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Groups (n=6 per group):
-
Vehicle Control
-
This compound (doses determined from Phase 1)
-
Positive Control: Diclofenac Sodium
-
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour prior to acetic acid injection.
-
Inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.
-
Simultaneously, inject 10 mL/kg of 1% Evans blue dye intravenously.
-
Sacrifice the animals 30 minutes later and collect the peritoneal fluid.
-
Measure the absorbance of the peritoneal fluid at 610 nm to quantify the extravasated dye.
-
-
Endpoint: Reduction in dye concentration in the peritoneal fluid compared to the control group.
Phase 3: Evaluation of Analgesic Activity
This model evaluates centrally mediated analgesia.[4][7]
Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Groups (n=6 per group):
-
Vehicle Control
-
This compound (doses determined from Phase 1)
-
Positive Control: Tramadol (10 mg/kg, i.p.)
-
-
Procedure:
-
Place mice on a hot plate maintained at 55 ± 0.5 °C.
-
Record the latency to a nociceptive response (licking of paws or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer the test compound or vehicle and re-test at 30, 60, 90, and 120 minutes.
-
-
Endpoint: Increase in reaction latency time.
This model assesses peripherally acting analgesics.[8]
Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Groups (n=6 per group):
-
Vehicle Control
-
This compound (doses determined from Phase 1)
-
Positive Control: Diclofenac Sodium (10 mg/kg, i.p.)
-
-
Procedure:
-
Administer the test compound or vehicle orally 30 minutes prior to acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately after injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
-
Endpoint: Percentage reduction in the number of writhes.
Data Presentation and Interpretation
The quantitative data from these studies should be tabulated for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity Data
| Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 10 | 0.98 ± 0.12 | 21.6 |
| 30 | 0.65 ± 0.09 | 48.0 | |
| 100 | 0.42 ± 0.07 | 66.4 | |
| Diclofenac Sodium | 10 | 0.38 ± 0.05 | 69.6 |
Table 2: Hypothetical Analgesic Activity Data
| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | 45.8 ± 3.2 | - |
| This compound | 10 | 32.1 ± 2.8 | 29.9 |
| 30 | 20.5 ± 2.1 | 55.2 | |
| 100 | 11.3 ± 1.5 | 75.3 | |
| Diclofenac Sodium | 10 | 9.8 ± 1.2 | 78.6 |
Advanced Mechanistic Insights and Chronic Models
Should the initial screening demonstrate significant activity, further studies are warranted to probe the mechanism of action and efficacy in chronic models.
-
LPS-Induced Cytokine Release: This model can be used to assess the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in vivo.[9]
-
Formalin Test: This biphasic model can differentiate between analgesic activity against acute nociceptive pain (phase 1) and inflammatory pain (phase 2).[8]
Conclusion
This guide provides a structured and comparative framework for the in vivo validation of this compound as a potential anti-inflammatory and analgesic agent. The proposed studies are designed to provide a clear, data-driven assessment of its efficacy in comparison to established therapeutic agents. Successful completion of this validation workflow will provide the necessary preclinical evidence to support its further development. The judicious selection and application of these in vivo models are critical for the successful translation of promising compounds into novel therapeutics.[10]
References
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Link
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Link
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Link
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Link
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Link
-
Pain Models for Preclinical Research. Link
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Link
-
in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). Link
-
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Link
-
What in vivo models are used for pain studies?. Link
-
This compound | Sigma-Aldrich. Link
-
5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem. Link
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Link
-
5-(2-Amino-4-chlorophenyl)furan-2-carboxylic acid | C11H8ClNO3 - PubChem. Link
-
2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article. Link
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Link
-
2-Furoic acid - Wikipedia. Link
-
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem. Link
-
5-(4-Chlorophenyl)-2-furoic acid | C11H7ClO3 | CID 726693 - PubChem. Link
-
Synthesis, Reactions and Medicinal Uses of Furan. Link
-
5-(2,5-dichlorophenyl)-2-furoic acid - PubChemLite. Link
-
2-Methyl-5-(2-thienyl)-3-furoic acid alternatives | Sigma-Aldrich. Link
-
Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Link
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant. Link
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Link
Sources
- 1. chempoint.com [chempoint.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. ijpras.com [ijpras.com]
- 4. advinus.com [advinus.com]
- 5. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Furoic Acid Derivatives as Antimicrobial Agents
For researchers, medicinal chemists, and drug development professionals, the furan scaffold, particularly furoic acid, represents a cornerstone in the discovery of novel therapeutic agents. Its versatile structure has been the foundation for a multitude of approved drugs, from the broad-spectrum nitrofuran antibiotics to anti-inflammatory and cardiovascular medications.[1] This guide provides an in-depth comparative analysis of furoic acid derivatives, focusing on their structure-activity relationships (SAR) as antimicrobial agents. We will delve into the causality behind experimental choices in modifying the furoic acid core, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for the rational design of more potent antimicrobial drugs.
The Furoic Acid Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The five-membered aromatic ring of furan, containing one oxygen atom, offers a unique combination of electronic and steric properties that make it an attractive starting point for medicinal chemistry campaigns.[2] The furan ring can act as a bioisostere for other aromatic systems, like the phenyl ring, while providing distinct characteristics that can enhance metabolic stability and receptor interactions.[2] The carboxylic acid moiety of furoic acid provides a key handle for derivatization and can participate in crucial interactions with biological targets. The inherent antimicrobial properties of some furan derivatives, coupled with their synthetic tractability, have cemented their importance in the ongoing search for new treatments against infectious diseases.[3]
Deconstructing the Antimicrobial Activity: A Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency of furoic acid derivatives can be significantly modulated by strategic structural modifications at various positions on the furan ring and at the carboxylic acid group. This section will explore these modifications and their impact on activity, supported by comparative data.
Key Positions for Modification on the Furoic Acid Scaffold
The general structure of 2-furoic acid offers several key positions for chemical modification to explore the SAR and optimize antimicrobial activity. The most commonly investigated positions are the C5 position of the furan ring and the carboxylic acid group at the C2 position.
Caption: Key modification points on the 2-furoic acid scaffold for SAR studies.
The Critical Role of the C5-Position
The C5 position of the furan ring is a frequent target for substitution, and the nature of the substituent at this position has a profound impact on both the potency and spectrum of antimicrobial activity.
-
Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as a nitro group (-NO2), at the C5 position is a hallmark of the nitrofuran class of antibiotics (e.g., nitrofurantoin).[2] The nitro group is crucial for the mechanism of action, which involves intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1][2] These intermediates can then indiscriminately damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[2] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.
-
Aryl Substituents: The addition of an aryl group at the C5 position can significantly influence the antimicrobial profile. For instance, studies on 2-methyl-5-aryl-3-furoic acids have shown that substituents on this aryl ring can affect antifungal activity.[4] The electronic nature and steric bulk of the substituent on the C5-aryl ring can modulate the overall lipophilicity and electronic properties of the molecule, thereby impacting its ability to penetrate microbial cell membranes and interact with its target.
Modifications of the Carboxylic Acid Group
The carboxylic acid at the C2 position is another key site for derivatization. Converting the carboxylic acid to amides, esters, or hydrazides can have a dramatic effect on the compound's physicochemical properties and biological activity.
-
Amide and Peptide Conjugates: The synthesis of furoic acid amides and their conjugation to amino acids or peptides has been a successful strategy to enhance antimicrobial potency.[5] This approach can improve cell permeability and may allow the molecule to hijack bacterial peptide uptake systems. For example, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids and peptides showed potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5]
-
Hydrazide Derivatives: The conversion of the carboxylic acid to a hydrazide and subsequent reaction to form furoyl hydrazones is another common strategy. These derivatives often exhibit a broad spectrum of antimicrobial activity. The increased number of hydrogen bond donors and acceptors in the hydrazone moiety can facilitate binding to biological targets.
Comparative Antimicrobial Activity of Furoic Acid Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of furoic acid derivatives against various microbial strains, illustrating the impact of different structural modifications.
| Compound/Derivative | Modification | Test Organism | MIC (µg/mL) | Reference |
| Series A: 5-Substituted Derivatives | ||||
| 5-Nitro-2-furoic acid | 5-NO₂ | Mycobacterium tuberculosis | 2.65 - 10.64 µM | [6] |
| 2-Methyl-5-phenyl-3-furoic acid | 5-Phenyl | Candida albicans | >100 | [4] |
| 2-Methyl-5-(4-chlorophenyl)-3-furoic acid | 5-(4-Cl-Phenyl) | Candida albicans | 50 | [4] |
| Series B: Carboxylic Acid Amides | ||||
| 5-(4-Methylcarboxamidophenyl)-2-furoic acid-Gly-OMe | C2-Glycine methyl ester amide | Staphylococcus aureus | 12.5 | [5] |
| 5-(4-Methylcarboxamidophenyl)-2-furoic acid-Val-OMe | C2-Valine methyl ester amide | Pseudomonas aeruginosa | 25 | [5] |
| N-(p-tolylcarbamothioyl)furan-2-carboxamide | C2-Thiourea amide | Escherichia coli | >200 | [7] |
| Series C: Simple Furan Derivatives | ||||
| 2-Furoic acid | Unsubstituted | Bacillus subtilis | 0.015 µM | |
| 2-Furoic acid | Unsubstituted | Salmonella sp. | 0.009 µM |
Note: The data presented is a compilation from different studies and should be used for illustrative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
The "Why": Causality Behind Experimental Design in SAR Studies
A well-designed SAR study does not randomly generate derivatives. Instead, it is a hypothesis-driven process. Here are some of the rationales behind the experimental choices in modifying the furoic acid scaffold:
-
Exploring Electronic Effects: The comparison between unsubstituted, electron-donating, and electron-withdrawing groups at the C5 position is a classic strategy to probe the electronic requirements for activity. The dramatic increase in potency with a 5-nitro group, for example, strongly points to a mechanism involving reductive activation.[2]
-
Modulating Lipophilicity: The addition of aryl or alkyl groups at various positions, or the conversion of the carboxylic acid to esters, directly impacts the compound's lipophilicity (logP).[8] This is a critical parameter for antimicrobial activity, as the compound must be able to cross the bacterial cell wall and membrane to reach its intracellular target. A parabolic relationship between logP and activity is often observed, where either too low or too high lipophilicity is detrimental.[8]
-
Introducing Target-Specific Moieties: The conjugation of the furoic acid scaffold to molecules like amino acids or peptides is a rational approach to enhance uptake by specific bacterial transporters or to mimic natural substrates of bacterial enzymes.[5]
-
Bioisosteric Replacement: Replacing a functional group with another that has similar steric and electronic properties (a bioisostere) can help to fine-tune activity and improve pharmacokinetic properties. For instance, the furan ring itself can be considered a bioisostere of a phenyl ring.[2]
Experimental Protocols: A Self-Validating System for Antimicrobial Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. The following are step-by-step methodologies for key experiments in the antimicrobial evaluation of furoic acid derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the MIC of a compound against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the furoic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate. Add 200 µL of the test compound stock solution, diluted in MHB to the desired starting concentration, to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.
-
Controls: Include a sterility control (MHB only) and a positive control (a known antibiotic).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).
Caption: Proposed mechanism of action for nitrofuran antibiotics.
Other Potential Mechanisms
For furoic acid derivatives lacking a nitro group, other mechanisms are likely at play:
-
Enzyme Inhibition: The carboxylic acid moiety or other functional groups can interact with the active site of essential bacterial enzymes, leading to their inhibition.
-
Membrane Disruption: Lipophilic derivatives may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Biofilm Formation: Some furanones, related to furoic acid, have been shown to interfere with bacterial quorum sensing and inhibit the formation of biofilms, which are a major contributor to antibiotic resistance and chronic infections. [9]
Conclusion and Future Directions
The furoic acid scaffold continues to be a rich source of inspiration for the development of novel antimicrobial agents. A systematic approach to SAR, guided by rational experimental design, is crucial for unlocking the full potential of this versatile chemical entity. By understanding the intricate relationships between chemical structure, physicochemical properties, and biological activity, researchers can more effectively design and synthesize new furoic acid derivatives with improved potency, a broader spectrum of activity, and a lower propensity for resistance development. Future research should focus on elucidating the precise molecular targets of non-nitrofuran derivatives and exploring novel chemical space through innovative synthetic methodologies. The integration of computational modeling with empirical testing will further accelerate the discovery of the next generation of furan-based antimicrobials.
References
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
- Hassan, S. S., & Aly, O. M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 205-214.
-
ResearchGate. (n.d.). 5-Nitro-2-Furoic Acid. Retrieved from [Link]
- Ren, D., & Fu, L. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 10(9), 1083.
- Islam, M. D., et al. (2025).
-
ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
- PubMed. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Farmaco Sci, 42(9), 629-39.
- MDPI. (2023).
- MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4629.
- Frontiers. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 11, 1245678.
- PubMed Central. (2021). Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin. European Journal of Medicinal Chemistry, 213, 113164.
- PubMed Central. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 579308.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
- ScienceDirect. (2023). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of Molecular Structure, 1272, 134173.
-
ResearchGate. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Retrieved from [Link]
- PubMed Central. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 8. Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Cross-Reactivity-Studies-of-"5-(2,4-Dichlorophenyl)-2-furoic-acid"
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Small molecules, such as "5-(2,4-Dichlorophenyl)-2-furoic acid," can interact with multiple unintended biological targets, a phenomenon known as cross-reactivity or off-target effects.[1][2] These unintended interactions can lead to a range of outcomes, from unexpected toxicities to novel therapeutic applications. Therefore, a rigorous and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a critical step in understanding its true biological activity and ensuring patient safety.[2][3]
This guide provides a multi-faceted strategy for characterizing the cross-reactivity profile of this compound. We will delve into a logical, tiered approach, beginning with computational predictions and progressing through biochemical and cell-based assays to build a comprehensive understanding of this molecule's specificity. The experimental designs described herein are intended to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Section 1: Foundational Analysis - In Silico Prediction of Off-Target Interactions
Rationale: Before embarking on resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid means to predict potential off-target interactions.[3][4] By comparing the chemical structure of this compound against databases of known protein targets, we can generate a preliminary "hit list" of potential off-targets to guide subsequent experimental validation.[4][5]
Experimental Workflow: Computational Off-Target Prediction
Caption: Workflow for in silico prediction of off-target interactions.
Methodology:
-
Input Preparation: Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Similarity-Based Screening: Employ computational tools such as the Similarity Ensemble Approach (SEA) to compare the chemical fingerprint of the query molecule against a database of ligands with known biological targets. This can predict off-targets based on the principle that structurally similar molecules often share similar biological activities.[4]
-
Structure-Based Screening: Perform molecular docking simulations against a library of protein structures, such as the Protein Data Bank (PDB). This approach predicts binding poses and estimates the binding affinity of the compound to various proteins, providing insights into potential interactions.
-
Data Analysis and Prioritization: Consolidate the results from both similarity and structure-based methods. Prioritize potential off-targets based on the strength of the prediction scores and their biological relevance.
Section 2: Biochemical Validation - In Vitro Kinase and Competitive Binding Assays
Rationale: The in silico predictions provide a roadmap for targeted biochemical validation. Kinases are a common class of off-targets for many small molecules due to the conserved nature of their ATP-binding pocket.[6] A broad-panel kinase screen can rapidly assess the compound's activity against hundreds of kinases. For other high-priority predicted targets, competitive binding assays offer a quantitative measure of binding affinity.
In Vitro Kinase Panel Screening
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a commercial kinase profiling service for screening against a panel of recombinant human kinases (e.g., a panel of >400 kinases). The assay typically measures the inhibition of kinase activity at a fixed concentration of the compound (e.g., 10 µM).
-
Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase. Hits are identified as kinases that show significant inhibition (e.g., >50% inhibition).
Data Presentation:
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 12% |
| Kinase C | 65% |
| ... | ... |
Competitive Binding Assay
Rationale: This assay determines the binding affinity (Ki) of our test compound by measuring its ability to displace a known, labeled ligand from the target protein.[7][8]
Experimental Protocol:
-
Reagents and Preparation:
-
Target Protein: Purified recombinant protein of a predicted off-target.
-
Labeled Ligand: A fluorescently or radioactively labeled ligand with known affinity for the target protein.
-
Test Compound: this compound in a dilution series.
-
-
Assay Procedure:
-
Incubate the target protein with the labeled ligand at a fixed concentration.
-
Add increasing concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
-
Detection: Measure the signal from the labeled ligand. A decrease in signal indicates displacement by the test compound.
-
Data Analysis: Plot the signal against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki can then be calculated using the Cheng-Prusoff equation.
Section 3: Cellular Confirmation - Cellular Thermal Shift Assay (CETSA)
Rationale: While biochemical assays confirm direct binding, they do not account for cell permeability or engagement with the target in its native cellular environment.[9] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[9][10][11][12]
Caption: The general workflow of a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[11][13]
Data Presentation:
| Target Protein | Apparent Tm (Vehicle) | Apparent Tm (Compound) | ΔTm |
| Off-Target X | 52°C | 58°C | +6°C |
| Off-Target Y | 61°C | 61.5°C | +0.5°C |
Section 4: Comparative Analysis with Structurally Similar Compounds
Rationale: To understand if the observed cross-reactivity is a unique feature of this compound or a class effect of related molecules, it is crucial to test structurally similar analogs. This provides valuable structure-activity relationship (SAR) data for medicinal chemistry efforts to engineer out unwanted off-target activities.
Comparative Compounds:
-
5-(3,4-Dichlorophenyl)-2-furoic acid: A positional isomer to assess the impact of the chlorine atom placement.[14][15]
-
5-(2,5-Dichlorophenyl)-2-furoic acid: Another positional isomer.[16][17]
-
2-Furoic acid: The parent scaffold without the dichlorophenyl substitution.[18]
Experimental Approach:
Subject these comparative compounds to the same battery of assays (kinase screening, competitive binding, and CETSA) as the primary compound.
Comparative Data Table:
| Compound | Kinase A IC50 (µM) | Off-Target X Ki (µM) | Off-Target X CETSA ΔTm (°C) |
| This compound | 0.5 | 1.2 | +6 |
| 5-(3,4-Dichlorophenyl)-2-furoic acid | 5.2 | 10.8 | +1.5 |
| 5-(2,5-Dichlorophenyl)-2-furoic acid | 2.1 | 8.5 | +2.0 |
| 2-Furoic acid | >50 | >50 | No shift |
Conclusion
This guide outlines a systematic and robust workflow for the comprehensive evaluation of the cross-reactivity profile of this compound. By integrating in silico, biochemical, and cell-based methods, researchers can build a high-confidence profile of a compound's selectivity. This multi-tiered approach not only identifies potential liabilities early in the drug development process but also provides critical insights that can guide the optimization of lead compounds, ultimately leading to safer and more effective therapeutics.
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Competition Assay Protocol. Fabgennix International. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
The protocol of competitive binding assay. ResearchGate. [Link]
-
IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). iQ Biosciences. [Link]
-
Hypersensitivity reactions to small molecule drugs. PMC - PubMed Central. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]
-
Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]
-
5-(2,5-Dichlorophenyl)-2-furoic acid. PubChem. [Link]
-
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. PubChem. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. [Link]
-
5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&. molecularinfo.com. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. echemi.com [echemi.com]
- 15. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vibrantpharma.com [vibrantpharma.com]
- 18. 2-Furoic acid - Wikipedia [en.wikipedia.org]
Benchmarking "5-(2,4-Dichlorophenyl)-2-furoic acid" against other kinase inhibitors
In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides a comprehensive framework for benchmarking a novel chemical entity, which we will refer to as "Compound X" (represented by the structure of 5-(2,4-Dichlorophenyl)-2-furoic acid), against established kinase inhibitors. Our approach is designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and allows for a clear, objective comparison against known standards.
Introduction: The Rationale for Rigorous Benchmarking
The journey of a potential drug candidate from a chemical scaffold to a clinical contender is paved with rigorous testing and validation. Kinases are a critical class of drug targets, and any novel inhibitor must be thoroughly characterized to understand its potency, selectivity, and cellular effects. Simple IC50 values in isolation are insufficient; a compound's true potential is only revealed through direct and systematic comparison with existing, well-characterized inhibitors.
This guide will walk you through a four-phase experimental workflow. We will explain the causality behind each experimental choice, from initial broad-spectrum screening to target validation in a cellular context. For our comparative analysis, we have selected two well-known kinase inhibitors:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control due to its high affinity for a wide range of kinases. Its lack of selectivity makes it a useful tool for initial assay validation but a poor candidate for a therapeutic.
-
Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It serves as an example of a clinically successful, targeted inhibitor and provides a benchmark for selectivity.
Phase 1: Broad Kinase Panel Screening
The first step in characterizing a novel compound is to understand its kinase selectivity profile. A broad kinase panel screen against hundreds of kinases provides a global view of the compound's inhibitory activity and potential off-target effects.
Experimental Rationale: By screening Compound X against a large, diverse panel of kinases, we can identify its primary targets and any potential liabilities early in the discovery process. This initial screen is typically performed at a single, high concentration (e.g., 10 µM) to identify any significant inhibitory activity.
Workflow: Kinase Panel Screening
Caption: Simplified EGFR signaling pathway.
Protocol: Western Blotting
-
Cell Treatment: Seed A431 cells and starve them overnight in serum-free media.
-
Inhibition: Pre-treat the cells with Compound X, Gefitinib, or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like GAPDH to ensure equal protein loading.
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Interpreting the Results: A successful inhibition by Compound X would show a dose-dependent decrease in the levels of p-EGFR, p-AKT, and p-ERK, similar to the effect of Gefitinib.
Conclusion
This guide outlines a systematic and robust workflow for benchmarking a novel chemical entity, "Compound X," against established kinase inhibitors. By following this multi-phased approach, researchers can:
-
Determine the Potency and Selectivity: Through kinase panel screening and IC50 determination.
-
Assess Cellular Efficacy: Using relevant cell-based assays.
-
Confirm Mechanism of Action: By analyzing target engagement and downstream signaling pathways.
This comprehensive characterization is essential for making informed decisions about the future development of any new potential drug candidate. The direct comparison to well-characterized compounds like Staurosporine and Gefitinib provides crucial context and a reliable measure of the novel compound's potential.
References
-
Title: Staurosporine, a protein kinase inhibitor. Source: The Journal of Antibiotics URL: [Link]
-
Title: Gefitinib (Iressa) in advanced non-small-cell lung cancer. Source: Expert Review of Anticancer Therapy URL: [Link]
-
Title: A simple and universal method for determining the Michaelis constant for ATP in protein kinase assays. Source: Analytical Biochemistry URL: [Link]
-
Title: The EGFR signaling pathway in cancer. Source: Current Opinion in Genetics & Development URL: [Link]
Safety Operating Guide
Proper Disposal of 5-(2,4-Dichlorophenyl)-2-furoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(2,4-Dichlorophenyl)-2-furoic acid, a compound representative of chlorinated aromatic carboxylic acids, which require specialized handling due to their potential hazards.
Hazard Assessment and Immediate Safety Precautions
Based on this data, this compound should be treated as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
-
Aquatic Hazard: Very toxic to aquatic life.
Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation[2]. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and dust, which can cause serious irritation[1]. |
| Skin and Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for bulk quantities or if dust is generated. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation[1]. For specific respirator types, consult your institution's EHS department. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Improperly mixed waste streams can lead to dangerous chemical reactions, posing a significant risk to personnel and the environment.
Experimental Protocol: Waste Collection and Labeling
-
Waste Identification: All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be classified as hazardous chemical waste .
-
Container Selection:
-
For solid waste, use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.
-
For liquid waste (e.g., solutions in organic solvents), use a compatible, shatter-resistant, and sealed container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific components and their approximate concentrations (e.g., "this compound in Methanol, approx. 10 mg/mL").
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of waste accumulation initiation.
-
Your name, laboratory, and contact information.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Store away from incompatible materials, such as strong bases, oxidizing agents, and reducing agents[2].
-
Disposal Procedures: The Path to Decommissioning
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and temporary storage of the waste before its scheduled pickup by the institution's Environmental Health and Safety (EHS) department or a contracted service.
Diagram 1: Decision-Making Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Protocol for Small Spills (Solid)
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the generation of dust.
-
Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and follow your institution's emergency procedures.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, researchers can ensure that the lifecycle of this and other hazardous chemicals is managed responsibly, from discovery to disposal. Always consult your institution's specific waste management policies and EHS department for guidance tailored to your location and facilities.
References
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling 5-(2,4-Dichlorophenyl)-2-furoic acid
This guide provides an essential operational framework for the safe handling of 5-(2,4-Dichlorophenyl)-2-furoic acid (CAS No. 134448-46-7) in a laboratory setting. As a Senior Application Scientist, my objective is to extend beyond mere procedural lists, offering a deeper rationale for each safety protocol. This ensures that researchers, scientists, and drug development professionals can build a culture of safety grounded in scientific principles.
Hazard Profile and Risk Assessment
Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound is a halogenated aromatic carboxylic acid. Its hazard profile is dictated by these functional groups.
Based on GHS classifications for its close structural isomer, 5-(2,5-Dichlorophenyl)-2-furoic acid, we can anticipate the following hazards[1]:
-
Acute Oral Toxicity (Warning): Harmful if swallowed.
-
Skin Irritation (Warning): Causes skin irritation.
-
Serious Eye Irritation (Warning): Causes serious eye irritation.
-
Respiratory Irritation (Warning): May cause respiratory irritation.
The carboxylic acid moiety imparts acidic properties, making the compound corrosive and irritating to tissues upon contact. The dichlorophenyl group adds to its lipophilicity, potentially facilitating absorption through the skin, and as a solid, it poses an inhalation risk as a fine dust or aerosol.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical control measure to mitigate the risks identified above. The following is the minimum required PPE for handling this compound in solid form or in solution.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: Chemical splash goggles that conform to EN166 (Europe) or ANSI Z87.1 (US) standards are mandatory. Goggles provide a 360-degree seal around the eyes, which is critical for protecting against fine dust when weighing the solid and splashes when working with solutions.[5]
-
Secondary Protection: When handling larger quantities (>10g) or performing operations with a higher risk of splashing (e.g., heating, vortexing, sonicating), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a crucial secondary barrier.[5]
Hand Protection: Preventing Dermal Exposure
The compound is classified as a skin irritant. Therefore, selecting the correct gloves is vital to prevent dermal contact and potential absorption.
-
Recommended Material: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including many acids and organic solvents.[6] They offer good resistance to punctures and provide a reliable barrier.
-
Protocol for Use: Always inspect gloves for tears or holes before use. For prolonged work or when handling concentrated solutions, consider double-gloving. Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them immediately in the designated hazardous waste stream.[7] Wash hands thoroughly with soap and water after removing gloves.[4]
Body Protection: Shielding Skin and Clothing
A laboratory coat is essential to protect against accidental spills and contamination of personal clothing.
-
Specifications: A long-sleeved laboratory coat, preferably with knit cuffs, should be worn at all times. It must be fully buttoned to provide maximum coverage.
-
Material: A coat made of cotton or a flame-resistant material is suitable for general use. Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.[8]
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can become airborne as a fine dust, especially during weighing and transfer operations, posing a respiratory irritation hazard.[1][4]
-
Primary Engineering Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to control respiratory exposure.[6]
-
Secondary Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is necessary. The specific type should be determined by a formal risk assessment.
Integrated Safety Workflow: From Weighing to Waste
Proper use of PPE is not an isolated action but an integral part of the entire experimental workflow.
Task-Based PPE Matrix
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | As needed, based on risk assessment |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Transferring Solutions | Lab Bench / Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Running Reaction | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |
| Waste Disposal | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence ensures that contaminated items are handled appropriately.
Caption: PPE Donning and Doffing Workflow.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill Cleanup: For small spills, wear the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand), and sweep it into a designated hazardous waste container. Avoid generating dust. Ensure the area is well-ventilated.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
References
-
PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
-
MolecularInfo. Cas Number 134448-46-7 | 5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&.[Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
-
DC Fine Chemicals. Safety Data Sheet for 2-Furoic acid.[Link]
-
National Institutes of Health. Prudent Practices in the Laboratory: Working with Chemicals. The National Academies Press. [Link]
Sources
- 1. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 5-(3,4-Dichlorophenyl)-2-furoic acid | 54023-01-7 [chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. chempoint.com [chempoint.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
